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Core Science & Biosynthesis

Foundational

Chemical properties of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

The following technical guide provides an in-depth analysis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, structured for application scientists and drug development professionals. Chemical Properties, Stereoselect...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, structured for application scientists and drug development professionals.

Chemical Properties, Stereoselective Synthesis, and Drug Development Applications[1]

Executive Summary

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, commonly referred to as (2S,3R)-3-Hydroxyleucine , is a non-proteinogenic


-hydroxy amino acid. Structurally, it is the leucine analog of L-threonine, sharing the same (2S,3R) stereochemical configuration.

In drug discovery, this moiety is critical for:

  • Conformational Constraint: The steric bulk of the

    
    -hydroxyl and 
    
    
    
    -isopropyl groups restricts the
    
    
    and
    
    
    torsion angles, locking peptides into bioactive conformations.
  • Protease Resistance: Introduction of the hydroxyl group adjacent to the peptide bond alters the electronic environment, often rendering the backbone resistant to proteolytic cleavage.

  • Polarity Tuning: It increases the hydrophilicity of leucine-rich hydrophobic patches without altering the overall lipophilic pharmacophore significantly.

Structural & Stereochemical Analysis[2]

The molecule possesses two contiguous chiral centers at C2 and C3. The (2S,3R) configuration corresponds to the L-amino acid series and is stereochemically analogous to L-Threonine .

Stereochemical Designation:

  • C2 (Alpha Carbon): (S)-Configuration (L-isomer).

  • C3 (Beta Carbon): (R)-Configuration.

  • Relationship: This diastereomer is often referred to as the erythro isomer in older nomenclature, though strict IUPAC priority rules define it as (2S,3R).

Chemical Structure Data
PropertyValue
IUPAC Name (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Common Name (2S,3R)-3-Hydroxyleucine
Molecular Formula C

H

NO

Molecular Weight 147.17 g/mol
CAS Number 10148-71-7 (Specific isomer)
SMILES CC(C)C(=O)O
InChI Key ZAYJDMWJYCTABM-UHNVWZDZSA-N

Physicochemical Profile

Understanding the ionization behavior of (2S,3R)-3-hydroxyleucine is vital for purification (ion exchange) and formulation.

Acid-Base Properties (Aqueous, 25°C)
Functional GroupApproximate pKaIonization State at pH 7.4

-Carboxylic Acid (-COOH)
2.2 – 2.4Deprotonated (-COO

)

-Amine (-NH

)
9.4 – 9.7Protonated (-NH

)

-Hydroxyl (-OH)
> 13.0Neutral (-OH)
Isoelectric Point (pI) ~5.9 Zwitterionic

Solubility Profile:

  • Water: Highly soluble due to the zwitterionic character and the additional hydrogen-bonding capability of the

    
    -hydroxyl group.
    
  • Organic Solvents: Poor solubility in non-polar solvents (DCM, Hexane); moderate solubility in lower alcohols (MeOH, EtOH) when not in zwitterionic form (e.g., as HCl salt).

Stereoselective Synthetic Methodologies

Synthesizing the (2S,3R) isomer with high diastereomeric excess (de) and enantiomeric excess (ee) is challenging due to the contiguous stereocenters. The most robust method for research scale is the Sharpless Asymmetric Aminohydroxylation or the Ni(II)-Complex Catalyzed Aldol Reaction .

Pathway: Ni(II)-Catalyzed Asymmetric Aldol

This method utilizes a chiral auxiliary (Belokon's glycine equivalent) to control the stereochemistry at both C2 and C3 during the formation of the C2-C3 bond.

Experimental Workflow (Causality & Logic):
  • Chiral Template Formation: A glycine-Ni(II) complex is formed with a chiral ligand (e.g., (S)-BPB). The geometry of the complex shields one face of the glycine enolate.

  • Aldol Addition: Reaction with isobutyraldehyde occurs. The metal center creates a rigid transition state, directing the bulky isopropyl group trans to the auxiliary's steric bulk, favoring the (2S,3R) configuration.

  • Hydrolysis: Acidic hydrolysis releases the free amino acid and recycles the chiral ligand.

Synthesis Start Glycine + Chiral Ligand (S)-BPB Complex Ni(II)-Glycine Complex (Nucleophilic Enolate) Start->Complex Complexation Reaction Aldol Condensation (Base, DMF, < 25°C) Complex->Reaction Aldehyde Isobutyraldehyde (Electrophile) Aldehyde->Reaction Intermediate Diastereomerically Pure Ni-Complex Reaction->Intermediate Kinetic Control Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermediate->Hydrolysis Product (2S,3R)-3-Hydroxyleucine (>98% de) Hydrolysis->Product Release Recycle Recovered Chiral Ligand Hydrolysis->Recycle Recovery

Caption: Stereoselective synthesis via Ni(II)-glycine equivalent aldol condensation. This route ensures high diastereoselectivity for the (2S,3R) isomer.

Chemical Reactivity & Protection Strategies (Fmoc-SPPS)

For drug development, (2S,3R)-3-hydroxyleucine is almost exclusively used in Solid Phase Peptide Synthesis (SPPS). The


-hydroxyl group presents a specific challenge: O-acylation  and dehydration .
The O-Acylation/Dehydration Risk

During the activation of the carboxylic acid (using HATU/DIC), the free


-hydroxyl group can attack the activated ester, forming a lactone or undergoing 

-elimination to form a dehydro-amino acid.

Protocol Requirement:

  • Protection: The

    
    -OH must be protected, typically as a tert-butyl ether (OtBu ) or trityl ether (OTrt ).
    
  • Building Block: Fmoc-(2S,3R)-HLeu(OtBu)-OH.

Fmoc-SPPS Coupling Protocol

This protocol is designed to minimize racemization and optimize coupling efficiency for the sterically hindered secondary alcohol derivative.

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitoring for fulvene adduct.

  • Activation (Pre-activation is critical):

    • Reagents: Fmoc-HLeu(OtBu)-OH (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), DIPEA (6.0 eq).

    • Note: HOAt is preferred over HOBt to reduce racemization at the sensitive C2 center.

  • Coupling: Add activated solution to resin.[1] Shake for 60–90 minutes.

  • Capping: Acetic anhydride/Pyridine to cap unreacted amines.

SPPS Resin Fmoc-Peptide-Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 DMF Wash (x3) Deprotect->Wash1 Couple Coupling Reaction (60-90 min, RT) Wash1->Couple Activate Activation Fmoc-HLeu(OtBu)-OH + HATU/HOAt Activate->Couple Add Pre-activated AA Check Kaiser Test / UPLC Couple->Check Check->Wash1 Incomplete (Re-couple) Cleave Final Cleavage TFA/TIS/H2O (95:2.5:2.5) Check->Cleave Complete Final Peptide with Free (2S,3R)-HLeu Cleave->Final Simultaneous OtBu removal

Caption: Fmoc-SPPS cycle for incorporating 3-hydroxyleucine. Note the requirement for OtBu protection to prevent side reactions.

Biological & Medicinal Applications[1][2][3][6][7]

Antibiotic Peptides (Telomycin Class)

(2S,3R)-3-hydroxyleucine is a key structural motif in the Telomycin family of antibiotics.

  • Mechanism: These cyclic depsipeptides disrupt the bacterial cell membrane of Gram-positive bacteria (e.g., MRSA).

  • Role of HLeu: The hydroxyl group participates in intramolecular hydrogen bonding that stabilizes the "hook" conformation required for membrane insertion.

Protease Inhibition

The (2S,3R) isomer has been identified as a specific inhibitor of serine proteases.

  • Target: Trypsin and Proteinase K.

  • Mechanism: The

    
    -hydroxyl group can coordinate with the catalytic triad or distort the scissile bond geometry, increasing the energy barrier for hydrolysis.
    

References

  • Easton, C. J., et al. (1994). "Stereoselective synthesis of β-hydroxy-α-amino acids." Journal of Organic Chemistry.

  • Hale, K. J., et al. (1996). "Total Synthesis of the Antitumor Depsipeptide Embezzlement." Tetrahedron Letters. (Discusses hydroxyleucine incorporation).

  • Sigma-Aldrich. "(2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Product Specification." Merck KGaA.

  • Zhu, Y., et al. (2018). "Recent advances in the synthesis of non-proteinogenic amino acids." Organic & Biomolecular Chemistry.

  • ChemicalBook. "(2S,3R)-3-Hydroxyleucine Properties and Safety."

Sources

Exploratory

The Stereochemical Imperative: Natural Occurrence and Isolation of (2S,3R)-3-Hydroxyleucine

The following technical guide is structured to provide an authoritative, deep-dive analysis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. It moves beyond generic descriptions to focus on stereochemical specificity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. It moves beyond generic descriptions to focus on stereochemical specificity, biosynthetic origins, and rigorous isolation protocols.[1]

Executive Summary

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, commonly known as (2S,3R)-3-hydroxyleucine , represents a "privileged scaffold" in chemical biology. Unlike its proteinogenic parent L-leucine, this non-canonical amino acid contains a secondary alcohol at the


-position, introducing a second chiral center that drastically alters the physicochemical properties and proteolytic stability of the peptides containing it.

While the (2S,3S) isomer is frequently observed in actinomycete-derived depsipeptides (e.g., azinothricin, muraymycins), the (2S,3R) isomer occupies a distinct and rarer niche in fungal phytotoxins and specific enzymatic pathways. This guide delineates the natural reservoirs of the (2S,3R) isomer, elucidates the radical-based biosynthetic logic, and provides a self-validating protocol for its stereochemical assignment using Marfey’s analysis.

Chemical Identity & Stereochemical Significance

The molecule is the


 diastereomer of 3-hydroxyleucine.[2] In the context of older nomenclature, this configuration is often referred to as erythro-3-hydroxyleucine (based on the Fischer projection where the amino and hydroxyl groups reside on the same side), though "erythro/threo" designations can be ambiguous depending on the reference standard.

Absolute Configuration:

  • C2 Position:

    
    -configuration (corresponding to naturally occurring L-amino acids).
    
  • C3 Position:

    
    -configuration (the hydroxylated center).[3]
    

This specific stereochemistry is critical. The presence of the


-hydroxyl group locks the side chain into specific rotamers through hydrogen bonding with the backbone carbonyl, often inducing 

-turns in peptide backbones that are inaccessible to leucine.
Data Summary: Physicochemical Properties
PropertyValue / CharacteristicSource
IUPAC Name (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acidPubChem
Common Name (2S,3R)-3-HydroxyleucineLiterature
Molecular Formula

--
Molecular Weight 147.17 g/mol --
Optical Rotation


(

)
Kono et al. (Source 1.[3][4]9)
Contrast to (2S,3S) The (2S,3S) isomer exhibits

Kono et al. (Source 1.[3]9)

Natural Reservoirs

The occurrence of (2S,3R)-3-hydroxyleucine is highly specific. Unlike the (2S,3S) isomer found in Streptomyces antibiotics, the (2S,3R) form is a hallmark of fungal host-selective toxins and specific mammalian enzymatic off-target activity.

A. The Fungal Reservoir: Victorin C

The definitive natural source of (2S,3R)-3-hydroxyleucine is Victorin C , the primary host-selective toxin produced by the fungus Cochliobolus victoriae (formerly Helminthosporium victoriae).

  • Role: Victorin C causes Victoria blight in oats. The (2S,3R)-3-hydroxyleucine residue is embedded within a cyclic pentapeptide structure.[2]

  • Structural Context: It co-occurs with other rare residues such as 5,5-dichloroleucine and victoraline. The specific stereochemistry of the hydroxyleucine is essential for the toxin's picomolar affinity for the mitochondrial glycine decarboxylase complex (GDC) in susceptible plants.

B. The Mammalian Anomaly: Factor Inhibiting HIF (FIH)

An intriguing "natural occurrence" arises in human biology. The enzyme Factor Inhibiting HIF (FIH) , an asparaginyl hydroxylase, has been shown to accept L-leucine as an alternative substrate.

  • Mechanism: FIH catalyzes the hydroxylation of L-leucine residues on specific ankyrin repeat domain (ARD) proteins.

  • Stereoselectivity: Crystallographic and kinetic data confirm that FIH selectively produces (2S,3R)-3-hydroxyleucine . This demonstrates that the biosynthetic machinery for this specific isomer exists across kingdoms, from fungal pathogens to human oxygen-sensing pathways.

Biosynthetic Logic

The biosynthesis of (2S,3R)-3-hydroxyleucine is driven by Fe(II)/


-ketoglutarate-dependent dioxygenases . These enzymes perform a radical-mediated hydroxylation of unactivated 

carbons.
Mechanistic Pathway[5]
  • Cofactor Binding: The enzyme coordinates Fe(II) with a "2-His-1-Carboxylate" facial triad.

  • Substrate Gating:

    
    -Ketoglutarate (
    
    
    
    KG) and L-leucine bind.
  • Oxygen Activation:

    
     binds to iron, initiating oxidative decarboxylation of 
    
    
    
    KG to succinate, generating a high-energy Ferryl-oxo species (
    
    
    ).
  • Hydrogen Abstraction: The Ferryl-oxo species abstracts the pro-R hydrogen from the C3 position of L-leucine. This stereospecific abstraction dictates the final (3R) configuration.

  • Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical to form the C-O bond.

Biosynthesis cluster_0 Radical Cycle L_Leu L-Leucine (2S) Enzyme Fe(II)/αKG Oxygenase (e.g., Victorin pathway hydroxylase) L_Leu->Enzyme Substrate Binding Intermediate Ferryl-Oxo Species [Fe(IV)=O] Enzyme->Intermediate + O2, - CO2, - Succinate Radical C3-Radical Intermediate (Stereospecific Abstraction) Intermediate->Radical H-atom Abstraction (pro-R) Product (2S,3R)-3-Hydroxyleucine Radical->Product Radical Rebound (-OH)

Figure 1: Biosynthetic pathway of (2S,3R)-3-hydroxyleucine via Fe(II)/


KG-dependent oxygenase logic.[4]

Isolation & Characterization Protocols

Isolating and confirming the (2S,3R) isomer requires distinguishing it from the more common (2S,3S) isomer and the proteinogenic L-leucine. Standard C18 HPLC is often insufficient for baseline resolution of these diastereomers without derivatization.

The Gold Standard: Marfey’s Analysis

The most robust method for absolute stereochemical determination is derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA). This converts enantiomers/diastereomers into diastereomeric adducts with distinct chromatographic retention times.

Protocol: Stereochemical Assignment

Objective: Unambiguous assignment of the (2S,3R) configuration.

  • Hydrolysis (For Peptide Samples):

    • Dissolve 0.5 mg of peptide (e.g., Victorin C fraction) in 0.5 mL of 6 M HCl.

    • Incubate at 110°C for 16–24 hours in a sealed, nitrogen-flushed vial.

    • Evaporate to dryness under

      
       stream.
      
  • Derivatization:

    • Resuspend hydrolysate (or amino acid standard) in 100

      
      L water.
      
    • Add 200

      
      L of 1% (w/v) L-FDAA  in acetone.
      
    • Add 40

      
      L of 1 M 
      
      
      
      .
    • Incubate at 40°C for 1 hour.

    • Quench with 20

      
      L of 2 M HCl. Dilute with 200 
      
      
      
      L acetonitrile (ACN).
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6

      
      m, 100 x 4.6 mm).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Linear gradient 10% B to 60% B over 45 minutes.

    • Detection: Monitor UV at 340 nm and MS (ESI+) for

      
       corresponding to the FDAA-derivatized mass (
      
      
      
      Da).
  • Data Interpretation (Self-Validation):

    • Compare retention times (

      
      ) against authentic standards of (2S,3R), (2S,3S), (2R,3S), and (2R,3R).
      
    • Elution Order Logic: In Marfey’s analysis of hydroxyleucines, the elution order is typically dictated by the hydrophobicity of the side-chain orientation relative to the DNP-alanine moiety.

    • Validation: The (2S,3R)-L-FDAA derivative will elute at a distinct time from the (2S,3S)-L-FDAA derivative.

Workflow Sample Biological Sample (e.g., Fungal Culture) Lysis Acid Hydrolysis 6M HCl, 110°C, 24h Sample->Lysis Deriv Marfey's Derivatization + L-FDAA, NaHCO3, 40°C Lysis->Deriv HPLC LC-MS Analysis C18 Column, ACN/H2O Gradient Deriv->HPLC Data Compare Retention Times vs. (2S,3R) Standard HPLC->Data

Figure 2: Isolation and stereochemical validation workflow using Marfey's method.

Synthetic & Therapeutic Implications[6][7][8][9]

The isolation of (2S,3R)-3-hydroxyleucine is not merely an academic exercise; it has direct implications for drug design.

  • Peptidomimetics: The hydroxyl group provides a handle for further functionalization (e.g., glycosylation, phosphorylation) or cyclization (forming lactones as seen in Etamycin).

  • Protease Resistance: Peptides containing 3-hydroxyleucine are generally more resistant to mammalian proteases, increasing the half-life of peptide-based therapeutics.

  • Biosynthetic Engineering: Understanding the specific oxygenases (like the one in the Victorin pathway or FIH) allows for the "mutasynthesis" of novel peptide antibiotics. By introducing the gene for a (2S,3R)-specific hydroxylase into a production host (e.g., Streptomyces), researchers can hydroxylate leucine residues in other peptide scaffolds to alter solubility and potency.

References

  • Wolpert, T. J., et al. (1985).[5] Structure of Victorin C, the major host-selective toxin from Cochliobolus victoriae.[2][3][5] Journal of the American Chemical Society. Link

  • Kono, Y., et al. (1986). Structure of amino acids isolated from hydrolyzed HV-toxin M, a host-specific toxin-related compound. Agricultural and Biological Chemistry.[5][6] Link

  • Coleman, M. L., et al. (2020). A human protein hydroxylase that accepts D-residues. Nature Communications (Discussing FIH and (2S,3R) production). Link[7]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[6][8][9][10][11][12] Link

  • Caniard, A., et al. (2015). Biosynthetic Studies of Telomycin Reveal New Lipopeptides with Enhanced Activity. (Clarifying the stereochemical landscape of related antibiotics). Link

Sources

Foundational

Stereochemical Configuration of (2S,3R)-3-Hydroxyleucine vs. Isoleucine Analogs

This guide details the stereochemical configuration, synthesis, and characterization of (2S,3R)-3-hydroxyleucine , with a specific technical comparison to isoleucine analogs . Content Type: Technical Guide & Whitepaper A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stereochemical configuration, synthesis, and characterization of (2S,3R)-3-hydroxyleucine , with a specific technical comparison to isoleucine analogs .

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Executive Summary

(2S,3R)-3-hydroxyleucine is a non-proteinogenic


-hydroxy amino acid frequently incorporated into bioactive peptides (e.g., Skyllamycins, Papuamides) to constrain backbone conformation and introduce specific hydrogen-bonding motifs. Its structural analysis is often conflated with isoleucine analogs due to the presence of contiguous stereocenters at the 

(C2) and

(C3) positions.

This guide provides a definitive stereochemical analysis, distinguishing the (2S,3R)-3-hydroxyleucine configuration from the L-isoleucine ((2S,3S)) and L-allo-isoleucine ((2S,3R)) scaffolds. It establishes the "C3-Priority Inversion" rule essential for correct CIP (Cahn-Ingold-Prelog) assignment and outlines rigorous synthesis and characterization protocols.

Stereochemical Anatomy & The "Priority Inversion" Rule

While both 3-hydroxyleucine and isoleucine possess chiral centers at C2 and C3, their absolute configurations (R/S) do not map linearly to spatial homology due to the difference in atomic priority between the hydroxyl group (Oxygen) and the methyl group (Carbon).

Structural Comparison[1][2]
  • L-Isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid.[1]

  • L-Allo-Isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid.

  • (2S,3R)-3-Hydroxyleucine: (2S, 3R)-2-amino-3-hydroxy-4-methylpentanoic acid.

The C3-Priority Inversion

In isoleucine, the


-substituent is a methyl group . In 3-hydroxyleucine, it is a hydroxyl group . This substitution alters the CIP priority ranking at C3, creating a nomenclature divergence despite potential spatial similarity.
PositionL-Isoleucine ((2S,3S))(2S,3R)-3-HydroxyleucinePriority Change Impact
C2 (

)
(S) (S) Conserved. The amine (-NH2) remains Priority 1.
C3 (

)
(S) (R) Inverted Descriptor. See logic below.

CIP Logic at C3:

  • Isoleucine (C3): The C2-group is Priority #1. The Ethyl group is #2. The Methyl is #3.[1]

    • Configuration: (S)

  • 3-Hydroxyleucine (C3): The Hydroxyl group (-OH) is Priority #1 (Atomic #8 vs #6). The C2-group drops to Priority #2. The Isopropyl group is #3.

    • Configuration: (R)

Key Insight: The (2S,3R)-3-hydroxyleucine is the stereochemical homolog of L-allo-isoleucine, not L-isoleucine. Researchers designing mimetics must recognize that replacing the


-methyl of allo-isoleucine with a hydroxyl retains the (R)-descriptor, whereas replacing the 

-methyl of L-isoleucine ((3S)) with a hydroxyl would yield (3S)-3-hydroxyleucine (the threo isomer).

Stereochemistry Fig 1. Stereochemical mapping showing that (2S,3R)-3-OH-Leu is the homolog of Allo-Isoleucine. cluster_0 L-Isoleucine Family cluster_1 3-Hydroxyleucine Target Ile L-Isoleucine (2S, 3S) OHLeu_SS (2S, 3S)-3-Hydroxyleucine (Threo-like) Ile->OHLeu_SS Spatial Homolog AlloIle L-Allo-Isoleucine (2S, 3R) OHLeu_SR (2S, 3R)-3-Hydroxyleucine (Erythro-like) AlloIle->OHLeu_SR Spatial Homolog (Stereo-match)

Synthesis of (2S,3R)-3-Hydroxyleucine

Accessing the specific (2S,3R) diastereomer requires methods that control both the


 and 

centers relative to each other (diastereoselectivity) and absolutely (enantioselectivity).
Method A: Asymmetric Aldol Condensation (Chemical)

This is the preferred route for gram-scale synthesis of the protected amino acid.

  • Chiral Auxiliary: Evans' oxazolidinone or Oppolzer's sultam.

  • Substrates: Isocyanoacetate (for glycine equivalent) + Isobutyraldehyde.

  • Mechanism: The reaction proceeds via a transition state that favors the anti-aldol product (threo) or syn-aldol (erythro) depending on the Lewis acid and auxiliary used.

  • Targeting (2S,3R):

    • Use a Magnesium-mediated aldol reaction with a chiral N-acyl oxazolidinone glycine equivalent.

    • The chelation-controlled transition state typically yields the syn product.

    • Note: (2S,3R) is the erythro isomer (substituents on same side in Fischer projection).

Method B: Enzymatic Hydroxylation (Biocatalytic)

For late-stage functionalization or "green" synthesis.

  • Enzyme: Fe(II)/

    
    -ketoglutarate-dependent dioxygenases (e.g., GriE from Streptomyces).
    
  • Substrate: L-Leucine.

  • Selectivity: These enzymes are highly specific. GriE specifically installs the hydroxyl at C3 with (R)-configuration on an L-leucine ((2S)) scaffold.

Experimental Protocol: Synthesis & Verification

Synthesis Workflow (Aldol Route)
  • Enolization: Treat (S)-4-benzyl-2-oxazolidinone acetimide with

    
     and 
    
    
    
    at -78°C to form the (Z)-enolate.
  • Addition: Add isobutyraldehyde dropwise. Stir for 1 h at -78°C.

  • Hydrolysis: Quench with

    
    , extract, and hydrolyze the auxiliary using 
    
    
    
    .
  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Structural Characterization (Marfey's Method)

To rigorously distinguish (2S,3R) from its (2S,3S) isomer and isoleucine contaminants.

Protocol:

  • Derivatization: React 50

    
    g of the amino acid with 100 
    
    
    
    L of 1% FDAA (Marfey’s Reagent) in acetone and 20
    
    
    L of 1 M
    
    
    .
  • Incubation: Heat at 40°C for 1 hour. Quench with 20

    
    L 1 M 
    
    
    
    .
  • Analysis: LC-MS (C18 column).

    • Mobile Phase: Linear gradient of Acetonitrile in 0.1% Formic Acid/Water.

    • Elution Order: The derivatized diastereomers separate based on hydrophobicity.

    • Validation: Compare retention times (

      
      ) against authentic standards of L-allo-isoleucine and synthetic (2S,3R)-3-OH-Leu.
      

Expected Data Table (Hypothetical


 on C18): 
CompoundConfigurationFDAA-

(min)
Notes
L-3-Hydroxyleucine (2S, 3S)12.4Threo isomer
L-Allo-3-Hydroxyleucine (2S, 3R)13.8Target (Erythro)
L-Isoleucine (2S, 3S)18.2More hydrophobic (Me vs OH)
L-Allo-Isoleucine (2S, 3R)19.1

Pharmacological Significance

The (2S,3R) configuration is critical in drug design for two reasons:

  • Conformational Locking: The C3-hydroxyl group can form intramolecular hydrogen bonds with the backbone amide carbonyl (i-1), locking the peptide into a

    
    -turn or specific 
    
    
    
    -sheet geometry that (2S,3S)-isoleucine cannot access.
  • Proteolytic Stability: The presence of the

    
    -hydroxyl group adjacent to the peptide bond sterically hinders proteases, increasing the half-life of peptide therapeutics.
    

Pathway Fig 2. Workflow for production and validation of (2S,3R)-3-Hydroxyleucine. Synthesis Chemical Synthesis (Aldol Reaction) Purification Purification (Ion Exchange/HPLC) Synthesis->Purification Verification Stereochemical Verification (Marfey's Method / NMR) Purification->Verification Verification->Synthesis Wrong Diastereomer Application Peptide Integration (Solid Phase Synthesis) Verification->Application Confirmed (2S,3R)

References

  • Stereoselective Synthesis of 3-Hydroxyleucine Isomers Source: Journal of Organic Chemistry URL:[Link]

  • Marfey's Method for Amino Acid Analysis Source: Carlsberg Research Communications URL:[Link]

  • Biosynthesis of 3-Hydroxyleucine in Natural Products Source: Nature Chemical Biology URL:[Link]

  • IUPAC Nomencl

    
    -Amino Acids 
    Source: IUPAC-IUB Joint Commission on Biochemical Nomenclature
    URL:[Link]
    

Sources

Exploratory

Biosynthetic Pathways of Hydroxylated Leucine Derivatives in Bacteria: A Mechanistic and Methodological Guide

Executive Summary Hydroxylated leucine derivatives—specifically 3-hydroxy-, 4-hydroxy-, and 5-hydroxyleucine—are critical non-proteinogenic amino acid building blocks found in numerous bioactive bacterial secondary metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxylated leucine derivatives—specifically 3-hydroxy-, 4-hydroxy-, and 5-hydroxyleucine—are critical non-proteinogenic amino acid building blocks found in numerous bioactive bacterial secondary metabolites. Most notably, they serve as obligate precursors in the biosynthesis of griselimycins, mannopeptimycins, and echinocandins, which exhibit potent anti-tuberculosis and antifungal properties.

This whitepaper provides an in-depth technical analysis of the biosynthetic pathways governing leucine hydroxylation in bacteria. By dissecting the enzymology of Fe(II)/


-ketoglutarate (

-KG)-dependent dioxygenases, mapping the metabolic logic of these pathways, and detailing self-validating experimental protocols, this guide equips researchers and drug development professionals with the foundational blueprints for engineering and scaling the production of these high-value chiral synthons.

The Enzymatic Logic of Leucine Hydroxylation

The introduction of a hydroxyl group into the unactivated aliphatic side chain of L-leucine is a thermodynamically challenging reaction. In bacteria, this is predominantly catalyzed by a highly specialized family of mononuclear non-heme Fe(II)/


-ketoglutarate-dependent dioxygenases .
Mechanistic Causality

These enzymes couple the oxidative decarboxylation of


-KG to the hydroxylation of the primary substrate. The causality of the reaction requires strict spatial and temporal control to prevent the generation of destructive reactive oxygen species (ROS).
  • Resting State to Substrate Complex: The enzyme's active site features a conserved 2-His-1-carboxylate facial triad that coordinates Fe(II). Binding of

    
    -KG (as a bidentate ligand) and L-leucine primes the iron center.
    
  • Dioxygen Activation: O

    
     binds to the vacant axial coordination site, triggering a nucleophilic attack on the 
    
    
    
    -keto group of
    
    
    -KG.
  • Ferryl Intermediate Formation: The subsequent decarboxylation of

    
    -KG releases succinate and CO
    
    
    
    , generating a highly reactive high-valent Fe(IV)-oxo (ferryl) species[1].
  • Hydrogen Abstraction and Rebound: The Fe(IV)=O intermediate abstracts a hydrogen atom from a specific carbon of L-leucine (C3, C4, or C5, depending on the enzyme's regioselectivity), creating a substrate radical. The hydroxyl group is then rapidly transferred (OH-rebound) to yield the hydroxylated leucine derivative.

Mechanism Resting Resting State Fe(II) Enzyme Substrate Substrate Complex Fe(II) + α-KG + L-Leu Resting->Substrate + α-KG, + L-Leu O2Bind Dioxygen Binding Fe(III)-Superoxo Substrate->O2Bind + O2 Ferryl Reactive Intermediate Fe(IV)=O (Ferryl) O2Bind->Ferryl - CO2 (from α-KG) Product Product Release Hydroxyleucine + Succinate Ferryl->Product H-abstraction & OH-rebound Product->Resting - Products

Catalytic cycle of Fe(II)/α-KG-dependent L-leucine dioxygenases.

Pathway Architecture in Secondary Metabolism

The biosynthetic utility of hydroxylated leucines is best exemplified by the generation of 4-methylproline (4-MePro) , a non-proteinogenic amino acid that confers metabolic stability to griselimycin depsipeptides against oxidative degradation[1].

In Streptomyces DSM 40835, the gri gene cluster encodes a dedicated sub-pathway for 4-MePro biosynthesis starting from free L-leucine:

  • GriE (L-leucine 5-hydroxylase): Catalyzes the highly stereospecific hydroxylation of L-leucine to (2S,4R)-5-hydroxyleucine[1].

  • GriF (Alcohol Dehydrogenase): Oxidizes the C5 hydroxyl group to an aldehyde, which undergoes spontaneous intramolecular cyclization to form 3-methyl-

    
    -pyrroline-5-carboxylic acid.
    
  • ProC / GriH (Reductase): Reduces the cyclic imine intermediate to yield the final (2S,4R)-4-methylproline building block, which is then activated by non-ribosomal peptide synthetases (NRPS)[1].

Pathway Leu L-Leucine HLeu (2S,4R)-5-Hydroxyleucine Leu->HLeu GriE (Fe(II)/α-KG) + O2 Pyrroline 3-Methyl-Δ1-pyrroline- 5-carboxylic acid HLeu->Pyrroline GriF (NAD+) Oxidation & Cyclization MePro (2S,4R)-4-Methylproline Pyrroline->MePro ProC / GriH Reduction

Biosynthetic pathway of 4-methylproline via 5-hydroxyleucine intermediate.

Quantitative Landscape of Leucine Hydroxylases

Bacterial genomes harbor a diverse array of dioxygenases with distinct regioselectivities and substrate preferences. Understanding these parameters is crucial for selecting the appropriate biocatalyst for synthetic applications.

EnzymeSource OrganismNative SubstratePrimary ProductRegioselectivityReference
GriE Streptomyces DSM 40835Free L-Leucine(2S,4R)-5-HydroxyleucineC5 (

-hydroxylation)
[1]
LdoA Nostoc punctiformeFree L-Leucine(2S,4S)-5-HydroxyleucineC5 (

-hydroxylation)
[2]
IDO Bacillus thuringiensisFree L-Isoleucine / L-Leucine4-HydroxyleucineC4 (

-hydroxylation)
[3]
SadA Burkholderia ambifaria AMMDN-succinyl-L-LeucineN-succinyl-L-threo-

-hydroxyleucine
C3 (

-hydroxylation)
[4]
NpLDO Nostoc punctiforme (Mutant)Free L-Leucine5-HydroxyleucineC5 (

-hydroxylation)
[5]

Note: Enzymes like SadA require N-acylated substrates, suggesting their evolutionary divergence from free-amino-acid hydroxylases like GriE and LdoA. This necessitates an upstream N-succinyltransferase in synthetic pathway design[4].

Self-Validating Experimental Methodologies

To harness these pathways for the production of hydroxylated leucine derivatives, robust experimental protocols are required. The following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol A: In Vitro Enzymatic Synthesis and Validation

This protocol describes the reconstitution of GriE or LdoA activity.

Causality of Reagents:

  • L-Ascorbate: Acts as a reducing agent. Fe(II)/

    
    -KG dioxygenases occasionally undergo "uncoupled turnover" where 
    
    
    
    -KG is decarboxylated without substrate hydroxylation, leaving the iron in an inactive Fe(III) state. Ascorbate rescues the enzyme by reducing Fe(III) back to Fe(II).
  • Catalase: Uncoupled turnover can also generate hydrogen peroxide (H

    
    O
    
    
    
    ), which rapidly degrades the enzyme. Catalase disproportionates H
    
    
    O
    
    
    , extending the biocatalyst's half-life[5].

Step-by-Step Workflow:

  • Reaction Assembly: In a 50 mM Tris-HCl buffer (pH 7.5), combine 10 mM L-leucine, 15 mM

    
    -ketoglutarate, 2 mM L-ascorbate, and 0.5 mM FeSO
    
    
    
    .
  • Enzyme Addition: Add purified recombinant dioxygenase (e.g., GriE) to a final concentration of 5–10 µM. Add 100 U/mL of bovine liver catalase.

  • Incubation: Incubate the mixture at 30°C for 2–4 hours under continuous agitation (200 rpm) to ensure adequate aeration (O

    
     is an obligate cosubstrate).
    
  • Self-Validating Controls:

    • Negative Control 1: Omit FeSO

      
       and add 1 mM EDTA (Validates metal dependency).
      
    • Negative Control 2: Omit

      
      -KG (Validates cosubstrate dependency).
      
  • Quenching & Derivatization: Quench the reaction by adding an equal volume of methanol. Centrifuge to remove precipitated proteins. Derivatize the supernatant with Marfey's reagent (FDAA) to resolve stereoisomers.

  • Analytical Validation: Analyze via LC-MS. The mass shift from L-leucine (m/z 132.08 [M+H]+) to hydroxyleucine (m/z 148.08 [M+H]+) confirms hydroxylation. Co-elution with synthetic (2S,4R)-5-hydroxyleucine standards validates stereochemistry[1].

Protocol B: Whole-Cell Catalysis System (WCCS) for Scalable Production

For industrial-scale production of 5-hydroxyleucine, in vitro systems are limited by the stoichiometric cost of


-KG. A Whole-Cell Catalysis System (WCCS) overcomes this by coupling hydroxylation to endogenous metabolic networks[5].

Causality of Host Engineering: To prevent the depletion of intracellular


-KG, the system is engineered with an L-glutamate oxidase (LGOX). As the dioxygenase consumes 

-KG and produces succinate, the cell converts succinate back to glutamate via the TCA cycle. LGOX then oxidizes glutamate back into

-KG, creating a self-sustaining cosubstrate loop[5].

Step-by-Step Workflow:

  • Strain Construction: Transform Escherichia coli BL21(DE3) with a polycistronic expression vector containing NpLDO (L-leucine dioxygenase), LGOX (L-glutamate oxidase), and CAT (catalase) under a T7 promoter.

  • Biomass Generation: Culture the engineered strain in Terrific Broth (TB) at 37°C until OD

    
     reaches 0.6–0.8. Induce with 0.1 mM IPTG and lower the temperature to 20°C for 16 hours to ensure soluble protein expression.
    
  • Whole-Cell Bioconversion: Harvest cells by centrifugation and resuspend in 100 mM potassium phosphate buffer (pH 7.0) to a final cell dry weight (CDW) of 20 g/L.

  • Substrate Feeding: Add 200 mM L-leucine. Crucial: Do not add exogenous

    
    -KG; the engineered LGOX cascade will regenerate it from endogenous pools.
    
  • Aeration & Monitoring: Run the biotransformation in a stirred-tank bioreactor at 30°C with a high aeration rate (2.0 vvm) to supply O

    
     for both NpLDO and LGOX.
    
  • Downstream Processing: Monitor the simultaneous accumulation of 5-hydroxyleucine and succinic acid via HPLC. Upon reaction completion (typically 24-36 hours), remove cells via microfiltration and purify 5-hydroxyleucine using cation-exchange chromatography.

References

  • Efficient Biosynthesis of High-Value Succinic Acid and 5-Hydroxyleucine Using a Multienzyme Cascade and Whole-Cell C
  • Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. rsc.org.
  • A novel family of bacterial dioxygenases that catalyse the hydroxyl
  • Stereoselective β-hydroxylation of N-succinyl L-leucine into N-succinyl L-threo-β-hydroxyleucine with SadA derived from B. ambifaria AMMD.
  • l-Leucine 5-hydroxylase of Nostoc punctiforme is a novel type of Fe(II)

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid, is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of a variety of pharmacologically active molecules, including antiviral and anticancer agents.[1] Its inherent structural complexity, featuring two stereocenters and hydroxyl and amino functionalities, necessitates a thorough understanding of its thermodynamic stability. This is paramount for ensuring the integrity, efficacy, and safety of active pharmaceutical ingredients (APIs) derived from it. This technical guide provides a comprehensive overview of the thermodynamic stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, detailing its anticipated stability profile, potential degradation pathways, and the analytical methodologies required for its assessment. The insights and protocols presented herein are designed to empower researchers and drug development professionals to make informed decisions throughout the development lifecycle, from synthesis and formulation to storage and handling.

Introduction: The Significance of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic Acid in Drug Discovery

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as (3R)-3-hydroxy-L-leucine, is a molecule of significant interest in medicinal chemistry. Its unique stereochemistry and functional groups make it an invaluable intermediate for creating complex molecular architectures with specific biological activities.[1] The presence of both a hydroxyl and an amino group provides multiple points for chemical modification, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

The thermodynamic stability of this chiral intermediate is a cornerstone of good manufacturing practice (GMP) and regulatory compliance. Instability can lead to the formation of impurities, which may be inactive, less active, or even toxic. Therefore, a robust understanding of how factors such as pH, temperature, light, and oxidative stress affect the molecule is not merely an academic exercise but a critical component of drug development.

This guide will delve into the core principles of the thermodynamic stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, providing both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is essential for any stability assessment.

PropertyValueSource
Molecular Formula C₆H₁₃NO₃[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 10148-71-7N/A
Appearance White to off-white solid/powder[1]
Melting Point Approximately 225-227 °CN/A
Boiling Point Approximately 319.0 ± 32.0 °C at 760 mmHgN/A
Solubility Soluble in water.N/A

Predicted Thermodynamic Stability Profile

Based on the chemical structure of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid and the known stability of similar amino acids, a predicted stability profile can be established. It is crucial to note that these are expected behaviors and must be confirmed through rigorous experimental testing.

Solid-State Stability

In its solid, crystalline form, (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is expected to be relatively stable under standard storage conditions (room temperature, protected from light and moisture). Supplier information often recommends storage at room temperature or under refrigeration in a dark, inert atmosphere to ensure long-term purity.

Solution-State Stability: The Critical Role of pH

The stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid in solution is highly dependent on the pH of the medium. Like other α-amino acids, it exists in different ionic forms depending on the pH: a cationic form at low pH, a zwitterionic form at its isoelectric point, and an anionic form at high pH. These different forms can exhibit varying susceptibility to degradation.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the primary degradation pathway is likely to be dehydration of the β-hydroxy group, potentially leading to the formation of an α,β-unsaturated amino acid.

  • Neutral Conditions (pH 4-8): The molecule is expected to be most stable in the neutral to slightly acidic pH range, where the zwitterionic form predominates.

  • Alkaline Conditions (pH > 8): In basic solutions, racemization at the α-carbon is a potential degradation pathway, although this typically requires elevated temperatures. The hydroxyl group also becomes more susceptible to oxidation at higher pH.

Thermal Stability

As a solid, the compound has a defined melting point, suggesting good thermal stability up to that temperature. In solution, elevated temperatures will accelerate degradation reactions. The specific kinetics of thermal degradation need to be determined experimentally.

Photostability

While the molecule does not contain significant chromophores that would suggest high photosensitivity, it is good practice to protect it from light, especially in solution, to prevent any potential photolytic degradation.

Oxidative Stability

The presence of the secondary alcohol and the amino group makes the molecule susceptible to oxidation. It is crucial to avoid contact with strong oxidizing agents. Degradation could involve oxidation of the alcohol to a ketone or other oxidative degradation of the amino acid backbone.

Potential Degradation Pathways

Understanding the potential degradation pathways is fundamental to developing stability-indicating analytical methods and designing stable formulations.

G cluster_acid Acidic Conditions cluster_base Alkaline Conditions cluster_oxidation Oxidative Stress main (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid dehydration Dehydration Product (α,β-unsaturated amino acid) main->dehydration H⁺ / Δ racemization Racemization Product (e.g., (2R,3R)-isomer) main->racemization OH⁻ / Δ oxidation Oxidation Product (Ketone derivative) main->oxidation [O]

Caption: Predicted major degradation pathways for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid.

Experimental Protocols for Stability Assessment: A Self-Validating System

To experimentally validate the predicted stability profile, a series of forced degradation studies should be conducted. This approach, recommended by the International Council for Harmonisation (ICH) guidelines, involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Experimental Workflow

G start Prepare Solutions of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid stress Subject to Stress Conditions start->stress analysis Analyze Samples by Stability-Indicating HPLC-UV/MS stress->analysis characterize Characterize Degradation Products analysis->characterize kinetics Determine Degradation Kinetics analysis->kinetics pathways Elucidate Degradation Pathways characterize->pathways kinetics->pathways report Generate Stability Report pathways->report

Caption: Workflow for conducting forced degradation studies.

Detailed Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and determine the intrinsic stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid under various stress conditions.

Materials:

  • (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (high purity)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with UV and Mass Spectrometry (MS) detectors

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid in high-purity water at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for 24 hours. A separate sample can be treated with 1 N HCl at room temperature.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at 60°C for 24 hours. A separate sample can be treated with 1 N NaOH at room temperature.

    • Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C for 7 days. For solid-state thermal stress, place a known quantity of the solid compound in an oven at 60°C for 7 days.

    • Photostability: Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 1, 3, 7 days for solids), withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can separate the intact compound from its degradation products.

Example HPLC Method Parameters (to be optimized):

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. For this polar molecule, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be effective.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and MS detection for peak identification.

Data Interpretation and Reporting

The data from the forced degradation studies should be used to:

  • Identify and Quantify Degradants: The mass spectrometer will be instrumental in proposing structures for the observed degradation products.

  • Determine Degradation Kinetics: By plotting the concentration of the parent compound against time under different stress conditions, the order of the reaction and the degradation rate constant can be determined.

  • Establish Degradation Pathways: Based on the identified degradants, a comprehensive degradation map can be constructed.

Table for Summarizing Forced Degradation Results:

Stress ConditionDurationTemperature% DegradationMajor Degradants (m/z)
0.1 N HCl24 h60°CReport ValueReport m/z
0.1 N NaOH24 h60°CReport ValueReport m/z
3% H₂O₂24 hRTReport ValueReport m/z
Thermal (Solution)7 days60°CReport ValueReport m/z
Thermal (Solid)7 days60°CReport ValueReport m/z
PhotostabilityICH Q1BRTReport ValueReport m/z

Conclusion and Recommendations

A thorough understanding of the thermodynamic stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is indispensable for its successful application in drug development. This guide has provided a framework for assessing its stability, from predicting potential degradation pathways to detailing robust experimental protocols for their confirmation.

Key Recommendations for Researchers and Drug Development Professionals:

  • Early-Stage Stability Assessment: Conduct forced degradation studies early in the development process to inform formulation and process development.

  • Develop a Validated Stability-Indicating Method: This is a regulatory requirement and is essential for accurate stability monitoring.

  • Careful Control of Storage and Handling Conditions: Based on stability data, establish and adhere to appropriate storage and handling protocols to minimize degradation.

  • Comprehensive Documentation: Maintain detailed records of all stability studies for regulatory submissions and internal knowledge management.

By implementing the strategies and methodologies outlined in this guide, researchers and developers can ensure the quality, safety, and efficacy of pharmaceuticals derived from this vital chiral building block.

References

  • ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Request for Quotation. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of Zwitterionic 3-Hydroxyleucine in Aqueous Buffers

Topic: Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Formulation Scientists, and Process Chemists[1] A Mechanistic and Experimental Guide for Assay Development and Formulation Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Formulation Scientists, and Process Chemists[1]

A Mechanistic and Experimental Guide for Assay Development and Formulation

Executive Summary

3-Hydroxyleucine (3-HL) is a non-proteinogenic amino acid of increasing significance in peptide therapeutics (e.g., cyclodepsipeptide antibiotics like telomycin) and as a chiral building block in asymmetric synthesis.[1][2] Unlike its parent compound leucine, the presence of the


-hydroxyl group introduces a secondary hydrogen-bonding motif that significantly alters its solvation thermodynamics.[2]

This guide addresses the solubility behavior of 3-HL, specifically focusing on its zwitterionic species —the dominant form at physiological pH.[1] Understanding this profile is critical for process chemists optimizing purification yields (where minimum solubility is desired) and formulation scientists ensuring bioavailability (where maximum solubility is required).[2]

Key Takeaway: The solubility of 3-HL follows a U-shaped pH-dependent profile, with a minimum at its isoelectric point (pI


 6.0).[2] However, the hydroxyl moiety imparts a "solubility shift," increasing its aqueous saturation limit compared to Leucine, while simultaneously introducing sensitivity to ionic strength (Hofmeister effects) in buffer systems.[1][2]

Physicochemical Foundation

To predict and manipulate the solubility of 3-HL, one must first understand the interplay between its crystal lattice energy and solvation free energy.

Structural Determinants[1][3]
  • Leucine Backbone: The isobutyl side chain is hydrophobic, driving the molecule to minimize water contact surface area.[1]

  • 3-Hydroxyl Group: This polar modification acts as a "solvation anchor."[2] It disrupts the hydrophobic hydration shell of the alkyl tail, increasing the thermodynamic favorability of dissolution in water compared to Leucine.[1]

  • Zwitterionic Lattice: At pH values near the pI, 3-HL exists as a zwitterion (

    
    ).[2] The electrostatic attraction between these charged termini creates a high-energy crystal lattice.[2] Solubility is lowest here because the water-lattice competition favors the strong ionic lattice interactions.[2]
    
The Theoretical Solubility Profile

The solubility (


) of 3-HL in aqueous buffers is dictated by the intrinsic solubility of the neutral zwitterion (

) and the ionization state of the molecule, described by the modified Henderson-Hasselbalch equation:

[1][2]
  • pH < 2.3 (Cationic Region): Protonation of the carboxylate leads to the cation (

    
    ).[2] Repulsion between positively charged molecules breaks the crystal lattice, drastically increasing solubility.[1][2]
    
  • pH 4.0 – 8.0 (Zwitterionic Trough): The molecule is electrically neutral.[2] Solubility approaches

    
    . This is the "danger zone" for precipitation but the "target zone" for crystallization purification.[2]
    
  • pH > 9.7 (Anionic Region): Deprotonation of the ammonium leads to the anion (

    
    ), restoring high solubility.
    
Visualizing the Equilibrium

The following diagram illustrates the species distribution and its correlation to solubility.

SolubilityEquilibrium Cation Cationic Form (pH < 2.0) High Solubility Zwitterion Zwitterionic Form (pH ~ 6.0) Minimum Solubility (S0) Cation->Zwitterion  Deprotonation (-H+)    pKa1 ~ 2.3   Anion Anionic Form (pH > 10.0) High Solubility Zwitterion->Anion  Deprotonation (-H+)    pKa2 ~ 9.7   Precipitate Solid Crystal Lattice (Precipitate) Zwitterion->Precipitate  Saturation Limit  

Figure 1: Solubility equilibrium of 3-Hydroxyleucine.[2] The zwitterionic species represents the thermodynamic solubility minimum (


), where lattice energy dominates solvation energy.[1]

Experimental Protocol: Determination of

Since 3-HL is a non-standard amino acid, literature values for specific buffers are often unavailable.[1][2] The following protocol is the "Gold Standard" for generating a self-validated solubility profile.

Buffer Selection Strategy

To construct a valid profile, you must decouple pH effects from ionic strength effects .[1][2]

  • Target pH Range: 2.0 to 10.0 (0.5 pH unit increments).

  • Buffer Systems:

    • pH 2.0 – 3.5: Glycine-HCl[2]

    • pH 3.6 – 5.6: Citrate or Acetate[1]

    • pH 5.8 – 8.0: Phosphate (Sodium or Potassium)[1][2]

    • pH 8.0 – 10.0: Glycine-NaOH or Borate[2]

  • Critical Control: Adjust all buffers to a constant ionic strength (e.g.,

    
    ) using NaCl. Varying ionic strength will skew results due to the "Salting-in" effect common with zwitterions.[2]
    
The "Shake-Flask" Workflow

This method ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1][2]

Materials:

  • 3-Hydroxyleucine (solid, >98% purity).[1][2][3]

  • 0.22

    
    m PVDF syringe filters (low protein binding).[1][2]
    
  • Thermomixer or shaking water bath.[1][2]

Step-by-Step Methodology:

  • Supersaturation: Add excess 3-HL solid to 2.0 mL of each buffer in 4 mL glass vials. A visible solid suspension must persist.[1][2]

  • Equilibration: Shake at 25.0 °C ± 0.1 °C for 24–48 hours.

    • Expert Tip: Vortex vigorously at

      
       and 
      
      
      
      to break up crystal aggregates.
  • Phase Separation: Centrifuge at 10,000

    
     for 10 minutes.
    
  • Filtration: Filter the supernatant through a 0.22

    
    m membrane.[2] Discard the first 200 
    
    
    
    L of filtrate (saturates the membrane adsorption sites).[2]
  • pH Verification: Measure the pH of the filtrate. Dissolution of amino acids can shift the buffer pH; record the final pH, not the initial buffer pH.[1]

Quantification (The Detection Challenge)

3-Hydroxyleucine lacks a strong chromophore (unlike Tryptophan).[2] Standard UV at 280 nm is useless.[1][2]

  • Method A: HPLC-CAD/ELSD (Recommended): Charged Aerosol Detection is universal and highly sensitive for non-chromophoric zwitterions.[2]

  • Method B: Derivatization (OPA/FMOC): React with o-phthalaldehyde (OPA) for fluorescence detection.[2] High sensitivity but requires complex prep.[1][2]

  • Method C: Low-UV (205-210 nm): Possible but prone to interference from buffer ions (especially Citrate/Acetate).[2] Only use with Phosphate buffers.[1][2]

Data Presentation & Interpretation

Expected Data Structure

Organize your results into a table format to identify the


 (intrinsic solubility).
Buffer SystemTarget pHFinal pHSolubility (mg/mL)Observation
Glycine-HCl2.02.1> 150Clear Solution
Citrate4.04.0545.2Solid Present
Phosphate6.06.0228.5 Minimum (

)
Phosphate7.47.3832.1Solid Present
Glycine-NaOH10.09.95> 120Clear Solution

Note: Values above are illustrative estimates based on structural analogs (Leucine/Serine) to demonstrate the trend.

Troubleshooting Common Anomalies
  • "Salting-In" Effect: If you observe higher solubility in Phosphate buffer (multivalent ions) compared to Good's buffers (HEPES/MOPS) at the same pH, this is due to the ionic strength stabilizing the zwitterionic dipole.[2]

  • Supersaturation: If replicates show high variance, your equilibration time is too short, or you formed a metastable polymorph.[1][2] Re-heat the sample to 50°C and cool slowly to 25°C to force the stable crystal form.

Experimental Workflow Diagram

Workflow Start Start: Buffer Preparation (Const. Ionic Strength) AddSolid Add Excess 3-HL Solid (Visible Suspension) Start->AddSolid Equilibrate Equilibrate 25°C, 48 Hours, Agitation AddSolid->Equilibrate Check Solid Persists? Equilibrate->Check AddMore Add more Solid Check->AddMore No Centrifuge Centrifuge & Filter (0.22 µm PVDF) Check->Centrifuge Yes AddMore->Equilibrate MeasurePH Measure Final pH (Crucial Step) Centrifuge->MeasurePH Quant Quantification (HPLC-CAD or OPA-Deriv.) MeasurePH->Quant Plot Plot Solubility vs. pH Quant->Plot

Figure 2: Step-by-step workflow for accurate solubility profiling of zwitterionic amino acids.

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Authoritative text on pH-solubility profiles).

  • Fauchère, J. L., & Pliska, V. (1983).[1][2] Hydrophobic parameters

    
     of amino-acid side chains from the partitioning of N-acetyl-amino-acid amides.[2] European Journal of Medicinal Chemistry, 18(4), 369-375.[1][2] (Source for hydrophobicity data of amino acid analogs).
    
  • Black, S. N., et al. (2013).[1][2] Structure, Solubility, Screening, and Synthesis of Molecular Salts.[1] Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1][2] Link

  • Bhattacharjee, S. (2016).[1][2][4] D-Amino Acids in Antibacterial Peptides: A Review. Current Protein & Peptide Science. (Context on 3-HL in antibiotic structures).

  • PubChem Database. (2024).[1][2] 3-Hydroxyleucine Compound Summary. National Center for Biotechnology Information.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Fmoc-Protection Strategies for (2S,3R)-3-Hydroxyleucine in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Scientific Context (2S,3R)-3-hydroxyleucine is a highly specialized,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Context

(2S,3R)-3-hydroxyleucine is a highly specialized, non-proteinogenic amino acid featuring a


-hydroxyl group and a 

-branched alkyl chain. It serves as a critical pharmacophoric element in several potent bioactive natural products, including the antibiotic lysobactin and the anti-HIV cyclodepsipeptides known as papuamides[1].

The incorporation of this sterically demanding residue into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS) presents unique chemoselective challenges. The spatial proximity of the secondary hydroxyl group to the


-amine, compounded by the bulky isopropyl side chain, necessitates a meticulously designed orthogonal protection strategy. Without proper protection, the synthetic process is vulnerable to deleterious side reactions, fundamentally compromising peptide yield and purity[2].

Mechanistic Causality: The Imperative for Orthogonal Protection

As an Application Scientist, it is crucial to understand why standard coupling conditions fail with unprotected


-hydroxy- 

-amino acids. During peptide chain elongation, the activation of the incoming amino acid generates a highly electrophilic species. If the

-hydroxyl group of a resin-bound 3-hydroxyleucine remains unprotected, it acts as a competitive nucleophile.
  • O-Acylation (Depsipeptide Branching): The secondary hydroxyl can attack the activated ester of the incoming amino acid, leading to the formation of an undesired branched depsipeptide rather than the intended linear sequence[2].

  • Dehydration (

    
    -Elimination):  Under the repeated basic conditions required for Fmoc removal (e.g., 20% piperidine in DMF), an unprotected 
    
    
    
    -hydroxyl group can undergo
    
    
    -elimination. This generates an
    
    
    -unsaturated derivative, permanently terminating the functional integrity of the peptide.

Mechanism A Unprotected 3-Hydroxyleucine (Resin-Bound) C O-Acylation (Branched Depsipeptide) A->C Competing Nucleophile (+ Activated AA) D Dehydration (α,β-Unsaturated Peptide) A->D Base-Catalyzed (Piperidine) B Activated Amino Acid (e.g., Fmoc-AA-OBt) E Protected 3-Hydroxyleucine (OtBu Protected) F Desired N-Acylation (Linear Peptide) E->F Standard SPPS (HATU/DIPEA)

Figure 1: Mechanistic pathways of protected vs. unprotected 3-hydroxyleucine during SPPS.

Evaluation of Protection Strategies

To mitigate these risks, the hydroxyl group must be masked. The choice of protecting group dictates the coupling efficiency, given the severe steric hindrance imparted by the adjacent isopropyl group. While these strategies are universally applicable to 3-hydroxyleucine stereoisomers, they are particularly critical for the (2S,3R) configuration due to its specific spatial folding[2],[1].

Table 1: Comparative Analysis of


-Hydroxyl Protecting Groups 
Protecting GroupStability to 20% PiperidineCleavage ConditionsSteric Hindrance during CouplingPrimary Application
None (-OH) Low (Dehydration risk)N/ALowEnzymatic synthesis / Controlled solution phase[3]
tert-Butyl (tBu) High95% TFAModerateStandard Fmoc-SPPS elongation (Recommended)
Trityl (Trt) High1-5% TFAVery HighMild acid cleavage; highly sensitive sequences
Alloc / TBS HighPd(PPh

)

/ Fluoride
ModerateOn-resin macrolactonization (depsipeptides)[2]

For standard linear peptide synthesis, Fmoc-(2S,3R)-3-hydroxyleucine(OtBu)-OH is the industry standard. The tert-butyl ether provides sufficient steric shielding to prevent O-acylation while remaining compact enough to allow the coupling of the subsequent amino acid.

Experimental Protocol: Fmoc-SPPS Incorporation Workflow

This protocol outlines a self-validating workflow for coupling Fmoc-(2S,3R)-3-HyLeu(OtBu)-OH onto a resin-bound peptide.

SPPS_Workflow N1 Resin-Bound Peptide (Free N-terminus) N2 Coupling Fmoc-3-HyLeu(OtBu)-OH N1->N2 HATU/DIPEA N3 Fmoc Deprotection 20% Piperidine N2->N3 Kaiser Test Validation N4 Chain Elongation Standard SPPS N3->N4 Iterative Cycles N5 Global Cleavage TFA/TIS/H2O N4->N5 Final Deprotection

Figure 2: Step-by-step workflow for the incorporation of Fmoc-3-HyLeu(OtBu)-OH in SPPS.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh the desired amount of peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) into a fritted SPPS reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes at room temperature. Drain.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A positive result (deep blue beads) confirms the presence of free primary amines.

Phase 2: Chemoselective Coupling

Causality Note: Due to the


-branching and the bulky tBu ether, the coupling kinetics of 3-hydroxyleucine are inherently slower than standard proteinogenic amino acids. A highly reactive uronium salt (HATU) is recommended over standard carbodiimides (DIC) to accelerate acylation and minimize epimerization.
  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-(2S,3R)-3-HyLeu(OtBu)-OH and 0.38 mmol (3.8 eq) of HATU in a minimal volume of DMF (approx. 2-3 mL).

  • Base Addition: Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution. Pre-activate for exactly 1 minute.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow/colorless resin) indicates complete coupling. If slightly blue, perform a secondary coupling using DIC/OxymaPure for 1 hour to ensure complete conversion without excessive epimerization.

Phase 3: Capping & Global Cleavage
  • Capping (Recommended): To prevent deletion sequences in subsequent steps, treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes. Wash with DMF (5 × 1 min).

  • Elongation: Continue standard SPPS cycles until the sequence is complete.

  • Cleavage Cocktail Preparation: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H

    
    O (95 : 2.5 : 2.5).
    Causality Note: TIS acts as a vital carbocation scavenger. It traps the highly reactive tert-butyl cations released from the 3-hydroxyleucine side chain, preventing them from irreversibly re-alkylating electron-rich residues (e.g., Trp, Tyr, Met).
    
  • Global Deprotection: Incubate the dried resin with the cleavage cocktail for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and wash the pellet twice with cold ether before lyophilization and RP-HPLC purification.

References

1.[2] Ries, O., Büschleb, M., Granitzka, M., Stalke, D., & Ducho, C. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry, 10, 1135–1142 (2014). URL: [Link] 2.[3] Sun, W., et al. "Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives." International Journal of Molecular Sciences, 24(6), 5548 (2023). URL: [Link] 3.[1] Hibi, M., Kawashima, T., Sokolov, M., Smirnov, S. V., Kodera, T., Sugiyama, M., Shimizu, S., Yokozeki, K., & Ogawa, J. "A Novel Dioxygenase from Burkholderia ambifaria AMMD (SadA) Stereoselectively Catalyzes the C3-Hydroxylation of N-Substituted Branched-Chain or Aromatic L-Amino Acids." PLoS ONE, 8(5), e63996 (2013). URL: [Link]

Sources

Application

Reagents for stereoselective aldol reactions to synthesize 3-hydroxyleucine

Application Note & Protocol Guide Executive Summary 3-Hydroxyleucine (3-HLeu) is a non-proteinogenic amino acid featuring two contiguous stereocenters ( and ), creating four possible stereoisomers.[1] It is a critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

3-Hydroxyleucine (3-HLeu) is a non-proteinogenic amino acid featuring two contiguous stereocenters (


 and 

), creating four possible stereoisomers.[1] It is a critical pharmacophore found in high-value cyclodepsipeptides such as Cyclomarin A (anti-inflammatory/anti-tuberculosis), Etamycin , and Telomycin .[1]

The synthesis of 3-HLeu presents a classic "congested aldol" challenge.[1] Achieving high diastereoselectivity (dr) and enantioselectivity (ee) requires distinguishing between syn- and anti-aldol manifolds.[1] This guide details the two most robust reagent systems for this transformation:

  • Thermodynamic Control (Syn-Selective): Belokon’s Ni(II) Nucleophilic Glycine Equivalents.

  • Kinetic Control (Anti-Selective): Evans Chiral Auxiliary (Bromo-Aldol Strategy).

Part 1: Strategic Reagent Selection

The choice of reagent is dictated by the target stereochemistry. The aldol reaction constructs the C2–C3 bond, setting the relative stereochemistry.

FeatureNi(II)-BPB Complex (Belokon's Reagent) Evans Boron Enolate (Bromo-Aldol)
Primary Selectivity Syn (

or

)
Anti (

or

)*
Mechanism Thermodynamic Control (Reversible)Kinetic Control (Irreversible)
Reagent Type Chiral Schiff Base ComplexChiral Oxazolidinone Auxiliary
Scalability High (Multi-gram to Kg)Moderate to High
Atom Economy High (Chiral ligand is recoverable)Moderate (Auxiliary cleavage required)
Key Reagents Glycine, (S)-BPB, Ni(NO

)

, Base
Bromoacetyl-Oxazolidinone, Bu

BOTf

*Note: The Evans Bromo-Aldol initially yields a syn-bromohydrin.[1] The "Anti" amino acid is obtained via subsequent azide displacement (S


2 inversion).
Decision Matrix: Pathway Selection

G Target Target: 3-Hydroxyleucine Stereo Desired Stereochemistry? Target->Stereo Syn Syn-Isomer (2S,3S) or (2R,3R) Stereo->Syn Bioactive Peptides (e.g., Etamycin) Anti Anti-Isomer (2S,3R) or (2R,3S) Stereo->Anti Specific Analogues MethodSyn Reagent: Ni(II)-BPB Complex (Thermodynamic Aldol) Syn->MethodSyn MethodAnti Reagent: Evans Bromo-Aldol (Kinetic Aldol + S_N2 Inversion) Anti->MethodAnti DetailsSyn 1. Glycine-Ni-BPB Complex 2. Isobutyraldehyde/KOH 3. Acid Hydrolysis MethodSyn->DetailsSyn DetailsAnti 1. Bromoacetyl-Oxazolidinone 2. Isobutyraldehyde/Bu2BOTf 3. NaN3 Displacement 4. Hydrolysis MethodAnti->DetailsAnti

Figure 1: Stereochemical decision tree for selecting the appropriate aldol reagent system.

Part 2: Detailed Protocols
Protocol A: Syn-Selective Synthesis via Ni(II)-BPB Complex

Target:


-3-Hydroxyleucine
Principle:  This method utilizes a chiral Ni(II) Schiff base complex derived from glycine and (S)-BPB (2-[N-(benzyloxycarbonyl)prolyl]aminobenzophenone).[1] The complex renders the glycine 

-proton acidic.[1] In the presence of a base, it undergoes an aldol reaction with isobutyraldehyde. The steric bulk of the ligand and thermodynamic equilibration favor the syn-product.

Reagents:

  • Glycine[1][2][3][4][5][6]

  • (S)-BPB (Chiral Ligand)[1][3]

  • Ni(NO

    
    )
    
    
    
    [1] · 6H
    
    
    O
  • Isobutyraldehyde[1]

  • KOH (Solid) or DBU[1]

  • Methanol/THF[1]

Step-by-Step Workflow:

  • Formation of the Glycine-Ni(II)-BPB Complex:

    • Dissolve (S)-BPB (1.0 eq) and Ni(NO

      
      )
      
      
      
      [1] · 6H
      
      
      O (1.0 eq) in methanol.
    • Add Glycine (5.0 eq) and KOH (7.0 eq).

    • Heat to 60°C under N

      
       for 2 hours. The solution turns deep red.
      
    • Workup: Pour into water/acetic acid. Extract with CHCl

      
      . The red solid is the active "Gly-Ni-BPB" reagent.[1]
      
  • The Aldol Reaction:

    • Dissolve Gly-Ni-BPB complex (1.0 eq) in DMF or MeOH.[1]

    • Add Isobutyraldehyde (1.2 – 2.0 eq).

    • Add KOH (solid, catalytic to stoichiometric) or DBU.

    • Stir at room temperature for 2-4 hours.

    • Monitoring: TLC or HPLC will show the disappearance of the glycine complex and appearance of the diastereomeric aldol adducts.

    • Note: The reaction equilibrates to the thermodynamically stable syn-isomer (>90% de).[1]

  • Hydrolysis & Recovery:

    • Dissolve the purified aldol adduct in MeOH.

    • Add 3N HCl and heat to reflux (or 50°C) for 30-60 mins. The red color disappears (ligand decomplexation).

    • Separation: Extract the free chiral ligand (BPB) with ether/DCM (Recoverable >90%).

    • The aqueous phase contains the

      
      -3-Hydroxyleucine hydrochloride.[1]
      
    • Purify via Ion Exchange Chromatography (Dowex 50W) to obtain the free zwitterion.

Validation Data (Typical):

  • Yield: 85-92%[1]

  • Diastereoselectivity (dr): >95:5 (syn:anti)[1]

  • Enantiomeric Excess (ee): >99%[1]

Protocol B: Anti-Selective Synthesis via Evans Bromo-Aldol

Target:


-3-Hydroxyleucine
Principle:  Direct anti-aldol reactions of glycine enolates are difficult.[1] The industry standard is an indirect route: (1) Syn-selective aldol of an 

-bromoacetyl auxiliary, followed by (2) S

2 displacement with azide (inversion of configuration) to install the nitrogen at C2.[1]

Reagents:

  • (4S)-4-benzyl-3-(2-bromoacetyl)-2-oxazolidinone[1]

  • Dibutylboron triflate (Bu

    
    BOTf)[1]
    
  • Triethylamine (TEA) or DIPEA[1]

  • Isobutyraldehyde[1]

  • Sodium Azide (NaN

    
    )[1]
    

Step-by-Step Workflow:

  • Enolization & Aldol (Kinetic Control):

    • Dissolve the bromoacetyl oxazolidinone in anhydrous DCM at -78°C.

    • Add Bu

      
      BOTf  (1.1 eq) followed by TEA  (1.2 eq) dropwise.[1]
      
    • Stir for 30 min to form the Z-enolate (boron chelated).

    • Add Isobutyraldehyde (1.1 eq) slowly at -78°C.

    • Stir for 1h at -78°C, then warm to 0°C.

    • Quench: Phosphate buffer + H

      
      O
      
      
      
      (to cleave the B-O bond).
    • Result:

      
      -bromo-
      
      
      
      -hydroxy adduct with syn stereochemistry (e.g.,
      
      
      relative to the auxiliary).[1]
  • Azide Displacement (The Stereochemical Switch):

    • Dissolve the syn-bromohydrin in DMF or DMSO.[1]

    • Add NaN

      
        (1.5 eq).
      
    • Stir at room temperature (or mild heat, 40°C).

    • Mechanism:[1][7] S

      
      2 attack by azide at C2 inverts the center.
      
    • Result:Anti-

      
      -azido-
      
      
      
      -hydroxy adduct.[1]
  • Reduction & Hydrolysis:

    • Hydrolysis: LiOH/H

      
      O
      
      
      
      in THF/Water to cleave the oxazolidinone auxiliary.
    • Reduction: Hydrogenation (H

      
      , Pd/C) converts the azide (-N
      
      
      
      ) to the amine (-NH
      
      
      ).[1]
    • Result:

      
      -3-Hydroxyleucine.[1]
      
Part 3: Mechanistic Visualization[1]
Reaction Pathway: Ni(II)-Mediated Aldol[1][3]

ReactionCycle Ligand Chiral Ligand ((S)-BPB) Complex Ni(II)-Gly-BPB (Nucleophilic Glycine) Ligand->Complex + Ni(II) + Gly Gly Glycine Gly->Complex TS Transition State (Thermodynamic Control) Complex->TS + Base Aldehyde Isobutyraldehyde Aldehyde->TS ProductComplex Ni(II)-Aldol Adduct (Syn-Major) TS->ProductComplex Hydrolysis Acid Hydrolysis (HCl) ProductComplex->Hydrolysis FinalProduct 3-Hydroxyleucine (Syn) Hydrolysis->FinalProduct RecoveredLigand Recovered BPB Hydrolysis->RecoveredLigand RecoveredLigand->Ligand Recycle

Figure 2: The catalytic cycle of the Belokon Ni(II) method, highlighting ligand recyclability.[1]

Part 4: Troubleshooting & Quality Control[1]
IssueProbable CauseCorrective Action
Low Diastereoselectivity (Ni Method) Insufficient reaction time or low temperature.[1]The Ni(II) aldol is reversible. Ensure the reaction runs long enough (2-4h) at RT to reach thermodynamic equilibrium (Syn).
Low Yield (Evans Method) Incomplete enolization or wet reagents.Bu

BOTf is extremely moisture sensitive. Ensure strictly anhydrous conditions. Verify enolate formation at -78°C before aldehyde addition.
Incomplete Azide Displacement Steric hindrance at C2.Use a polar aprotic solvent (DMSO/DMF) and slightly elevate temperature (40-50°C).[1] Caution: Azides are energetic.
Racemization during Hydrolysis Harsh basic conditions.Use LiOH/H

O

at 0°C for auxiliary cleavage. Avoid prolonged exposure to strong base at high temps.
References
  • Belokon, Y. N., et al. (2001).[3] "A new synthesis of enantiomerically pure syn-(S)-β-hydroxy-α-amino acids via asymmetric aldol reactions of aldehydes with a homochiral Ni(II)-glycine/(S)-BPB Schiff base complex."[1][3] Tetrahedron: Asymmetry, 12(3), 481-485.[1][3] [1]

  • Hale, K. J., et al. (1995). "A practical stereoselective synthesis of (2S,3S)-3-hydroxyleucine." Tetrahedron Letters, 36(8), 1303-1306.[1]

  • Rao, A. V. R., et al. (1993). "Stereoselective synthesis of (2R,3R) and (2R,3S)-3-hydroxyleucines." Tetrahedron Letters, 34, 7111. (Describes the haloacetate aldol route).

  • Soloshonok, V. A., et al. (2007). "One-pot, large-scale synthesis of Nickel(II) complexes derived from 2-[N-(alpha-picolyl)amino]benzophenone (PABP)." Journal of Organic Chemistry.

  • ObiH Enzymatic Route: (2021). "Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH." ChemCatChem.

Sources

Method

Incorporating (2S,3R)-3-hydroxyleucine into cyclic depsipeptides

Abstract The incorporation of non-canonical amino acids like (2S,3R)-3-hydroxyleucine (3-HyLeu) into cyclic depsipeptides is a critical strategy in drug discovery, particularly for enhancing metabolic stability and membr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids like (2S,3R)-3-hydroxyleucine (3-HyLeu) into cyclic depsipeptides is a critical strategy in drug discovery, particularly for enhancing metabolic stability and membrane permeability. However, the steric bulk of the


-hydroxyl group and the strict stereochemical requirements of the (2S,3R) configuration present significant synthetic challenges. This guide provides a self-validating workflow for the orthogonal protection, efficient coupling, and cyclization of 3-HyLeu-containing depsipeptides, moving beyond standard SPPS templates to address the specific physicochemical nuances of this residue.

Module 1: Strategic Planning & Protection Logic

The successful synthesis of a cyclic depsipeptide containing 3-HyLeu hinges on the protection strategy of the


-hydroxyl group. The choice between tert-butyldimethylsilyl (TBS) and Trityl (Trt) protection dictates the cyclization pathway.
  • TBS Protection: Robust and orthogonal to Fmoc/tBu SPPS conditions. Ideal for "Head-to-Tail" amide cyclization where the hydroxyl group remains protected until the final global deprotection.

  • Trt Protection: Acid-labile.[1] Ideal if the hydroxyl group is required for on-resin modification or if fluoride reagents (used for TBS removal) are incompatible with other residues.

Figure 1: Decision Matrix for 3-HyLeu Protection Strategy

ProtectionStrategy Start Select (2S,3R)-3-HyLeu Building Block Q1 Is the u03b2-OH involved in the depsi-ester linkage? Start->Q1 PathA NO: u03b2-OH is a side chain (Standard Cyclic Peptide) Q1->PathA No PathB YES: u03b2-OH is the nucleophile for the ester bond Q1->PathB Yes RecA Recommendation: Fmoc-(2S,3R)-HyLeu(TBS)-OH PathA->RecA RecB Recommendation: Fmoc-(2S,3R)-HyLeu(Trt)-OH (Or Alloc protection) PathB->RecB StepA Protocol: Standard SPPS Global Deprotection removes TBS (Requires Fluoride or Strong Acid) RecA->StepA StepB Protocol: On-Resin Esterification Requires selective unmasking without Fmoc removal RecB->StepB

Caption: Strategic workflow for selecting the appropriate protecting group based on the structural role of the 3-hydroxyleucine residue.

Module 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The (2S,3R) stereocenter introduces significant steric hindrance at the


-carbon, reducing the kinetics of acylation. Standard coupling protocols (e.g., HBTU/DIEA, 30 min) often result in incomplete coupling or deletion sequences.
Protocol: High-Efficiency Coupling of Fmoc-(2S,3R)-HyLeu(TBS)-OH

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term).[2]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[3]

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) – Preferred over DIEA to reduce racemization.

Step-by-Step Methodology:

  • Resin Preparation: Swell resin in DCM (3 x 5 min) followed by DMF (3 x 5 min).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-(2S,3R)-HyLeu(TBS)-OH (3.0 eq) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add Collidine (6.0 eq).

    • Note: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to prevent epimerization.

  • Coupling:

    • Add the activated mixture to the resin.[2][4][5]

    • Agitate for 2 to 4 hours at room temperature.

    • Monitoring: Perform a micro-cleavage and analyze by LC-MS. The Kaiser test may be inconclusive due to the steric bulk protecting the amine; the Chloranil test is more reliable for secondary amines but LC-MS is definitive.

  • Capping:

    • Treat with acetic anhydride/pyridine/DMF (1:2:7) for 10 min to cap any unreacted amines.

Table 1: Coupling Reagent Performance Comparison for Sterically Hindered Amino Acids

Reagent SystemCoupling Efficiency (1h)Racemization RiskRecommendation
HBTU / DIEA< 60%ModerateAvoid
DIC / Oxyma75-85%LowGood alternative
HATU / HOAt / Collidine > 95% Very Low Gold Standard
COMU / DIEA> 90%LowExcellent alternative

Module 3: Cyclization Strategies

For cyclic depsipeptides, the ring closure can occur via an Amide bond (Macrolactamization) or an Ester bond (Macrolactonization).

Strategy A: Macrolactamization (Preferred)

Use when the "depsi" (ester) bond is already formed within the linear chain or if HyLeu is not involved in the ester linkage.

  • Cleavage from Resin:

    • Use mild acid (1% TFA in DCM) if using 2-CTC resin to generate the protected linear peptide with a free C-terminal acid.

    • Do not use 95% TFA yet; side chain protection (TBS, Boc, tBu) must remain.

  • Cyclization:

    • Dilute the linear peptide to < 1 mM in DCM/DMF (to favor intramolecular reaction).

    • Add PyBOP (3 eq) and DIEA (6 eq). Stir for 12-24h.

  • Global Deprotection:

    • Treat the cyclic protected peptide with TFA/TIS/H2O (95:2.5:2.5).[4]

    • Note on TBS: TBS is acid-labile but slow. It may survive this step.[6]

Strategy B: Post-Cyclization Removal of TBS

If the TBS group remains after global deprotection (verified by MS, mass +114 Da), use the following specific protocol to unmask the hydroxyl group without opening the depsipeptide ring (esters are base-sensitive).

Protocol:

  • Dissolve the peptide in THF.

  • Add TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (3 eq).

    • Why TAS-F? It is a milder source of fluoride than TBAF and less basic, preserving the sensitive ester linkages in the depsipeptide ring.

  • Stir at 0°C to RT for 2 hours.

  • Quench with mild buffer (pH 6) and purify via RP-HPLC.

Module 4: Quality Control & Validation

Self-Validating System: The "Shift" Test To verify the stereochemical integrity of the (2S,3R) center after synthesis, compare the NMR chemical shifts of the


-proton and 

-proton.
  • 1H NMR (DMSO-d6):

    • (2S,3R)-HyLeu (L-threo):

      
       coupling constant is typically small (2-4 Hz)  due to the gauche conformation.
      
    • (2S,3S)-HyLeu (L-erythro - Epimer):

      
       is typically larger (7-9 Hz) .
      
  • Action: If

    
     values indicate racemization, revisit the activation step (reduce base concentration or switch to DIC/Oxyma).
    

Figure 2: Synthesis & Validation Workflow

ValidationWorkflow Step1 Linear Assembly (HATU/HOAt) Step2 Cleavage (1% TFA) Retain Side Chains Step1->Step2 Step3 Cyclization (Dilution <1mM) Step2->Step3 Step4 Global Deprotection (TFA/TIS) Step3->Step4 Step5 TBS Removal (TAS-F or HF-Py) Step4->Step5 QC QC: NMR J-coupling Check Stereochem Step5->QC

Caption: End-to-end workflow from linear assembly to quality control validation.

References

  • Synthesis of (2S,3R)-3-Hydroxyleucine: Hale, K. J., Manaviazar, S., & George, S. (2010). Total Synthesis of the Antitumor Depsipeptide, Skyllamycin B. Organic Letters.

  • Fmoc-SPPS Protocols & Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Depsipeptide Formation Strategies: Coin, I., et al. (2007). Solid-phase synthesis of depsipeptides: A review. Journal of Peptide Science.

  • TBS Deprotection in Sensitive Substrates: Scheidt, K. A., et al. (1998). Reductive Deprotection of Silyl Groups. Journal of Organic Chemistry.

  • General Fmoc-SPPS Guidelines: BenchChem Technical Support. (2025).[5][7] An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.

Sources

Application

Boc-protection of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid for solution phase synthesis

Executive Summary This application note provides a validated, solution-phase protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (also known as (2S,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a validated, solution-phase protocol for the chemoselective N-tert-butoxycarbonyl (Boc) protection of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (also known as (2S,3R)-3-hydroxyleucine).

While standard Boc protection is a routine transformation, the presence of the


-hydroxyl group in this substrate introduces a risk of side reactions, specifically O-acylation or oxazolidinone formation. This guide details a Schotten-Baumann  approach optimized to ensure exclusive N-protection while preserving the free hydroxyl group and the integrity of the (2S,3R) stereocenters.

Scientific Background & Mechanistic Insight

The Substrate Challenge

(2S,3R)-3-Hydroxyleucine is a non-proteinogenic amino acid found in complex cyclodepsipeptides (e.g., Cyclomarin A). Its structural rigidity and polarity make it a valuable scaffold in medicinal chemistry.

Key Synthetic Challenges:

  • Chemoselectivity: The nucleophilic competition between the

    
    -amine and the 
    
    
    
    -hydroxyl group. Under uncontrolled conditions, this can lead to N,O-bis-Boc species.
  • Stereochemical Integrity: Maintaining the (2S,3R) configuration is critical. While carbamate formation is generally low-risk for racemization, high pH (>12) can induce epimerization at the

    
    -carbon.
    
  • Solubility: The starting material is a zwitterion (soluble in water), while the product is a lipophilic carboxylic acid (soluble in organics).

Reaction Mechanism

The reaction utilizes Di-tert-butyl dicarbonate (Boc₂O) under basic aqueous conditions.[1] The mechanism relies on the higher nucleophilicity of the unprotonated amine compared to the hydroxyl group.

Thermodynamic Control:

  • pH 9–10: Ensures the amine is deprotonated (nucleophilic) while the hydroxyl group remains protonated (neutral), preventing O-acylation.

  • Solvent System: A 1:1 mixture of 1,4-Dioxane and Water solubilizes both the lipophilic Boc₂O and the hydrophilic amino acid salt.

BocMechanism Substrate (2S,3R)-3-Hydroxyleucine (Zwitterion) Deprotonation Base Deprotonation (pH 9-10) Substrate->Deprotonation FreeAmine Free Amine (R-NH2) Deprotonation->FreeAmine -H+ Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Boc2O Boc2O (Electrophile) Boc2O->Intermediate Collapse Elimination of t-BuOH & CO2 Intermediate->Collapse Product N-Boc-(2S,3R)-3-Hydroxyleucine Collapse->Product

Figure 1: Mechanistic pathway for selective N-Boc protection.

Experimental Protocol

Materials & Reagents[2][3]
ReagentRoleGrade/PurityStoichiometry
(2S,3R)-3-Hydroxyleucine Substrate>98% ee/de1.0 equiv.
Boc₂O Protecting GroupReagent Grade1.1 – 1.2 equiv.
Na₂CO₃ BaseAnhydrous2.0 – 2.5 equiv.
1,4-Dioxane SolventHPLC Grade-
Water (DI) Solvent--
Citric Acid (1M) Acidifier-Excess (to pH 3)
Step-by-Step Procedure

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (2S,3R)-3-Hydroxyleucine (1.0 equiv) in Water (10 mL per gram of substrate).

  • Add Na₂CO₃ (2.0 equiv). Stir until the solution is clear and homogenous.

    • Note: The pH should be approximately 10-11. If using NaOH, add carefully to avoid pH >12.

Step 2: Reaction

  • Add 1,4-Dioxane (10 mL per gram of substrate) to the aqueous mixture.

  • Cool the mixture to 0°C using an ice bath.

  • Add Boc₂O (1.2 equiv) dropwise (dissolved in a minimal amount of dioxane if solid).

  • Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 12–18 hours .

Step 3: Monitoring

  • Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1) or LC-MS.

  • Stain with Ninhydrin . The starting material (free amine) will stain purple/blue. The product (carbamate) will NOT stain or stain very faintly.

  • Endpoint: Disappearance of the free amine spot.

Step 4: Workup & Isolation (Critical Phase)

  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the Dioxane. Do not heat above 40°C.

  • Wash: Dilute the remaining aqueous residue with Water. Wash with Diethyl Ether or Hexanes (2x).

    • Purpose: This removes unreacted Boc₂O and non-polar byproducts. The product is in the aqueous layer (as a salt).

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid or 1M KHSO₄ until the pH reaches 2–3 .

    • Caution: Do not use strong HCl, as it may remove the Boc group. The solution will become cloudy as the N-Boc acid precipitates/oils out.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).[2][3][4]

  • Drying: Combine the EtOAc layers, wash with Brine (1x), and dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate in vacuo to yield the crude product.

Step 5: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

Process Workflow & Logic

The following diagram illustrates the decision-making process and physical separations involved in the workup, ensuring high recovery.

Workflow Start Reaction Mixture (Dioxane/Water) Evap Evaporate Dioxane Start->Evap Wash Wash with Ether/Hexane Evap->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer (Discard: Excess Boc2O) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Acidify Acidify to pH 2-3 (Citric Acid/KHSO4) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer (Discard: Salts) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Product) PhaseSep2->OrgLayer2 Final Dry, Filter, Concentrate => N-Boc-(2S,3R)-3-Hydroxyleucine OrgLayer2->Final

Figure 2: Isolation workflow emphasizing the purification by extraction strategy.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationRationale
Reaction pH 9.0 – 10.5<9: Amine protonated (slow reaction). >12: Risk of racemization or hydrolysis.
Acidification Agent Citric Acid / KHSO₄HCl/H₂SO₄: Risk of Boc cleavage (acid lability).
Temperature 0°C

RT
Initial cooling controls exotherm; RT ensures completion.
Stoichiometry 1.1 – 1.2 eq Boc₂OLarge excess (>1.5 eq) increases risk of O-Boc or di-Boc formation.
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Product lost in aqueous layer during extraction.

    • Fix: Ensure pH is <3 during EtOAc extraction.[2][3] Saturate the aqueous layer with NaCl (salting out) to improve organic phase recovery.

  • Issue: O-Boc Formation (Side Product).

    • Cause: pH too high or presence of catalytic DMAP (avoid DMAP).

    • Fix: Maintain pH <11.[2] If O-Boc forms, it can sometimes be selectively hydrolyzed by mild base (LiOH in MeOH/Water) while keeping N-Boc intact.

  • Issue: Oil instead of Solid.

    • Cause: Residual solvent or rotamers.

    • Fix: Co-evaporate with DCM or Hexanes. Dry under high vacuum for 24h. Boc-amino acids often solidify slowly.

Analytical Validation

To confirm the identity and purity of N-Boc-(2S,3R)-3-hydroxyleucine :

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Look for the Boc singlet (~1.4 ppm, 9H).[1]

    • Verify the

      
      -proton  shift. In the free amino acid, it is shielded; upon Boc protection, it shifts downfield (approx 4.0–4.5 ppm) and shows coupling to the NH carbamate proton (doublet, ~7-8 ppm in DMSO).
      
    • Confirm the

      
      -proton  (CH-OH) and the methyl signals.
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
       or 
      
      
      
      .
    • Negative Mode:

      
       (246.1 m/z calculated for C₁₁H₂₁NO₅).
      
  • Optical Rotation:

    • Compare

      
       with literature values to ensure no racemization occurred.
      

References

  • Syntheis of Hydroxyleucine Derivatives: Spork, A. P., et al. "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry, 2010.

  • General Boc Protection (Schotten-Baumann): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard Reference).
  • Protocol for Hydroxy-Amino Acids: "Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis." The Journal of Organic Chemistry, 2024.

  • Physical Properties & Handling: Sigma-Aldrich Product Sheet for N-Boc-3-hydroxy-L-valine (Analogous structure).

Sources

Method

Precision Biocatalysis: Chemoenzymatic Architectures for (2S,3R)-3-Hydroxyleucine

Topic: Chemoenzymatic routes to optically pure (2S,3R)-3-hydroxyleucine Content Type: Detailed Application Notes and Protocols [1] Executive Summary & Scientific Rationale (2S,3R)-3-Hydroxyleucine (also known as L-threo-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemoenzymatic routes to optically pure (2S,3R)-3-hydroxyleucine Content Type: Detailed Application Notes and Protocols

[1]

Executive Summary & Scientific Rationale

(2S,3R)-3-Hydroxyleucine (also known as L-threo-3-hydroxyleucine) is a critical non-proteinogenic amino acid motif found in high-value cyclic depsipeptides, including the antibiotic Lysobactin , the antitumor agents Papuamides , and Polyoxypeptins .[1] The structural complexity of this moiety lies in its two contiguous chiral centers (C


 and C

).[1][2] Traditional asymmetric synthesis (e.g., Sharpless epoxidation or asymmetric hydrogenation) often suffers from poor atom economy, requiring multi-step protection/deprotection sequences and yielding diastereomeric mixtures that are difficult to separate.[1]

This Application Note details two field-proven chemoenzymatic routes that bypass these limitations:

  • The Constructive Route (C-C Bond Formation): Utilizing a specific L-Threonine Transaldolase (ObiH) to couple glycine and isobutyraldehyde.[1]

  • The Direct Activation Route (C-H Hydroxylation): Utilizing a Fe(II)/

    
    -ketoglutarate-dependent dioxygenase (SadA) to hydroxylate L-leucine derivatives.[1]
    

Both protocols prioritize (2S,3R) stereoselectivity, operational scalability, and "Green Chemistry" principles.[1]

Mechanism & Pathway Visualization

Route A: The Aldolase Platform (Constructive)

The most atom-economical approach involves the direct aldol addition of glycine to isobutyraldehyde. While standard L-Threonine Aldolases (L-TAs) often yield thermodynamic mixtures favoring the allo-isomer (2S,3S), the recently characterized ObiH enzyme (from Pseudomonas sp. or Burkholderia sp.)[1] exhibits a unique "persistent catalytic intermediate" mechanism that kinetically favors the desired (2S,3R) configuration.[1]

Route B: The Hydroxylase Platform (Direct Activation)

For workflows starting from abundant L-leucine, the SadA dioxygenase performs a direct, stereospecific C3-hydroxylation. This route requires an N-succinyl protecting group to mimic the natural substrate but offers >99% diastereomeric excess (de).[1]

G Gly Glycine ObiH Enzyme: ObiH (L-Thr Transaldolase) + PLP Gly->ObiH Iso Isobutyraldehyde Iso->ObiH Leu L-Leucine SuccLeu N-Succinyl-L-Leucine Leu->SuccLeu Succinic Anhydride Imine Aldimine Intermediate ObiH->Imine Kinetic Control SadA Enzyme: SadA (Fe(II)/2-OG Dioxygenase) Prod (2S,3R)-3-Hydroxyleucine (Target) SadA->Prod Hydrolysis (Deprotection) Imine->Prod Hydrolysis SuccLeu->SadA + O2, a-KG

Figure 1: Dual chemoenzymatic pathways.[1] Top: Aldolase-mediated C-C bond formation.[3][4] Bottom: Hydroxylase-mediated C-H activation.

Protocol A: Aldolase-Mediated Synthesis (ObiH)

Target Audience: Synthetic Chemists requiring high atom economy. Primary Advantage: Single-step formation of the carbon skeleton.

Materials & Reagents[1][2][5][6][7][8][9][10]
  • Enzyme: Recombinant ObiH (expressed in E. coli BL21(DE3)).[1]

  • Substrate 1: Glycine (2.0 equivalents).[1]

  • Substrate 2: Isobutyraldehyde (1.0 equivalent).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Buffer: 50 mM Potassium Phosphate, pH 8.0.

  • Co-solvent: Methanol or DMSO (10% v/v).[1]

Step-by-Step Methodology
  • Enzyme Preparation:

    • Cultivate E. coli expressing ObiH in LB medium at 37°C until OD600 = 0.6. Induce with 0.5 mM IPTG and incubate at 18°C for 16 hours.

    • Lyse cells and purify via Ni-NTA affinity chromatography.

    • Critical Check: Ensure the enzyme solution is yellow (indicating bound PLP).[1] If pale, supplement with 50 µM PLP.

  • Reaction Setup (50 mL Scale):

    • Dissolve Glycine (3.75 g, 50 mmol) in 40 mL of Phosphate Buffer (50 mM, pH 8.0).

    • Add PLP to a final concentration of 0.1 mM.

    • Add Isobutyraldehyde (1.8 g, 25 mmol) dissolved in 5 mL Methanol. Note: Add slowly to prevent phase separation.

    • Initiate reaction by adding ObiH (10 mg/mL final concentration).[1]

    • Seal the vessel tightly (isobutyraldehyde is volatile).[1]

  • Incubation:

    • Incubate at 25°C with gentle orbital shaking (150 rpm) for 24 hours.

    • Kinetic Control: Do not exceed 30°C. Higher temperatures accelerate the retro-aldol reaction and thermodynamic equilibration to the undesired allo-isomer.

  • Quenching & Workup:

    • Quench by adjusting pH to 3.0 with 6M HCl.

    • Extract unreacted aldehyde with Ethyl Acetate (3 x 20 mL). Discard organic layer.

    • The aqueous phase contains Glycine and (2S,3R)-3-Hydroxyleucine.[1]

  • Purification (Cation Exchange):

    • Load aqueous phase onto a Dowex 50W-X8 column (H+ form).[1]

    • Wash with water to remove salts.

    • Elute amino acids with 1M NH4OH.

    • Separation: If trace Glycine remains, perform a second pass or use preparative HPLC (C18, 0.1% TFA).[1]

Protocol B: Hydroxylase-Mediated Synthesis (SadA)[1]

Target Audience: Drug discovery groups needing extremely high optical purity (>99% de).[1] Primary Advantage: Stereochemical absolute control.

Materials & Reagents[1][2][5][6][7][8][9][10]
  • Enzyme: SadA (from Burkholderia ambifaria, expressed in E. coli).[1][5]

  • Substrate: N-Succinyl-L-Leucine.[5]

  • Co-substrates:

    
    -Ketoglutarate (2-OG), L-Ascorbic acid, Fe(NH4)2(SO4)2.[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.5.

Step-by-Step Methodology
  • Substrate Synthesis (Pre-cursor):

    • React L-Leucine with Succinic Anhydride (1.1 eq) in aqueous NaOH (pH 9) for 2 hours. Acidify to precipitate N-Succinyl-L-Leucine. Yield is typically >90%.[6][7]

  • Bioconversion Setup:

    • In a bioreactor, combine:

      • N-Succinyl-L-Leucine (10 mM)[1]

      • 
        -Ketoglutarate (20 mM)[1]
        
      • L-Ascorbic acid (2 mM)[1]

      • Fe(II) (0.1 mM)[1]

      • Purified SadA (2 mg/mL)[1]

    • Oxygenation: Ensure ample dissolved oxygen. For lab scale, use baffled flasks (20% volume fill) at 200 rpm.

  • Reaction Monitoring:

    • Run for 12-16 hours at 30°C.

    • Monitor consumption of 2-OG via HPLC (UV 210 nm).[1]

    • Self-Validating Step: The reaction produces succinate as a byproduct. A pH drop indicates progress; maintain pH 7.5 via auto-titration.

  • Deprotection (Hydrolysis):

    • Isolate the N-succinyl-3-hydroxyleucine via extraction or resin adsorption.

    • Reflux in 2M HCl for 2 hours to remove the succinyl group.

    • Neutralize to obtain free (2S,3R)-3-hydroxyleucine.[1]

Quality Control & Data Analysis

Stereochemical Verification

Distinguishing the (2S,3R) isomer from the (2S,3S) allo-isomer is critical.[1]

Parameter(2S,3R)-3-Hydroxyleucine(2S,3S)-3-Hydroxyleucine (Allo)
NMR Coupling (

)
2.5 - 4.5 Hz (Anti/Threo)8.0 - 9.5 Hz (Syn/Erythro)
Elution (C18 HPLC) Elutes Earlier (More polar)Elutes Later
Specific Rotation

Positive (+) in 5M HClVaries (Ref specific literature)

Note: The coupling constant


 is the most reliable rapid check.[1] The (2S,3R) form adopts an anti-conformation in solution, resulting in a smaller coupling constant compared to the syn-form.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Retro-aldol equilibriumIncrease Glycine excess (to 4-5 eq). Lower Temp to 4°C.
Poor Solubility (Route A) Aldehyde hydrophobicityUse DMSO (up to 15%) or a biphasic system with Toluene.[1]
Incomplete Conversion (Route B) Iron oxidation (Fe2+ -> Fe3+)Add fresh Ascorbate.[1] Sparge with air (SadA needs O2 but Fe needs protection).[1]
Racemization High pH workupKeep pH < 9.0 during purification. Avoid strong bases.

References

  • Buller, A. R., et al. (2020).[1] L-Threonine Transaldolase Activity Is Enabled by a Persistent Catalytic Intermediate. ACS Catalysis.[8] Link[1]

    • Key Reference for ObiH mechanism and (2S,3R) specificity.
  • Feske, B. D., et al. (2005).[1] Enzymatic synthesis of optically active

    
    -hydroxy- 
    
    
    
    -amino acids.[4][5][7] Current Organic Chemistry.[6] Link
    • Comprehensive review of aldolase methodologies.
  • Hibi, M., et al. (2011).[1] Characterization of a novel

    
    -hydroxylase specific for L-leucine from Burkholderia ambifaria. Applied Microbiology and Biotechnology.[3] Link
    
    • Primary source for the SadA hydroxylase protocol.
  • Steinreiber, J., et al. (2007).[1] Threonine aldolases - an emerging tool for organic synthesis.[3][4] Tetrahedron.[3] Link[1][3]

    • Foundational text on aldolase equilibrium and stereocontrol.

Sources

Application

Application Note: Orthogonal Protection Group Strategies for 3-Hydroxy-4-Methylpentanoic Acid Derivatives

-Hydroxy-Leucine Analogs Molecule of Interest: 3-hydroxy-4-methylpentanoic acid (and derivatives) Executive Summary & Strategic Importance 3-Hydroxy-4-methylpentanoic acid (also known as -hydroxy-leucine or HyLeu) is a c...

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxy-Leucine Analogs
Molecule of Interest:  3-hydroxy-4-methylpentanoic acid (and derivatives)

Executive Summary & Strategic Importance

3-Hydroxy-4-methylpentanoic acid (also known as


-hydroxy-leucine or HyLeu) is a critical chiral building block found in bioactive depsipeptides such as Didemnins , Hapalosin , and Pepstatin . The structural integration of this unit requires precise orthogonal protection strategies because it contains two reactive centers—a carboxylic acid at C1 and a secondary alcohol at C3—flanking a stereocenter prone to racemization (C2) and elimination (C2-C3).

The Core Challenge: The primary failure mode in handling HyLeu derivatives is


-elimination . The juxtaposition of an electron-withdrawing carbonyl at C1 and a leaving group (protected alcohol) at C3 creates a system highly susceptible to E1cB elimination under basic conditions, yielding the 

-unsaturated enoate.

This Application Note details two robust, orthogonal protection strategies designed to mitigate steric hindrance from the C4-isopropyl group and prevent


-elimination during deprotection.

Critical Mechanistic Analysis

The "Beta-Elimination Trap"

Unlike simple serine or threonine derivatives, the bulky isopropyl group at C4 of HyLeu forces the molecule into conformations that can favor anti-periplanar alignment of the C2-proton and the C3-leaving group.

  • Risk Factor: Strong bases (e.g., NaOH, LiOH, unbuffered TBAF) used to cleave esters or silyl ethers.

  • Consequence: Irreversible formation of 4-methyl-2-pentenoic acid derivatives.

  • Mitigation: Utilization of "Neutral Release" strategies (Pd(0) or Hydrogenolysis) or acidic deprotection conditions.

Steric Hindrance at C3

The secondary alcohol at C3 is sterically crowded by the adjacent isopropyl group.

  • Observation: Standard silylation (TBSCl/Imidazole) is often sluggish (24–48h) and incomplete.

  • Solution: Use of Triflate-based silylating agents (TBSOTf) with non-nucleophilic bases (2,6-lutidine) drives the reaction to completion in <2 hours.

Decision Matrix: Selecting the Right Strategy

The choice of protecting groups depends on the conditions required for the other residues in your target molecule (e.g., peptide coupling).

StrategyC1-Carboxyl ProtectionC3-Hydroxyl ProtectionOrthogonality MechanismRecommended Application
A (Neutral) Allyl Ester (All) TBS Ether Pd(0) / Fluoride (Buffered)Complex total synthesis; Base-sensitive substrates.
B (Reductive) Benzyl Ester (Bn) TES Ether Hydrogenolysis / AcidScalable peptide synthesis; Acid-stable linkers.
C (Acid/Base) Methyl Ester (Me) TBDPS Ether Hydrolysis / FluorideEarly-stage building block synthesis (Robust).

Detailed Protocols

Protocol A: The "Neutral" Route (Allyl/TBS)

Best for preventing


-elimination during fragment assembly.
Step 1: C1-Protection (Allylation)

Reagents: Allyl bromide, Cs₂CO₃, DMF.

  • Dissolve 3-hydroxy-4-methylpentanoic acid (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Cs₂CO₃ (1.1 equiv) followed by Allyl bromide (1.2 equiv).

  • Stir at room temperature for 4 hours. Monitor by TLC (Visualize with KMnO₄; Allyl double bond is active).

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.

  • Yield Target: >90%.

Step 2: C3-Protection (Silylation)

Reagents: TBSOTf (tert-butyldimethylsilyl triflate), 2,6-Lutidine, DCM. Note: We use TBSOTf instead of TBSCl due to the steric bulk at C4.

  • Dissolve the Allyl ester (from Step 1) in anhydrous DCM (0.2 M) under Argon.

  • Cool to 0°C. Add 2,6-Lutidine (2.5 equiv).

  • Dropwise add TBSOTf (1.2 equiv). The solution should remain clear.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add saturated aqueous NaHCO₃.

  • Validation:

    
    H NMR should show disappearance of the C3-CHOH proton shift (~4.0 ppm) and appearance of TBS singlets (0.05 ppm, 0.90 ppm).
    
Step 3: Orthogonal Deprotection
  • To remove C1 (Carboxyl): Treat with Pd(PPh₃)₄ (5 mol%) and Morpholine (scavenger) in THF. Conditions are neutral, preserving the C3-OTBS and preventing elimination.

  • To remove C3 (Hydroxyl): Treat with TAS-F or HF-Pyridine (buffered).

    • Warning: Avoid standard TBAF (Tetra-n-butylammonium fluoride). Commercial TBAF contains hydroxide impurities and is basic enough to trigger

      
      -elimination in this specific substrate [1].
      
Protocol B: The "Reductive" Route (Benzyl/TES)

Best for scale-up where palladium catalysts for allyl groups are too costly or difficult to remove.

Step 1: C1-Protection (Benzylation)

Reagents: Benzyl alcohol, EDC·HCl, DMAP (cat.), DCM.

  • Dissolve acid (1.0 equiv) and Benzyl alcohol (1.2 equiv) in DCM.

  • Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stir overnight at RT.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: C3-Protection (Triethylsilylation)

Reagents: TESOTf, 2,6-Lutidine. Rationale: TES is more acid-labile than TBS, allowing removal under mild acidic conditions if fluoride cannot be used.

  • Standard silylation protocol as described in Protocol A, substituting TBSOTf with TESOTf.

Step 3: Orthogonal Deprotection
  • To remove C1 (Carboxyl): H₂ (1 atm), 10% Pd/C, EtOAc. Quantitative yield, no risk of elimination.

  • To remove C3 (Hydroxyl): AcOH/THF/Water (3:1:1) or dilute TFA.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for Strategy A (Allyl/TBS), highlighting the critical "Safe" deprotection routes.

ProtectionStrategy Start 3-Hydroxy-4-methylpentanoic Acid (Starting Material) Step1 Step 1: C1 Protection (Allyl Bromide / Cs2CO3) Start->Step1 Inter1 Intermediate: Allyl Ester Step1->Inter1 Step2 Step 2: C3 Protection (TBSOTf / 2,6-Lutidine) Inter1->Step2 Avoids Steric Hindrance FullyProtected Fully Protected Scaffold: (3R)-3-(TBS-oxy)-4-methylpentanoate Step2->FullyProtected DeprotectC1 Deprotection C1 (Carboxyl) Pd(PPh3)4 / Morpholine FullyProtected->DeprotectC1 DeprotectC3_Bad Deprotection C3 (Hydroxyl) Standard TBAF (Basic) FullyProtected->DeprotectC3_Bad DeprotectC3_Good Deprotection C3 (Hydroxyl) HF-Pyridine or TAS-F FullyProtected->DeprotectC3_Good FreeAcid Free Acid / Protected Alcohol (Ready for Coupling) DeprotectC1->FreeAcid Neutral Conditions ElimProduct FAILURE: Beta-Elimination (Alpha,Beta-Unsaturated Ester) DeprotectC3_Bad->ElimProduct High Risk! FreeAlcohol Free Alcohol / Protected Ester (Ready for Modification) DeprotectC3_Good->FreeAlcohol Safe Path

Figure 1: Workflow for Strategy A (Allyl/TBS) emphasizing the critical divergence between standard TBAF deprotection (risk of elimination) and buffered fluoride sources.

Troubleshooting & Quality Control

Monitoring the Reaction
  • TLC Stain: HyLeu derivatives do not absorb UV strongly unless conjugated. Use Hanessian’s Stain (Cerium Molybdate) or Permanganate dip . The Allyl group will stain instantly in KMnO₄.

  • NMR Diagnostic:

    • 
      -Elimination Check:  Look for new signals in the alkene region (5.8–6.9 ppm). If you see a doublet of doublets (dd) roughly around 6.8 ppm (J ~16 Hz), you have formed the trans-enoate [2].
      
Common Pitfalls
ProblemCauseSolution
Incomplete Silylation Steric bulk of Isopropyl group.Switch from TBSCl to TBSOTf . Increase temp to 35°C if necessary.
Racemization at C2 Over-activation of C1-carboxyl.Avoid using HBTU/HATU with excess base for long periods. Use EDC/HOBt or mixed anhydrides at 0°C.
Low Yield during C3-Deprotection Formation of Lactone or Elimination.Use HF·Pyridine in THF at 0°C. Quench with Ethoxytrimethylsilane to scavenge HF before workup.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition.[3] John Wiley & Sons.[3]

  • Li, W.-R., Ewing, W. R., Harris, B. D., & Joullié, M. M. (1990). Total synthesis of didemnins A, B, and C. Journal of the American Chemical Society, 112(21), 7659–7672. [Link]

  • Hamada, Y., Kondo, Y., Shibata, M., & Shioiri, T. (1989). Efficient synthesis of didemnins A, B, and C. Journal of the American Chemical Society, 111(2), 669–673. [Link]

  • Schmidt, U., Kroner, M., & Griesser, H. (1988). Total synthesis of the didemnins. Tetrahedron Letters, 29(35), 4407-4408. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (2S,3R)-3-hydroxyleucine during peptide coupling

The following technical guide serves as a specialized support resource for researchers working with (2S,3R)-3-hydroxyleucine (3-HyLeu). It is designed to address the specific stereochemical challenges inherent to -hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with (2S,3R)-3-hydroxyleucine (3-HyLeu). It is designed to address the specific stereochemical challenges inherent to


-hydroxy amino acids during peptide synthesis.

Topic: Prevention of Racemization &


-Elimination during Peptide Synthesis
Applicable For:  Fmoc/tBu Solid Phase Peptide Synthesis (SPPS) & Solution Phase Coupling
Molecule Profile:  (2S,3R)-3-Hydroxyleucine (a bulky, 

-branched,

-hydroxyl amino acid).

The Mechanistic Landscape

Why is this coupling failing?

Coupling (2S,3R)-3-hydroxyleucine presents a "perfect storm" of steric hindrance and electronic susceptibility. Understanding the failure mode is the first step to prevention.

The Two-Front War: Epimerization vs. Elimination

Unlike standard amino acids, 3-HyLeu faces two distinct risks.

  • C

    
    -Epimerization (Racemization):  The bulky side chain slows down coupling, prolonging the lifetime of the activated ester. This increases the window for oxazolone formation , the primary driver of chirality loss.
    
  • 
    -Elimination (Dehydration):  Strong bases can abstract the 
    
    
    
    -proton, leading to the expulsion of the
    
    
    -hydroxyl group (especially if activated or acylated). This results in a dehydro-leucine derivative, destroying the stereocenter completely.
Visualization: The Failure Pathways

The following diagram illustrates how standard conditions (strong base + prolonged time) drive the molecule toward side products rather than the desired peptide.

RacemizationPathways Fig 1. Kinetic competition: Slow coupling favors Oxazolone formation (Red) over Amide bond formation (Green). Start Activated (2S,3R)-3-HyLeu Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Coupling Elimination Dehydro-Leucine (Beta-Elimination) Start->Elimination Strong Base (DIPEA) + Leaving Group Product Native Peptide (Pure L-Isomer) Start->Product Fast Coupling (Ideal) Enol Enolization (Planar C-alpha) Oxazolone->Enol Base Catalysis Racemate Racemic Product (DL-Mixture) Enol->Racemate Reprotonation

Strategic Planning: Protecting Groups

The First Line of Defense

Attempting to couple 3-HyLeu with a free hydroxyl group is the most common cause of failure. The free -OH group can attack the activated carboxylate, forming a cyclic lactone or facilitating O-acyl migration.

Protecting GroupStability ProfileRecommendationRisk Level
O-tBu (tert-butyl) Acid-labile (TFA). Stable to base.Highest. Standard for Fmoc-SPPS. Provides steric bulk that shields the

-proton.
Low
O-Trt (Trityl) Very acid-labile. Extremely bulky.High. Excellent for preventing aggregation, but steric bulk may further slow coupling.Low
O-TBS (Silyl) Fluoride/Acid labile.Moderate. Good for solution phase, but can be unstable during prolonged SPPS acid washes.Medium
Unprotected (-OH) N/ACritical Failure. High risk of O-acylation (branching) and oxazolone formation.Extreme

Technical Directive: Always use Fmoc-(2S,3R)-3-HyLeu(tBu)-OH for standard SPPS. The tBu ether prevents O-acyl migration and reduces the acidity of the


-proton via steric shielding.

The "Golden" Protocol

Reagents & Conditions for Stereochemical Integrity

To couple this sterically demanding residue without racemization, you must abandon standard HATU/DIPEA protocols. The goal is neutral to slightly acidic activation to suppress oxazolone formation.

Recommended System: DIC / Oxyma Pure

This system generates the active ester in situ at a pH that disfavors base-catalyzed epimerization.

  • Coupling Reagent: DIC (Diisopropylcarbodiimide)[1][2]

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate)[3]

  • Base: NONE (or 2,4,6-Collidine if absolutely necessary)

Step-by-Step Workflow
  • Preparation:

    • Calculate 3.0 equivalents of Fmoc-3-HyLeu(tBu)-OH relative to resin loading.

    • Calculate 3.0 equivalents of Oxyma Pure.

    • Calculate 3.0 equivalents of DIC.

  • Pre-Activation (The "Cold Start"):

    • Dissolve Amino Acid and Oxyma in minimum DMF.[1]

    • Cool the solution to 0°C (ice bath).

    • Add DIC.[1][2][4][5]

    • Stir for exactly 2 minutes . Do not exceed 5 minutes.

    • Why? Low temperature slows oxazolone formation while allowing the active Oxyma ester to form.

  • Coupling:

    • Add the cold mixture to the resin.

    • Allow to warm to room temperature naturally.

    • Reaction Time: 60–90 minutes.

    • Note: Avoid overnight coupling. If the Kaiser test is positive after 90 minutes, perform a second coupling (double couple) rather than extending the time.

  • Alternative (If HATU is required):

    • If you must use phosphonium/uronium reagents (HATU/PyBOP), you must switch the base from DIPEA to 2,4,6-Collidine (TMP) .

    • Collidine is a weak, sterically hindered base that is sufficient to activate the carboxylate but too bulky to abstract the

      
      -proton efficiently.
      

Troubleshooting & FAQs

Q1: I see a mass shift of [M-18] in my LC-MS. What happened?

Diagnosis: Dehydration (


-elimination). You have formed a dehydro-peptide.[6]
Root Cause:  The base used during coupling (likely DIPEA) was too strong, or the Fmoc deprotection step (Piperidine) was too long.
Solution: 
  • Switch to DIC/Oxyma (Base-free coupling).

  • If the elimination is happening during Fmoc removal of the previous cycle, switch from 20% Piperidine to 5% Piperazine / 0.1 M HOBt in DMF. The HOBt keeps the solution slightly acidic to suppress elimination.

Q2: My product is a 50:50 mixture of diastereomers.

Diagnosis: Complete Racemization via Oxazolone. Root Cause: High temperature or prolonged pre-activation. Solution:

  • Ensure you are coupling at 0°C to RT . Never heat this coupling (no microwave at this step).

  • Add Oxyma Pure . It is a superior racemization suppressor compared to HOBt.[3][4]

  • Verify your starting material optical purity.

Q3: The coupling yield is very low (<30%).

Diagnosis: Steric hindrance is preventing the incoming amino acid from reacting.[6] Root Cause: 3-HyLeu is bulky (like Val/Ile/Thr). Solution:

  • Double Couple: Perform the coupling twice for 1 hour each, rather than once for 2 hours.

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. NMP swells the resin better and improves kinetics for difficult sequences.

  • Use a Chaotrope: Add 0.1 M LiCl to the coupling mixture to disrupt hydrogen bonding aggregation on the resin.

Q4: Can I use HATU/DIPEA if I am careful?

Diagnosis: High Risk. Answer: It is strongly discouraged. HATU is extremely reactive, but DIPEA (pKa ~10.5) is strong enough to deprotonate the


-carbon of the activated ester. If you must use HATU, use 2,4,6-Collidine  (pKa ~7.4) as the base.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5] Chemistry – A European Journal.[5]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry.

  • Di Fenza, A., et al. (2009). Racemization studies on the coupling of N-methyl amino acids. Tetrahedron Letters.[6] (Demonstrates the efficacy of Collidine/TMP in sensitive couplings).

Sources

Optimization

Technical Support Center: Synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Welcome to the technical support center for the synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. This valuable chiral building block is a key intermediate in the synthesis of various antiviral, anticancer,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. This valuable chiral building block is a key intermediate in the synthesis of various antiviral, anticancer, and other biologically active compounds.[1] Achieving high yield and diastereoselectivity for the desired (2S,3R) isomer can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Our approach is grounded in a deep understanding of stereoselective synthesis principles, drawing from established methodologies to provide practical and actionable solutions. We will explore common pitfalls related to diastereoselectivity, racemization, and purification, and offer evidence-based strategies to overcome them.

I. Frequently Asked Questions (FAQs)

Q1: My synthesis is resulting in a low diastereomeric ratio (dr) of the desired (2S,3R) isomer. What are the primary factors influencing diastereoselectivity in this synthesis?

A1: Achieving high diastereoselectivity is paramount in the synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. The formation of the two adjacent stereocenters (at C2 and C3) is typically controlled during the key carbon-carbon bond-forming step, often an aldol-type addition or a related nucleophilic addition to a chiral aldehyde. Several factors can significantly impact the diastereomeric ratio:

  • Choice of Synthetic Route: Different synthetic strategies offer varying levels of inherent stereocontrol. Popular and effective methods include:

    • Evans Aldol Reaction: This method utilizes a chiral oxazolidinone auxiliary to direct the stereochemical outcome of an aldol addition, typically favoring the syn aldol product.[2][3][4] Careful selection of the chiral auxiliary and reaction conditions can yield high diastereoselectivity.[4][5]

    • Chelation-Controlled Additions: The use of Lewis acids can promote chelation between the carbonyl oxygen and a protected α-amino or β-hydroxy group of the electrophile. This rigid, cyclic transition state can effectively shield one face of the carbonyl, leading to a highly diastereoselective nucleophilic attack.[6][7][8][9][10][11]

    • Enzymatic Approaches: Biocatalytic methods, such as those employing transaldolases or hydroxylases, can offer exceptional stereoselectivity due to the highly specific nature of the enzyme's active site.[12][13]

  • Lewis Acid and Solvent: In chelation-controlled reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) and solvent can dramatically influence the stability and geometry of the chelated intermediate, thereby affecting the diastereomeric ratio.[7]

  • Protecting Groups: The size and nature of the protecting groups on the α-amino and β-hydroxy functionalities can influence the steric environment around the reaction center, impacting facial selectivity.

  • Reaction Temperature: Lower reaction temperatures generally enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

Q2: I am observing significant epimerization at the α-carbon (C2), leading to the formation of L-allo-isoleucine derivatives. What causes this and how can it be minimized?

A2: Epimerization at the α-carbon, also known as racemization in the context of amino acids, is a common problem, particularly when the carboxyl group is activated for a subsequent reaction or when the reaction is carried out under basic conditions.[14][15][16] The α-proton of an amino acid derivative is acidic and can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of stereoisomers.

Strategies to Minimize Epimerization:

  • pH Control: Maintaining a neutral or slightly acidic pH is crucial, as alkaline conditions significantly accelerate the rate of racemization.[16]

  • Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base in the minimum necessary amount. The basicity and steric hindrance of organic bases have a great influence on racemization.[14]

  • Protecting Group Strategy: The choice of protecting group for the amine and carboxylic acid can influence the acidity of the α-proton.

  • Reaction Temperature: As with diastereoselectivity, lower reaction temperatures can help to minimize epimerization.

  • Racemization Inhibitors: In some cases, additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be used to suppress racemization during peptide coupling reactions by forming activated esters that are less prone to racemization.[14]

Q3: The purification of the final product is proving difficult, and I am struggling to separate the (2S,3R) diastereomer from the others. What are the recommended purification techniques?

A3: The separation of diastereomers can be challenging due to their similar physical properties. The following techniques are commonly employed for the purification of β-hydroxy-α-amino acids:

  • Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The success of this technique relies on finding a solvent system in which the desired diastereomer has significantly lower solubility than the others, allowing it to crystallize out of the solution selectively. This may require extensive screening of different solvents and solvent mixtures.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): For smaller quantities or when crystallization is not feasible, preparative chiral HPLC is a powerful tool for separating all four possible stereoisomers. The choice of the chiral stationary phase is critical for achieving good separation.

  • Derivatization Followed by Chromatography: In some cases, derivatizing the amino acid mixture to form, for example, ester or amide derivatives can alter the physical properties of the diastereomers, making them more amenable to separation by standard silica gel chromatography. The protecting groups can then be removed after separation.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid.

Problem 1: Low Overall Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress by TLC or LC-MS. Check for the presence of starting materials.Extend reaction time. Increase reaction temperature (with caution, as this may affect stereoselectivity). Ensure all reagents are of high purity and added in the correct stoichiometry.
Side Reactions Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts.Optimize reaction conditions (temperature, solvent, concentration) to minimize side reactions. Consider a different synthetic route if side reactions are inherent to the current method.
Product Degradation Assess product stability under the reaction and workup conditions.Modify workup procedure to be milder (e.g., use a weaker acid or base for quenching, avoid high temperatures during solvent removal).
Loss During Workup/Purification Quantify product loss at each stage of the workup and purification process.Optimize extraction and crystallization solvents and procedures. For chromatography, ensure appropriate column loading and elution conditions.
Problem 2: Poor Diastereoselectivity (Low dr of (2S,3R) Isomer)
Potential Cause Diagnostic Check Recommended Solution
Suboptimal Lewis Acid/Chelation Analyze the effect of different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) and their stoichiometry on the diastereomeric ratio.Screen a variety of Lewis acids to find the one that provides the best chelation control for your specific substrate.[7]
Incorrect Reaction Temperature Run the reaction at different temperatures and analyze the impact on diastereoselectivity.Perform the reaction at a lower temperature (e.g., -78 °C) to enhance selectivity.
Inappropriate Solvent Evaluate the effect of solvent polarity on the reaction outcome.Test a range of solvents to find the optimal medium for the desired stereochemical outcome. Non-coordinating solvents often favor chelation control.
Steric Hindrance Consider the steric bulk of protecting groups and nucleophiles.If using an Evans auxiliary, ensure the correct auxiliary is chosen to favor the desired diastereomer.[4][5] For other methods, consider using less bulky protecting groups if they do not compromise other aspects of the synthesis.
Problem 3: Epimerization at C2
Potential Cause Diagnostic Check Recommended Solution
Basic Reaction/Workup Conditions Measure the pH of the reaction mixture and during workup.Maintain a neutral or slightly acidic pH throughout the synthesis and purification process.[16]
Inappropriate Base If a base is used, evaluate its strength and steric properties.Use a weaker or more sterically hindered base to minimize proton abstraction at the α-carbon.[14]
Prolonged Reaction Times at Elevated Temperatures Analyze for epimerization as a function of time and temperature.Minimize reaction times and temperatures wherever possible without compromising the overall yield.

III. Experimental Protocols & Workflows

Workflow: Improving Diastereoselectivity via Lewis Acid Screening

This workflow outlines a systematic approach to optimizing the diastereoselectivity of a key bond-forming step through the screening of various Lewis acids.

G cluster_0 Preparation cluster_1 Reaction Screening cluster_2 Analysis cluster_3 Optimization A Prepare Substrate (e.g., Chiral Aldehyde) C Set up Parallel Reactions in Anhydrous Solvent A->C B Prepare Nucleophile (e.g., Grignard or Enolate) G Add Nucleophile at Low Temperature (-78 °C) B->G D Add Lewis Acid 1 (e.g., TiCl4) C->D E Add Lewis Acid 2 (e.g., SnCl4) C->E F Add Lewis Acid 3 (e.g., MgBr2) C->F D->G E->G F->G H Quench Reactions G->H I Workup and Isolate Crude Product H->I J Analyze Diastereomeric Ratio (by NMR or Chiral HPLC) I->J K Identify Optimal Lewis Acid J->K L Further Optimize Stoichiometry, Temperature, and Solvent K->L

Caption: Workflow for Lewis acid screening to optimize diastereoselectivity.

Protocol: General Procedure for a Chelation-Controlled Aldol Addition

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the chiral α-amino or β-hydroxy aldehyde (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the chosen Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution. Stir for 30-60 minutes at -78 °C to allow for chelate formation.

  • Nucleophile Addition: In a separate flask, prepare the nucleophile (e.g., a silyl enol ether or Grignard reagent). Add the nucleophile dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl or a suitable buffer.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC.

  • Purification: Purify the desired diastereomer by flash column chromatography or fractional crystallization.

IV. Key Chemical Transformations

Chelation-Controlled Addition

The following diagram illustrates the principle of a chelation-controlled addition of a nucleophile to a chiral aldehyde, which is a key strategy for achieving high diastereoselectivity.

G cluster_0 Chelation cluster_1 Nucleophilic Attack Aldehyde Chiral α-alkoxy Aldehyde Chelate Rigid 5-membered Chelate Intermediate Aldehyde->Chelate Coordination Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Chelate Transition_State Favored Transition State (Attack from less hindered face) Chelate->Transition_State Nucleophile Nucleophile (Nu-) Nucleophile->Transition_State Product Syn-Product (High Diastereoselectivity) Transition_State->Product

Sources

Troubleshooting

Technical Support Center: Resolving Diastereomeric Mixtures of Synthetic 3-Hydroxyleucine

Welcome to the Technical Support Center for the resolution of synthetic 3-hydroxyleucine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of synthetic 3-hydroxyleucine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have curated this information based on established methodologies and field-proven insights to help you navigate the complexities of separating these challenging stereoisomers.

Introduction

Synthetic 3-hydroxyleucine, a valuable chiral building block in the synthesis of many natural products and pharmaceuticals, is often produced as a mixture of diastereomers (e.g., (2S,3S), (2R,3S), (2S,3R), and (2R,3R)). The separation of these diastereomers is a critical step to ensure the desired biological activity and stereochemical purity of the final product. This guide provides a comprehensive overview of the most effective techniques for resolving these mixtures, including enzymatic resolution, chiral High-Performance Liquid Chromatography (HPLC), and crystallization-based methods.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution of 3-hydroxyleucine diastereomers.

1.1 Enzymatic Resolution

Problem: Low or no enzymatic activity, resulting in poor resolution.

  • Potential Cause 1: Inappropriate Enzyme Selection. Not all lipases or proteases will effectively resolve 3-hydroxyleucine derivatives. The enzyme's active site needs to accommodate the substrate's stereochemistry.

    • Solution: Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) and proteases (e.g., Subtilisin, Papain). Start with enzymes known to have broad substrate specificity for amino acid derivatives.[1][2]

  • Potential Cause 2: Incorrect Substrate Form. Many enzymes exhibit higher selectivity for derivatized amino acids.

    • Solution: Protect the amino group (e.g., with Boc or Cbz) and/or esterify the carboxylic acid (e.g., methyl or ethyl ester). This modification can significantly improve enzyme recognition and catalytic efficiency.

  • Potential Cause 3: Suboptimal Reaction Conditions. Enzyme activity is highly sensitive to pH, temperature, and solvent.

    • Solution:

      • pH: For hydrolysis reactions, maintain the optimal pH for the chosen enzyme (typically between 6 and 8) using a suitable buffer (e.g., phosphate buffer).

      • Temperature: Most lipases and proteases work well between 30-50 °C. Perform initial screens at room temperature and then optimize.

      • Solvent: For transesterification or amidation reactions in organic media, choose a solvent that maintains enzyme activity and substrate solubility (e.g., tert-butyl methyl ether, toluene, or hexane).

  • Potential Cause 4: Enzyme Inhibition. The substrate or product may inhibit the enzyme at high concentrations.

    • Solution: Monitor the reaction progress over time. If the reaction stalls, it might indicate product inhibition. Try lowering the initial substrate concentration or using a continuous product removal strategy if feasible.

1.2 Chiral HPLC Separation

Problem: Poor or no separation of diastereomers.

  • Potential Cause 1: Unsuitable Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor for successful chiral separation.

    • Solution: Screen different types of CSPs. For β-hydroxy-α-amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[3] Ligand-exchange and macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ T) can also be effective for underivatized amino acids.

  • Potential Cause 2: Suboptimal Mobile Phase. The mobile phase composition significantly influences the interactions between the analytes and the CSP.

    • Solution:

      • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. Systematically vary the percentage of the alcohol modifier in small increments (e.g., 1-2%).

      • Reversed Phase: For derivatized, more hydrophobic analytes, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) can be effective.

      • Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution.

  • Potential Cause 3: Analyte Derivatization. Underivatized 3-hydroxyleucine may not interact strongly enough with the CSP to achieve separation.

    • Solution: Derivatize the amino and/or carboxyl group. Derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) creates diastereomeric derivatives that can often be separated on a standard achiral reversed-phase column (e.g., C18).[4] This approach can be particularly useful for determining the enantiomeric excess of each diastereomer.

Problem: Peak tailing or broad peaks.

  • Potential Cause 1: Secondary Interactions. The amino and carboxyl groups of 3-hydroxyleucine can interact with residual silanols on the silica support of the CSP, leading to peak tailing.

    • Solution: Add a competing acid or base to the mobile phase (e.g., 0.1% TFA or DEA) to saturate these active sites.

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak broadening and distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

1.3 Crystallization-Based Resolution

Problem: No crystal formation.

  • Potential Cause 1: Unsuitable Solvent. The solubility of the diastereomeric salts is highly dependent on the solvent.

    • Solution: Conduct a thorough solvent screen using a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures with water). The ideal solvent will have a significant difference in solubility for the two diastereomers.

  • Potential Cause 2: Solution is not supersaturated. Crystallization will not occur if the solution is not supersaturated.

    • Solution:

      • Concentration: Slowly evaporate the solvent to increase the concentration of the diastereomeric salt.

      • Cooling: Gradually cool the saturated solution.

      • Anti-solvent addition: Add a solvent in which the diastereomeric salt is poorly soluble (an anti-solvent) to induce precipitation.

  • Potential Cause 3: Lack of nucleation sites.

    • Solution: If you have a small amount of the desired pure diastereomer, use it as a seed crystal to induce crystallization. Alternatively, scratching the inside of the flask with a glass rod can sometimes promote nucleation.

Problem: Low diastereomeric excess (d.e.) of the crystallized product.

  • Potential Cause 1: Co-crystallization. The undesired diastereomer is crystallizing along with the desired one.

    • Solution:

      • Recrystallization: Perform one or more recrystallizations of the obtained crystals.

      • Optimize Crystallization Conditions: Slower cooling rates and lower supersaturation levels often lead to higher purity crystals.

      • Choice of Resolving Agent: The choice of the chiral resolving agent is crucial. For 3-hydroxyleucine, chiral acids like tartaric acid derivatives or chiral amines like (R)- or (S)-1-phenylethylamine can be screened.[5]

  • Potential Cause 2: Incomplete reaction with the resolving agent.

    • Solution: Ensure that the formation of the diastereomeric salt is complete by using stoichiometric amounts of the resolving agent and allowing sufficient reaction time.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main diastereomers of synthetic 3-hydroxyleucine I need to separate?

A1: Synthetic 3-hydroxyleucine is typically a mixture of four stereoisomers due to its two chiral centers (at C2 and C3). These are the (2S,3S), (2R,3R), (2S,3R), and (2R,3S) isomers. The (2S,3S) and (2R,3R) isomers are an enantiomeric pair, as are the (2S,3R) and (2R,3S) isomers. The relationship between a member of the first pair and a member of the second pair is diastereomeric.

Q2: Which resolution method is best for my application: enzymatic, chromatographic, or crystallization?

A2: The choice of method depends on your specific needs:

  • Enzymatic Resolution: This method is ideal for preparing enantiomerically pure starting materials on a preparative scale, as it can be highly selective and cost-effective. However, it often requires derivatization of the substrate and extensive screening to find a suitable enzyme.

  • Chiral HPLC: This is the preferred method for analytical purposes, such as determining the diastereomeric and enantiomeric purity of a sample, due to its high resolution and sensitivity. It can also be used for preparative separations on a smaller scale.

  • Crystallization-Based Resolution: This is a classical and often scalable method for separating diastereomers. If a suitable resolving agent and crystallization conditions can be found, it can be a very efficient and economical method for large-scale production. A particularly powerful, though less predictable, variant is Crystallization-Induced Diastereomer Transformation (CIDT), which can theoretically convert the entire mixture to the desired diastereomer.[6]

Q3: Do I need to protect the functional groups of 3-hydroxyleucine before resolution?

A3: It depends on the chosen method:

  • Enzymatic Resolution: Often, yes. Protecting the amino group (e.g., as a Boc- or Cbz-carbamate) and/or the carboxyl group (as an ester) can significantly improve the enzyme's selectivity and activity.

  • Chiral HPLC: For underivatized amino acids, specific columns like ligand-exchange or certain macrocyclic glycopeptide phases can be used. However, derivatization is often employed to improve separation on more common polysaccharide-based CSPs or to allow for separation on achiral columns.

  • Crystallization-Based Resolution: Protection is often beneficial. For example, N-Boc protection can facilitate the handling of the amino acid and may improve the crystallization properties of the diastereomeric salts.[7]

Q4: How can I determine the absolute configuration of the separated diastereomers?

A4: The absolute configuration of the separated diastereomers can be determined by several methods:

  • X-ray Crystallography: This is the most definitive method for determining the absolute configuration, provided that suitable crystals can be obtained.

  • Comparison to Authentic Standards: If you have access to authentic standards of the pure diastereomers, you can compare their chromatographic retention times or spectroscopic data (e.g., NMR, optical rotation).

  • Chiral Derivatization and NMR: Derivatization with a chiral agent, such as Mosher's acid, can allow for the determination of the absolute configuration by NMR spectroscopy.

Part 3: Experimental Protocols & Data

Protocol 1: Enzymatic Kinetic Resolution of N-Acetyl-3-hydroxyleucine Methyl Ester

This protocol is a general guideline and may require optimization for your specific diastereomeric mixture and enzyme.

  • Substrate Preparation: Synthesize the N-acetyl methyl ester of your 3-hydroxyleucine diastereomeric mixture.

  • Enzyme Screening:

    • Prepare separate solutions of the substrate (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) containing a small amount of a co-solvent (e.g., 10% DMSO) to aid solubility.

    • Add a small amount of each enzyme to be screened (e.g., 1-5 mg of lipase powder) to separate reaction vials.

    • Incubate the reactions at a controlled temperature (e.g., 37 °C) with gentle agitation.

  • Reaction Monitoring:

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction.

    • Quench the reaction by adding an equal volume of acetonitrile or methanol.

    • Analyze the samples by chiral HPLC to determine the conversion and enantioselectivity.

  • Work-up and Separation:

    • Once the desired conversion is reached (ideally around 50% for kinetic resolution), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by filtration).

    • Extract the unreacted ester and the hydrolyzed acid into an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous phase.

    • Separate the ester and the acid using standard chromatographic techniques.

Protocol 2: Chiral HPLC Separation of Underivatized 3-Hydroxyleucine Diastereomers

This is a starting point for method development.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin-based) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a volatile buffer, such as ammonium acetate or ammonium formate (e.g., 10 mM). The optimal ratio will need to be determined empirically, starting with a high organic content and gradually increasing the aqueous portion.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the 3-hydroxyleucine diastereomeric mixture in the mobile phase at a concentration of approximately 0.1-1 mg/mL.

Data Summary Table

The following table provides a hypothetical comparison of different chiral HPLC columns for the separation of 3-hydroxyleucine diastereomers. This data is for illustrative purposes and actual results may vary.

Chiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)
Chiralcel® OD-HHexane:Isopropanol (90:10) with 0.1% TFA1.251.8
Chiralpak® AD-HHexane:Ethanol (85:15) with 0.1% TFA1.322.1
CHIROBIOTIC™ TMethanol:10mM Ammonium Acetate (80:20)1.181.6

Part 4: Visualizations

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Enzymatic Kinetic Resolution start Diastereomeric Mixture (e.g., N-acetyl methyl ester) enzyme Enzyme Addition (e.g., Lipase) start->enzyme reaction Selective Hydrolysis (One diastereomer reacts faster) enzyme->reaction separation Separation of Products reaction->separation product1 Unhydrolyzed Ester (Enriched in one diastereomer) separation->product1 product2 Hydrolyzed Acid (Enriched in the other diastereomer) separation->product2

Caption: Workflow of enzymatic kinetic resolution of 3-hydroxyleucine.

Decision Tree for Method Selection

G start Goal of Resolution? analytical Analytical (Purity Check) start->analytical Analytical preparative Preparative (Bulk Separation) start->preparative Preparative hplc Chiral HPLC analytical->hplc scale Scale of Separation? preparative->scale small Small Scale (<1g) scale->small <1g large Large Scale (>1g) scale->large >1g prep_hplc Preparative Chiral HPLC small->prep_hplc crystallization Crystallization-Based Resolution large->crystallization enzymatic Enzymatic Resolution large->enzymatic

Caption: Decision tree for selecting a resolution method.

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. [Link]

  • BenchChem. (2025). Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. BenchChem.
  • Reddit. (2024). Help with separation of diastereomers.
  • Brands, K. M. J., & Davies, A. J. (2006). Crystallization-induced diastereomer transformations. Chemical reviews, 106(7), 2711-2733. [Link]

  • Kim, J., & Park, J. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01234-21. [Link]

  • Perrin, D. M., et al. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry. [Link]

  • Aberhart, D. J., & Cotting, J. A. (1985). Separation by high-performance liquid chromatography of (3R)- and (3S)-beta-leucine as diastereomeric derivatives. Analytical biochemistry, 151(1), 88-91. [Link]

  • Fülöp, F., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3983-3997. [Link]

  • Al-Qaisi, Z. A., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link]

  • Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(3), 107-114.
  • Bu, L., et al. (2021). Crystallization Control of N, N′-Dioctyl Perylene Diimide by Amphiphilic Block Copolymers Containing poly (3-Hexylthiophene) and Polyethylene Glycol. Frontiers in Chemistry, 9, 688321. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. BenchChem.
  • LibreTexts. (2019). 5.14: Diastereomers and Optical Resolution. Chemistry LibreTexts.
  • Fanning, K. N., Jamieson, A. G., & Sutherland, A. (2005). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 3(20), 3749-3756. [Link]

  • Reddy, M. S., et al. (2014). Process for the preparation of enantiomerically pure tert-leucine. U.S.
  • Zhang, W. (2021). Crystallization method of Boc-amino acid.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Mathiba, K. G., & Brady, D. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In Biocatalysis and Agricultural Biotechnology (pp. 289-303). IntechOpen.
  • Shimadzu. (2016).
  • Fülöp, F., et al. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Semantic Scholar.
  • Kumar, A., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1, 2-diphenylethanol (ADPE) and Cinchonidine. Molecules, 28(1), 123. [Link]

  • Bakulev, V. A., et al. (2025). A Cascade Cyclization of Orthogonally Protected Diaminodiazoketones to Sp‐Enriched Fused 1, 2, 3‐Triazoles. Chemistry–A European Journal.
  • UCL Discovery. (2010).

Sources

Optimization

Troubleshooting low solubility of Fmoc-(2S,3R)-3-hydroxyleucine

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the low solubility of Fmoc-(2S,3R)-3-hydroxyleucine. This technical support guide is designed to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the low solubility of Fmoc-(2S,3R)-3-hydroxyleucine.

This technical support guide is designed to provide in-depth, practical solutions to the common solubility challenges encountered with Fmoc-(2S,3R)-3-hydroxyleucine during peptide synthesis. As a Senior Application Scientist, my goal is to equip you with the knowledge and protocols necessary to overcome these hurdles, ensuring the smooth progression of your research and development endeavors.

Understanding the Challenge: Why is Fmoc-(2S,3R)-3-hydroxyleucine Prone to Low Solubility?

Fmoc-(2S,3R)-3-hydroxyleucine presents a unique set of solubility challenges due to its molecular structure. The combination of the bulky, hydrophobic Fmoc protecting group and the presence of a hydroxyl group on the side chain can lead to a delicate balance of intermolecular forces, often resulting in poor solubility in standard solid-phase peptide synthesis (SPPS) solvents.

Several factors contribute to this issue:

  • Intermolecular Hydrogen Bonding: The hydroxyl group on the leucine side chain can participate in hydrogen bonding with other molecules of Fmoc-(2S,3R)-3-hydroxyleucine, leading to the formation of aggregates and reducing its interaction with the solvent.[1]

  • Hydrophobic Interactions: The large, nonpolar Fmoc group can promote hydrophobic interactions between molecules, further contributing to aggregation and precipitation.

  • Stereochemistry: The specific (2S,3R) stereochemistry of the molecule can influence its crystal packing and the geometry of intermolecular interactions, which in turn affects its solubility.

  • Solvent Quality: The purity and water content of the solvent are critical. Even small amounts of water in aprotic polar solvents like N,N-dimethylformamide (DMF) can significantly decrease the solubility of Fmoc-amino acids.

These factors can lead to several experimental problems, including incomplete dissolution, which results in inaccurate concentration calculations and, consequently, poor coupling efficiency in SPPS.[2] This can lead to the formation of deletion sequences and other impurities, complicating the purification of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving Fmoc-(2S,3R)-3-hydroxyleucine?

For most Fmoc-amino acids, the primary recommended solvents are high-purity, peptide-grade N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[][4] NMP is generally considered a stronger solvent than DMF for many "difficult" amino acids.[1] Dimethyl sulfoxide (DMSO) is also a powerful solvent, but it is often used as a co-solvent due to its viscosity and potential to oxidize certain amino acid side chains.[1][2]

Q2: I'm still seeing undissolved particles in DMF. What should be my next step?

If initial attempts to dissolve the compound in DMF at room temperature with vortexing are unsuccessful, a systematic approach is recommended. This involves the sequential application of sonication, gentle heating, and the use of co-solvents. It is crucial to proceed with these steps cautiously to avoid degradation of the Fmoc-protecting group.

Q3: Can I heat the solution to improve solubility? What are the temperature limits?

Gentle heating can be an effective method to increase solubility. However, the Fmoc group is thermally labile, and excessive heat can lead to its premature cleavage. It is generally recommended to not exceed a temperature of 40°C. Prolonged heating, even at this temperature, should be avoided.

Q4: What are the best co-solvents to use with DMF to improve the solubility of Fmoc-(2S,3R)-3-hydroxyleucine?

If DMF alone is insufficient, the addition of a co-solvent can be beneficial. NMP and DMSO are excellent choices. A small percentage of a less polar solvent like dichloromethane (DCM) can sometimes disrupt aggregation, but its use should be carefully evaluated as it may not be optimal for the subsequent coupling step.[5]

Q5: Could the quality of my Fmoc-(2S,3R)-3-hydroxyleucine be the issue?

While less common with reputable suppliers, batch-to-batch variability in crystallinity and purity can affect solubility. If you have access to a different lot number, it may be worth testing its solubility.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the low solubility of Fmoc-(2S,3R)-3-hydroxyleucine.

Troubleshooting_Workflow cluster_start Initial State cluster_level1 Level 1: Standard Dissolution cluster_level2 Level 2: Physical Intervention cluster_level3 Level 3: Solvent System Modification cluster_end Resolution Start Insoluble Fmoc-(2S,3R)-3-hydroxyleucine in chosen solvent Vortex Vigorous Vortexing at Room Temperature Start->Vortex Sonication Sonication (≤ 40°C) Vortex->Sonication If not fully dissolved Success Completely Dissolved Solution Vortex->Success If fully dissolved Heating Gentle Heating (≤ 40°C) Sonication->Heating If not fully dissolved Sonication->Success If fully dissolved CoSolvent Addition of Co-solvent (e.g., NMP, DMSO) Heating->CoSolvent If not fully dissolved Heating->Success If fully dissolved SolventChange Switch Primary Solvent (e.g., to NMP) CoSolvent->SolventChange If still not dissolved CoSolvent->Success If fully dissolved SolventChange->Success If fully dissolved Failure Consult Technical Support / Consider Alternative Synthesis Strategy SolventChange->Failure If solubility is still poor

Caption: A stepwise workflow for troubleshooting low solubility.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution Procedure

  • Preparation: Weigh the required amount of Fmoc-(2S,3R)-3-hydroxyleucine into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, peptide-grade DMF or NMP to achieve the desired concentration.

  • Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a well-lit background for any undissolved particulate matter. If the solution is not perfectly clear, proceed to Protocol 2.

Protocol 2: Dissolution with Sonication

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Sonication: Place the vial in a sonicator bath containing water at room temperature.

  • Intermittent Sonication: Sonicate for 3-5 minute intervals. After each interval, remove the vial and visually inspect the solution.

  • Temperature Monitoring: Monitor the temperature of the sonicator bath to ensure it does not exceed 40°C.

  • Completion: Continue sonication until the compound is completely dissolved. If undissolved material remains after 15-20 minutes of sonication, proceed to Protocol 3.

Protocol 3: Dissolution with Gentle Heating

  • Initial Steps: Follow steps 1-3 of Protocol 1.

  • Heating: Place the vial on a magnetic stirrer with a heating function or in a water bath set to a maximum of 40°C.

  • Stirring and Heating: Stir the solution continuously while gently warming.

  • Visual Inspection: Periodically check for complete dissolution.

  • Cooling: Once the solid is fully dissolved, remove the vial from the heat source and allow it to cool to room temperature before use. If the compound precipitates upon cooling, this indicates that the solution is supersaturated at room temperature. In this case, the solution should be used while still warm, or the concentration should be lowered. If the compound remains insoluble even with heating, proceed to Protocol 4.

Protocol 4: Dissolution with a Co-Solvent

  • Initial Suspension: Prepare a suspension of Fmoc-(2S,3R)-3-hydroxyleucine in DMF as described in Protocol 1.

  • Co-solvent Addition: To the suspension, add NMP or DMSO dropwise while vortexing. Start with a small amount (e.g., 5-10% of the total volume) and gradually increase if necessary.

  • Combined Approach: If necessary, the use of a co-solvent can be combined with sonication and gentle heating (as described in Protocols 2 and 3) to achieve complete dissolution.

Data Summary Table

MethodKey ParametersExpected OutcomeCautions
Standard Dissolution Room temperature, vigorous vortexingIdeal for readily soluble lotsMay be insufficient for this compound
Sonication Ultrasonic bath, T ≤ 40°CBreaks up aggregates, enhances dissolutionMonitor temperature to prevent Fmoc deprotection
Gentle Heating Stirring, T ≤ 40°CIncreases kinetic energy, improves solubilityAvoid prolonged heating to prevent degradation
Co-solvent Addition NMP or DMSO in DMFAlters solvent polarity, disrupts aggregationStart with small percentages and increase as needed

Concluding Remarks

The low solubility of Fmoc-(2S,3R)-3-hydroxyleucine is a manageable challenge with a systematic and careful approach. By understanding the underlying chemical principles and following the recommended troubleshooting workflow and protocols, researchers can successfully prepare clear, homogenous solutions of this valuable building block for their peptide synthesis endeavors. Always prioritize the use of high-purity reagents and solvents, and exercise caution when applying heat to prevent the degradation of the Fmoc protecting group.

References

  • Atherton, E., Logan, C. J., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Journal of the Chemical Society, Perkin Transactions 1, 538-546.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2014). A long-walk from the origins of solid-phase peptide synthesis. Chemistry Today, 32(1), 14-20.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Technical Support Information Bulletin 1027. [Link]

  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

Sources

Troubleshooting

Technical Support Center: Minimizing Lactonization of 3-Hydroxyleucine

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyleucine. This resource provides in-depth troubleshooting guides and frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyleucine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of lactonization, a significant side reaction that can compromise the yield and purity of your target molecules. This guide is designed with full editorial control to provide a logical and scientifically-grounded flow of information, moving from understanding the problem to implementing practical solutions. Our goal is to equip you with the expertise to anticipate, mitigate, and resolve issues related to the intramolecular cyclization of 3-hydroxyleucine.

The Challenge: Unwanted Lactonization

3-Hydroxyleucine, a valuable building block in the synthesis of many bioactive natural products and pharmaceuticals, contains a reactive hydroxyl group on its side chain.[1] This hydroxyl group can readily undergo an intramolecular reaction with the C-terminal carboxyl group, particularly during peptide coupling or deprotection steps, to form a stable five-membered ring lactone. This side reaction not only consumes the starting material but also introduces a significant impurity that can be challenging to separate from the desired product.

I. Understanding the Mechanism of Lactonization

Before troubleshooting, it is crucial to understand the chemical principles driving lactonization. This side reaction is an intramolecular esterification, which can be catalyzed by either acid or base.

FAQ 1: Under what conditions is lactonization of 3-hydroxyleucine most likely to occur?

Lactonization is favored under conditions that activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the side-chain hydroxyl group. This intramolecular cyclization can be particularly problematic during:

  • Peptide Coupling Reactions: The reagents used to activate the carboxylic acid for amide bond formation can also facilitate lactonization.

  • Acidic Deprotection Steps: Strong acids used to remove protecting groups can protonate the carbonyl oxygen, increasing its electrophilicity and promoting cyclization.[2]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the intramolecular reaction to occur.[3][4][5]

  • Basic Conditions: While less common for this specific substrate, bases can deprotonate the hydroxyl group, increasing its nucleophilicity.

dot graph TD; A[3-Hydroxyleucine] -->|Carboxyl Activation (e.g., Coupling Reagent)| B(Activated Ester); B --> C{Intramolecular Nucleophilic Attack}; D[Side-chain -OH] --> C; C --> E[Tetrahedral Intermediate]; E --> F(Lactone); B --> G{Intermolecular Nucleophilic Attack}; H[N-terminal Amine of next Amino Acid] --> G; G --> I[Desired Peptide Bond];

subgraph "Lactonization Pathway" B; C; E; F; end

subgraph "Desired Peptide Coupling Pathway" G; I; end

A -- style --> fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 B -- style --> fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 C -- style --> fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 D -- style --> fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 E -- style --> fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 F -- style --> fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF G -- style --> fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 H -- style --> fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 I -- style --> fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF

end

graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"] node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11] edge [fontname="Arial", fontsize=10, color="#5F6368"]

A[3-Hydroxyleucine]; B(Activated Ester); C{IntramolecularNucleophilic Attack}; D[Side-chain -OH]; E[Tetrahedral Intermediate]; F(Lactone); G{IntermolecularNucleophilic Attack}; H[N-terminal Amine ofnext Amino Acid]; I[Desired Peptide Bond];

A --> B; B --> C; D --> C; C --> E; E --> F; B --> G; H --> G; G --> I;

subgraph "Lactonization Pathway" B; C; E; F; end

subgraph "Desired Peptide Coupling Pathway" G; I; end dot Caption: Competing pathways of activated 3-hydroxyleucine.

II. Troubleshooting Guide: Proactive and Reactive Strategies

This section provides a series of troubleshooting guides formatted as question-and-answer scenarios that a researcher might encounter during their experiments.

Scenario 1: Significant lactone formation is observed during peptide coupling.

Q1: I am seeing a major byproduct with a mass corresponding to the lactone of my 3-hydroxyleucine residue after the coupling step. How can I prevent this?

A: This is a classic case of the intramolecular reaction outcompeting the desired intermolecular peptide bond formation. The choice of coupling reagent and reaction conditions are critical here.

Strategy 1.1: Selection of Coupling Reagents

The rate of activation and the nature of the active intermediate generated by the coupling reagent play a significant role.

  • Uronium/Aminium-based Reagents: Reagents like HATU, HBTU, and COMU are generally very efficient and fast-acting, which can favor the desired intermolecular coupling.[6][7][8][9] COMU, in particular, is known for its high efficiency and reduced tendency for racemization.[7][9]

  • Phosphonium-based Reagents: PyBOP and PyAOP are also effective choices.[6][7] PyAOP is particularly useful for sterically hindered couplings.[7]

  • Carbodiimides: While widely used, carbodiimides like DCC and EDC can sometimes lead to more side reactions.[10] If using a carbodiimide, the addition of an additive like HOBt or Oxyma Pure is essential to suppress side reactions.[6]

Coupling ReagentClassKey Advantages for Minimizing Lactonization
HATU Uronium/AminiumHigh coupling efficiency, fast reaction rates.[6][8]
HBTU Uronium/AminiumGood efficiency, widely used.[8]
COMU Uronium/AminiumExcellent efficiency, safer handling, good solubility.[6][7][9]
PyBOP PhosphoniumHigh coupling efficiency with low racemization.[6]
DIC/Oxyma Pure Carbodiimide/AdditiveA good combination to minimize racemization and side reactions.[6]
Strategy 1.2: Optimizing Reaction Conditions
  • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to slow down the rate of the competing lactonization reaction.[11]

  • Concentration: Use a higher concentration of the incoming amino acid to favor the intermolecular reaction.

  • Pre-activation: A short pre-activation time of the 3-hydroxyleucine before adding the N-terminal amine component can sometimes be beneficial, but prolonged pre-activation should be avoided as it can increase the risk of lactonization.

Experimental Protocol 1: Optimized Coupling of Fmoc-3-hydroxyleucine-OH
  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-3-hydroxyleucine-OH and 3 equivalents of HATU in DMF.

  • Base Addition: Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Thoroughly wash the resin with DMF.

Scenario 2: Lactonization occurs during the final deprotection and cleavage from the resin.

Q2: My crude product after TFA cleavage shows a significant amount of the lactone. How can I avoid this?

A: This indicates that the side-chain hydroxyl group is reacting with the C-terminal carboxyl group during the acidic cleavage step. Protecting the hydroxyl group is the most effective strategy here.

Strategy 2.1: Orthogonal Protecting Groups for the Hydroxyl Functionality

The use of a protecting group on the hydroxyl side chain that is stable to the conditions used for N-terminal deprotection but can be removed under specific, non-lactonizing conditions is crucial. This is known as an orthogonal protection strategy.[12]

  • tert-Butyl (tBu) group: This is a common choice when using the Fmoc strategy for N-terminal protection. The tBu group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and is cleaved simultaneously with the C-terminal ester during the final TFA cleavage.[13]

  • Trityl (Trt) group: The Trt group is also acid-labile and can be used in a similar fashion to the tBu group.[13]

  • Silyl Ethers (e.g., TBDMS, TIPS): These protecting groups are stable to a wide range of conditions and are typically removed with fluoride reagents (e.g., TBAF), offering another layer of orthogonality.[14]

Protecting GroupCleavage ConditionCompatibility with Fmoc/Boc Strategy
tert-Butyl (tBu) Trifluoroacetic Acid (TFA)Excellent with Fmoc strategy.[13]
Trityl (Trt) Mild Acid (e.g., dilute TFA)Good with Fmoc strategy.[13]
TBDMS/TIPS Fluoride source (e.g., TBAF)Orthogonal to both Fmoc and Boc strategies.[14]

dot graph LR; A[Fmoc-3-OH-Leu-Resin] -->|Piperidine/DMF (Fmoc Deprotection)| B(H2N-3-OH-Leu-Resin); B -->|TFA (Cleavage)| C{Desired Product + Lactone};

end graph [rankdir=TB, splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"] node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11] edge [fontname="Arial", fontsize=10, color="#5F6368"]

A[Fmoc-3-OH-Leu-Resin]; B(H2N-3-OH-Leu-Resin); C{Desired Product + Lactone}; D[Fmoc-3-O-PG-Leu-Resin]; E(H2N-3-O-PG-Leu-Resin); F(H2N-3-O-PG-Leu-OH); G[Desired Product];

A --> B; B --> C; D --> E; E --> F; F --> G;

subgraph "Without Side-Chain Protection" A; B; C; end

subgraph "With Side-Chain Protection (PG)" D; E; F; G; end dot Caption: Workflow with and without side-chain protection.

III. Purification Strategies

Even with optimized protocols, some level of lactone formation may be unavoidable. Therefore, efficient purification methods are essential.

FAQ 2: What is the best way to separate the desired 3-hydroxyleucine-containing peptide from its lactone byproduct?

A: The lactone is generally more nonpolar than the parent hydroxy acid. This difference in polarity can be exploited for chromatographic separation.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method. A C18 column with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like TFA is typically used. The more nonpolar lactone will have a longer retention time than the more polar peptide.

  • Ion-Exchange Chromatography: If the peptide has a net charge at a specific pH, while the lactone is neutral, ion-exchange chromatography can be an effective separation technique.[15]

  • Crystallization: In some cases, it may be possible to selectively crystallize the desired product, leaving the lactone impurity in the mother liquor.[16]

IV. Frequently Asked Questions (FAQs)

Q3: Can the pH of the reaction mixture influence lactonization?

A: Yes, pH can have a significant effect. While strongly acidic conditions during cleavage are a known issue, the pH during coupling is also important. Maintaining a slightly basic pH (around 8-9) with a non-nucleophilic base like DIPEA is generally optimal for peptide coupling. Extreme pH values in either direction can potentially accelerate lactonization.[3][4][5][17]

Q4: Are there any specific amino acids adjacent to 3-hydroxyleucine that can exacerbate lactonization?

A: While there is no definitive list, sterically bulky neighboring amino acids could potentially hinder the intermolecular reaction, thereby favoring the intramolecular cyclization. Conversely, a flexible adjacent residue might allow the 3-hydroxyleucine to more easily adopt a conformation conducive to lactonization.

Q5: Is it possible to reverse the lactonization reaction?

A: Yes, the lactone can be hydrolyzed back to the hydroxy acid under basic conditions (saponification). However, this is generally not a practical solution in the context of a complex peptide, as the harsh basic conditions required can lead to other side reactions, such as racemization and peptide bond cleavage.

V. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved March 3, 2026, from

  • ResearchGate. (n.d.). The C-4(4′)-hydroxylation of free l-isoleucine as a putative pathway.... Retrieved March 3, 2026, from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved March 3, 2026, from

  • Wikipedia. (n.d.). Protecting group. Retrieved March 3, 2026, from

  • AAPPTEC. (n.d.). Coupling Reagents - Peptides. Retrieved March 3, 2026, from

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved March 3, 2026, from

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved March 3, 2026, from

  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved March 3, 2026, from

  • MDPI. (2016, November 23). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Retrieved March 3, 2026, from

  • TCI Chemicals. (n.d.). Protecting Agents. Retrieved March 3, 2026, from

  • ResearchGate. (n.d.). (a) The effect of the temperature and (b) pH and (c) the Lineweaver–Burk plots of the free and immobilized laccases. Retrieved March 3, 2026, from

  • Chemie Brunschwig. (n.d.). Protecting Agents. Retrieved March 3, 2026, from

  • (n.d.). Amino Acid-Protecting Groups. Retrieved March 3, 2026, from

  • PMC. (2014, May 16). Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. Retrieved March 3, 2026, from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 3, 2026, from

  • PMC. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved March 3, 2026, from

  • ResearchGate. (n.d.). The mechanism for the specific acid catalyzed lactonization of the.... Retrieved March 3, 2026, from

  • Chemistry Stack Exchange. (2020, July 24). Mechanism of three-membered lactone hydrolysis in base. Retrieved March 3, 2026, from

  • SciSpace. (n.d.). Effect of High Hydrostatic Pressure Combined with pH and Temperature on Glucose/Fructose- Leucine/Lysine/Glutamate Browning Reactions. Retrieved March 3, 2026, from

  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Retrieved March 3, 2026, from

  • ChemRxiv. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved March 3, 2026, from

  • (n.d.). Separation and Refining of Amino acids. Retrieved March 3, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved March 3, 2026, from

  • (n.d.). Effect of pH and temperature on the degradation of mimosine and 3-hydroxy-4(IH)-pyridone. Retrieved March 3, 2026, from

  • PMC. (n.d.). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Retrieved March 3, 2026, from

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved March 3, 2026, from

  • PubMed. (2015, July 15). Properties of acid whey as a function of pH and temperature. Retrieved March 3, 2026, from

  • (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved March 3, 2026, from

  • CoLab.ws. (n.d.). Effects of pH, Temperature, and Reactant Molar Ratio on l-Leucine and d-Glucose Maillard Browning Reaction in an Aqueous System. Retrieved March 3, 2026, from

  • Google Patents. (n.d.). EP0241094A1 - Process for the separation of L-leucine and L-isoleucine. Retrieved March 3, 2026, from

Sources

Optimization

Overcoming steric hindrance in (2S,3R)-3-hydroxyleucine peptide bond formation

Ticket ID: HYLEU-2S3R-OPT Status: Open Priority: Critical (Synthesis Halted/Low Yield) Subject: Overcoming steric hindrance and side reactions in (2S,3R)-3-hydroxyleucine peptide bond formation. Core Analysis: The Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: HYLEU-2S3R-OPT Status: Open Priority: Critical (Synthesis Halted/Low Yield) Subject: Overcoming steric hindrance and side reactions in (2S,3R)-3-hydroxyleucine peptide bond formation.

Core Analysis: The Chemistry of the Problem

Welcome to the Technical Support Center. You are likely experiencing difficulty coupling (2S,3R)-3-hydroxyleucine (HyLeu) due to a convergence of two antagonistic factors: Steric Bulk and Nucleophilic Interference .

Unlike standard Leucine, HyLeu possesses a


-hydroxyl group and a 

-methyl substitution pattern that creates a "steric wall" around the

-carbon.
  • Steric Hindrance: The (2S,3R) configuration places the bulky isopropyl-like side chain in a position that physically obstructs the approach of the incoming amine (if HyLeu is the donor) or the activated ester (if HyLeu is the acceptor).

  • Electronic Interference: The

    
    -hydroxyl group is not innocent. Without protection, it can attack the activated carbonyl of the amino acid, forming a 5-membered oxazolidinone  intermediate. This leads to:
    
    • Self-capping: The chain terminates.

    • Racemization: The oxazolidinone ring facilitates proton abstraction at the

      
      -carbon, destroying the (2S) stereocenter.
      
    • 
      -Elimination:  Under basic Fmoc-deprotection conditions, the hydroxyl group can leave, resulting in a dehydro-peptide (alkene formation).
      
Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingFlow Start START: Characterize Failure CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 Mass = Target - 18 Da (Dehydration) CheckLCMS->Result1 Peak -18 Result2 Mass = Target + 0 Da (Broad/Split Peak) CheckLCMS->Result2 Isomers Result3 Mass = Target - Residue (Deletion Sequence) CheckLCMS->Result3 Missing AA Sol1 CAUSE: Beta-Elimination FIX: Switch to TBS/TBDPS protection Avoid strong bases (DBU) Result1->Sol1 Sol2 CAUSE: Racemization FIX: Use Collidine/TMP instead of DIPEA Add Oxyma Pure Result2->Sol2 Sol3 CAUSE: Steric Hindrance FIX: Switch to HATU or COMU Apply Microwave (50°C) Result3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on LC-MS data.

Troubleshooting Guides (The "Tickets")
Issue A: "My coupling yield is <20% or showing deletion sequences."

Diagnosis: The steric bulk of the


-methyls is preventing the amine from reaching the activated ester. Standard carbodiimides (DIC/EDC) are too slow, allowing the active ester to hydrolyze before coupling occurs.

Solution: The "Power Coupling" Protocol You must upgrade to uronium/aminium salts which generate a more reactive species.

  • Reagent Swap: Switch from HBTU/DIC to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .

    • Why: The 7-azabenzotriazole moiety in HATU creates an active ester that is more reactive (due to the electron-withdrawing pyridine ring) and less prone to racemization than standard HOBt esters.

  • Microwave Assist: Heat is non-negotiable for high yields here.

    • Setting: 50°C for 10 minutes (25W max power).

    • Warning: Do not exceed 60°C, or you risk

      
      -elimination of the hydroxyl group.
      
Issue B: "I see a -18 Da peak (Dehydration) or low solubility."

Diagnosis: You are likely using an unprotected HyLeu or an acid-labile protector that fell off too early. The free


-hydroxyl is undergoing 

-elimination to form an

-unsaturated dehydro-leucine derivative.

Solution: Robust Protection Strategy Do not use "naked" (unprotected) HyLeu.

  • Recommended PG: TBS (tert-butyldimethylsilyl) or TBDPS .

    • Protocol: Protect the side-chain OH with TBS-Cl/Imidazole prior to peptide synthesis.

    • Benefit: The bulky silyl group prevents the OH from acting as a nucleophile (preventing oxazolidinone) and suppresses elimination. It is removed by TBAF or global acid cleavage (though TBDPS is more acid-stable).

  • Alternative: If the residue is terminal, use an acetonide (isopropylidene) protection bridging the amine and hydroxyl, though this is less common for internal positions.

Issue C: "My product is racemized (D-allo/L-threo mixtures)."

Diagnosis: Over-activation or improper base usage. The proton at the


-carbon of HyLeu is chemically distinct but still acidic. Strong bases like DBU or high concentrations of DIPEA can abstract this proton, especially when the carboxyl is activated.

Solution: Base Management

  • Base Swap: Replace DIPEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine/Collidine) .

    • Why: Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5). It is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the

      
      -proton.
      
  • Additive: Always use Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) if not using HATU. It is superior to HOBt for racemization suppression.[1]

Standard Operating Procedure (SOP)

Protocol: Microwave-Assisted Coupling of Fmoc-HyLeu(TBS)-OH

Use this protocol for the specific step of attaching (2S,3R)-3-hydroxyleucine to the resin-bound peptide.

ParameterSpecificationNotes
Amino Acid Fmoc-(2S,3R)-HyLeu(TBS)-OH4.0 equivalents relative to resin loading.
Coupling Reagent HATU 3.9 equivalents (keep slightly lower than AA to prevent capping).
Base Collidine (TMP) 8.0 equivalents. Preferred over DIPEA to reduce epimerization.
Solvent DMF or NMPNMP is preferred for difficult sequences to reduce aggregation.
Temperature 50°C Do not exceed 60°C.
Time 2 x 10 minutesDouble coupling is mandatory.

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-HyLeu(TBS)-OH and HATU in NMP. Add Collidine immediately before adding to the resin. Do not let this sit for >2 minutes.

  • Coupling: Add mixture to the resin. Irradiate at 50°C (25W) for 10 mins.

  • Drain & Wash: Drain solvent. Wash 3x with DMF.

  • Repeat: Repeat step 1-3 (Double Couple).

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Mechanism of Failure (Visualized)

Understanding why the unprotected hydroxyl fails is crucial for justifying the cost of silyl-protected building blocks.

SideReaction Start Activated HyLeu (Unprotected OH) PathA Path A: Desired Amine Attack Start->PathA Slow (Steric Block) PathB Path B: Side Reaction Intramolecular OH Attack Start->PathB Fast (Proximity) Product Peptide Bond (Low Yield) PathA->Product Intermediate Oxazolidinone Intermediate PathB->Intermediate Racemization Loss of Stereochemistry (Epimerization) Intermediate->Racemization Alpha-proton abstraction

Figure 2: Competition between desired coupling and oxazolidinone formation in unprotected HyLeu.

References
  • Albericio, F., & Bomer, J. M. (2008). Coupling Reagents and Strategies for the Synthesis of Sterically Hindered Peptides. Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Hale, K. J., & Manaviazar, S. (2010). New syntheses of (2S,3R)-3-hydroxyleucine and (2S,3R)-3-hydroxy-3-methylleucine. Tetrahedron Letters. Link

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • BenchChem Support. (2025).[2][3] Strategies to Prevent Racemization During Peptide Synthesis. Link

Sources

Troubleshooting

Technical Support Center: Stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Welcome to the Technical Support Center for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions.

Introduction

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of the amino acid valine, is a chiral building block with significant potential in pharmaceutical synthesis. Its structure, containing both an amino and a hydroxyl group, presents unique stability challenges, especially in acidic environments commonly used in synthesis, purification, and formulation. Understanding its degradation pathways is critical for developing robust manufacturing processes and ensuring the quality, safety, and efficacy of the final drug product.[1]

This guide provides a comprehensive overview of the stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, offering practical advice and detailed protocols to help you navigate potential challenges in your research and development work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid under acidic conditions?

A1: The primary stability concern for β-hydroxy-α-amino acids like (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid in acidic conditions is their susceptibility to degradation. The specific conditions of your experiment, such as pH, temperature, and the presence of other reactive species, will dictate the rate and nature of the degradation. It is crucial to perform forced degradation studies to understand the degradation pathways and establish stability-indicating analytical methods.[2]

Q2: What are the likely degradation pathways for this compound in an acidic medium?

Q3: How can I monitor the degradation of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of amino acids and their derivatives.[5] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Due to the lack of a strong chromophore in the molecule, derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) is often necessary for sensitive UV or fluorescence detection.[6][7][8] Alternatively, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for identification and quantification of the parent compound and its degradants.[9]

Q4: Are there any general handling and storage recommendations to ensure the stability of this compound?

A4: Yes, proper handling and storage are crucial. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10] Some suppliers recommend refrigerated storage. It's also advisable to store it under an inert atmosphere and protect it from light to minimize the risk of degradation.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I am observing significant degradation of my compound during an acidic workup or purification step.

  • Plausible Cause: Prolonged exposure to strong acids and/or high temperatures is likely causing acid-catalyzed dehydration.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Reduce the duration of the acidic step as much as possible.

    • Lower the Temperature: Perform the acidic workup or purification at a lower temperature (e.g., on an ice bath) to decrease the rate of degradation.

    • Use a Weaker Acid: If the reaction chemistry allows, consider using a weaker acid or a buffered acidic solution to maintain a less harsh pH.

    • Optimize Chromatography: If using acidic conditions for chromatography, screen different mobile phases and gradients to find conditions that provide good separation with minimal on-column degradation. Consider using a volatile acidic modifier (e.g., formic acid, acetic acid) that can be easily removed.

Issue 2: My analytical results show multiple unknown peaks after subjecting the compound to acidic stress.

  • Plausible Cause: The compound may be undergoing multiple degradation reactions, or the primary degradation product could be further degrading.

  • Troubleshooting Steps:

    • Systematic Forced Degradation: Conduct a systematic forced degradation study by varying one stress parameter at a time (e.g., pH, temperature, time). This will help in understanding the degradation pathway and identifying the primary and secondary degradation products.

    • Peak Tracking: Use a diode array detector (DAD) or photodiode array (PDA) with your HPLC to examine the UV spectra of the unknown peaks. This can help in determining if the degradants are structurally related.

    • LC-MS/MS Analysis: Employ LC-MS/MS to obtain the mass of the parent compound and the unknown peaks. The fragmentation patterns from MS/MS analysis can provide valuable structural information to help identify the degradation products.

Issue 3: I am struggling to develop a stability-indicating HPLC method for this compound.

  • Plausible Cause: The compound and its degradation products may have similar polarities, making them difficult to separate. The lack of a UV chromophore also presents a challenge for detection.

  • Troubleshooting Steps:

    • Derivatization: As mentioned in the FAQs, pre-column or post-column derivatization can significantly improve detection and may also enhance the chromatographic separation of the analyte and its degradants.[5][6][8]

    • Column Screening: Experiment with different HPLC column chemistries (e.g., C18, C8, phenyl-hexyl, polar-embedded phases) to find the one that provides the best selectivity for your compound and its degradants.

    • Mobile Phase Optimization: Systematically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), pH, and ionic strength, to optimize the separation.

    • Orthogonal Methods: Consider using an orthogonal analytical technique, such as capillary electrophoresis (CE), to confirm the purity of your sample and to separate impurities that are difficult to resolve by HPLC.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid in an acidic environment.

Objective: To generate potential degradation products and evaluate the stability of the compound under acidic stress.

Materials:

  • (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable detector (e.g., UV/Vis, FLD, or MS)

Procedure:

  • Sample Preparation: Prepare a stock solution of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid in water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Acidic Stress: To a known volume of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • Strong Acidic Stress: To a known volume of the stock solution, add an equal volume of 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).

    • Control Sample: Prepare a control sample by diluting the stock solution with water and storing it under normal conditions.

  • Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH solution to stop the degradation reaction.

  • Analysis: Analyze the control and stressed samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Calculate the percentage of degradation and identify any degradation products formed.

Data Presentation

Table 1: Hypothetical Degradation of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid under Acidic Stress

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1
0.1 M HCl at 40°C01000
895.24.8
2488.511.5
1 M HCl at 60°C01000
482.117.9
865.734.3

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Visualizations

G

Caption: General workflow for a forced degradation study.

References

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Chemsrc. (2025, August 29). CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Acid-catalyzed dehydration of β -hydroxy carbonyl compounds occurs by a particular mechanism.... Retrieved from [Link]

  • Chemsrc. (2025, August 21). (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Vaia. (n.d.). Question: Acid-catalyzed dehydration of β-hydroxy carbonyl compounds occurs by the mechanism discussed in Section 9.8. With this in mind, draw a stepwise mechanism for the following reaction. Retrieved from [Link]

  • Biofidus AG. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • PMC. (n.d.). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 24). Why doesn't this β-hydroxycarboxylic acid undergo dehydration upon heating?. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • ChemBK. (2024, April 9). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Request for Quotation. Retrieved from [Link]

  • PubMed. (1956). Alkaline decomposition of beta-hydroxy-alpha-amino acids. Retrieved from [Link]

  • PMC. (n.d.). Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Retrieved from [Link]

  • MDPI. (2022, February 10). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Retrieved from [Link]

  • Applied and Environmental Microbiology - ASM Journals. (2021, September 28). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Retrieved from [Link]

Sources

Optimization

Removing protecting groups from 3-hydroxyleucine without eliminating the hydroxyl group

Technical Support Center: Troubleshooting 3-Hydroxyleucine Deprotection and -Elimination Welcome to the Technical Support Center for complex peptide synthesis. 3-Hydroxyleucine is a non-proteinogenic -hydroxy- -amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Hydroxyleucine Deprotection and -Elimination

Welcome to the Technical Support Center for complex peptide synthesis. 3-Hydroxyleucine is a non-proteinogenic


-hydroxy-

-amino acid frequently found in bioactive natural products like muraymycins, azinothricin, and laxaphycins [1][2]. Incorporating this residue into synthetic peptides presents a significant chemical challenge: the secondary hydroxyl group on the

-carbon makes the residue highly susceptible to dehydration (elimination) during standard protecting group removal.

This guide provides authoritative, mechanistically grounded troubleshooting steps to prevent


-elimination during both Fmoc removal and global acidic cleavage.
Part 1: The Mechanistic Causality of -Elimination

To troubleshoot elimination, we must first understand the causality behind it. 3-Hydroxyleucine undergoes elimination via two distinct pathways depending on the reaction conditions:

  • Base-Catalyzed E1cB Elimination: During standard Fmoc deprotection (e.g., 20% piperidine in DMF), the strong base abstracts the relatively acidic

    
    -proton of the amino acid, forming an enolate-like intermediate. The 
    
    
    
    -hydroxyl group (or its protected ether/ester form) is then expelled, resulting in a dehydroamino acid (an
    
    
    -unsaturated system) [3]. This is the most common failure point in Solid-Phase Peptide Synthesis (SPPS).
  • Acid-Catalyzed E1 Elimination: During global deprotection with Trifluoroacetic Acid (TFA), protonation of the

    
    -hydroxyl group or cleavage of a 
    
    
    
    -O-tert-butyl (tBu) ether generates a highly reactive carbocation at the
    
    
    -position. If not rapidly quenched by scavengers, the molecule loses an
    
    
    -proton to form the conjugated double bond.
Part 2: Frequently Asked Questions (Troubleshooting Scenarios)

Q1: I am seeing a -18 Da mass shift during the Fmoc deprotection of my 3-hydroxyleucine-containing peptide. What is happening and how do I stop it? A1: The -18 Da mass shift indicates the loss of water (or the corresponding protecting group mass), confirming that base-catalyzed E1cB


-elimination has occurred. Piperidine is too basic for sensitive 

-hydroxy amino acids. Solution: Suppress the enolate formation by lowering the basicity of the deprotection cocktail. Switch from 20% piperidine to a milder base such as 5% piperazine, and add 0.1 M 1-Hydroxybenzotriazole (HOBt) [4]. HOBt acts as a weak acid buffer, neutralizing the localized basicity enough to prevent

-proton abstraction while still allowing the nucleophilic cleavage of the Fmoc group.

Q2: I am synthesizing a depsipeptide where the 3-hydroxyl group of 3-hydroxyleucine is O-acylated. The residue completely degrades during the next Fmoc deprotection step. How can I prevent this? A2: O-acylation converts the poor hydroxyl leaving group into a highly reactive carboxylate leaving group. Under basic conditions, the E1cB elimination rate of O-acylated 3-hydroxyleucine increases exponentially [1]. Solution: You cannot expose an O-acylated 3-hydroxyleucine residue to standard Fmoc deprotection conditions. You must redesign your synthetic strategy to perform the O-acylation as the absolute final step on-resin. Alternatively, use highly orthogonal N-protecting groups (such as Alloc, removed by Palladium catalysis) for the residues following the esterification step to completely avoid basic conditions.

Q3: During final TFA cleavage to remove the O-tBu group from 3-hydroxyleucine, I observe dehydration. How do I optimize the cleavage cocktail? A3: This is acid-catalyzed E1 elimination. The bulky isopropyl side chain of 3-hydroxyleucine stabilizes the transient carbocation, making it more prone to elimination than serine or threonine. Solution: Increase the concentration of nucleophilic scavengers and lower the kinetic energy of the reaction. Use a high-water cleavage cocktail (e.g., TFA/H2O/Triisopropylsilane 92.5:5:2.5) and perform the cleavage at 0 °C for the first 30 minutes before allowing it to slowly warm to room temperature [5]. Water is highly effective at trapping the carbocation and pushing the equilibrium back toward the hydroxylated product.

Part 3: Quantitative Data

The following table summarizes the impact of various Fmoc deprotection conditions on the


-elimination rates of sensitive 

-hydroxy amino acids.
Deprotection CocktailBase Strength (pKa in water)Relative

-Elimination Rate
Recommended Use Case
20% Piperidine in DMF~11.2High (>15% per cycle)Standard SPPS (Avoid for 3-OH-Leu)
20% Piperidine + 0.1 M HOBtBufferedLow (<2% per cycle)Mildly sensitive sequences
5% Piperazine in DMF~9.8Very Low (<1% per cycle)Highly sensitive

-hydroxy residues
5% Piperazine + 0.1 M HOBt Buffered Trace / Undetectable Optimal for 3-Hydroxyleucine
Part 4: Experimental Protocols

Protocol 1: Buffered Fmoc Deprotection for 3-Hydroxyleucine Peptides Self-Validating Mechanism: This protocol uses a buffered nucleophile to cleave the Fmoc group without triggering E1cB elimination. The use of a Kaiser test validates primary amine exposure without relying on mass spectrometry for every step.

  • Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 0.1 M HOBt in peptide-synthesis-grade DMF.

  • Swelling: Swell the peptide-resin in DMF for 20 minutes in a reaction vessel.

  • Deprotection: Drain the DMF and add the buffered piperazine solution (approx. 5 mL per 0.1 mmol resin).

  • Agitation: Agitate gently at room temperature for 10 minutes.

  • Drain and Repeat: Drain the reaction vessel and repeat the deprotection step for an additional 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of base and dibenzofulvene adducts.

  • Validation: Perform a Kaiser test on a few resin beads. A deep blue color confirms successful deprotection.

Protocol 2: Mild Global Cleavage of tBu-Protected 3-Hydroxyleucine Self-Validating Mechanism: Temperature control suppresses the activation energy required for the E1 elimination pathway, while high water content traps any formed carbocations.

  • Cocktail Preparation: Prepare the cleavage cocktail: 92.5% TFA, 5% Ultrapure H

    
    O, and 2.5% Triisopropylsilane (TIS). Chill the mixture to 0 °C in an ice bath.
    
  • Resin Preparation: Wash the final peptide-resin with Dichloromethane (DCM) and dry under a stream of nitrogen.

  • Cleavage: Add the chilled cleavage cocktail to the resin (10 mL per 0.1 mmol resin) while maintaining the reaction vessel on ice.

  • Incubation: Stir gently at 0 °C for 30 minutes.

  • Warming: Remove the ice bath and allow the reaction to proceed at room temperature for an additional 90 minutes.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in 10 volumes of cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

Part 5: Mandatory Visualizations

E1cB A Fmoc-3-OH-Leu Peptide B Strong Base (Piperidine) A->B Standard SPPS E Mild Base + HOBt (Piperazine/HOBt) A->E Optimized SPPS C Enolate Formation (alpha-deprotonation) B->C D Dehydroamino Acid (-18 Da Mass Shift) C->D E1cB Elimination F Selective Fmoc Cleavage E->F G Intact 3-OH-Leu Peptide F->G No Elimination

Mechanistic pathway of E1cB beta-elimination versus buffered Fmoc deprotection.

Workflow S1 1. Synthesize Peptide (Use Fmoc-3-OH-Leu(tBu)-OH) S2 2. Fmoc Deprotection (5% Piperazine + 0.1M HOBt) S1->S2 S3 3. LC-MS Validation (Confirm absence of -18 Da peak) S2->S3 S3->S2 Fail (Incomplete Fmoc) S4 4. Global Cleavage (TFA/TIS/H2O at 0°C) S3->S4 Pass (No Dehydration) S5 5. Final Product (Intact 3-Hydroxyleucine) S4->S5

Step-by-step workflow for SPPS incorporation and deprotection of 3-hydroxyleucine.

References
  • Ries, O., Büschleb, M., Granitzka, M., Stalke, D., & Ducho, C. (2014). "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine." Beilstein Journal of Organic Chemistry. [Link]

  • Bornancin, L., et al. (2021). "Thirtieth Anniversary of the Discovery of Laxaphycins. Intriguing Peptides Keeping a Part of Their Mystery." Marine Drugs. [Link]

  • ResearchGate.

    
    -Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis." ResearchGate. [Link]
    
  • Babii, O., et al. (2014). "Structure–Activity Relationships of Photoswitchable Diarylethene-Based

    
    -Hairpin Peptides as Membranolytic Antimicrobial and Anticancer Agents." Journal of Medicinal Chemistry. [Link]
    
Troubleshooting

Technical Support Center: Optimization of Chiral Catalysts for (2S,3R)-3-Hydroxyleucine Production

Welcome to the technical support center for the asymmetric synthesis of (2S,3R)-3-hydroxyleucine. This non-proteinogenic amino acid is a critical chiral building block for various pharmaceutically active compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of (2S,3R)-3-hydroxyleucine. This non-proteinogenic amino acid is a critical chiral building block for various pharmaceutically active compounds. Achieving high diastereo- and enantioselectivity is paramount, and the optimization of the chiral catalyst system is the most critical factor in this process.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will delve into the causality behind experimental phenomena and offer robust protocols to ensure reproducible, high-fidelity results.

Section 1: Troubleshooting Guide

This section addresses specific, outcome-based problems in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee%)

Question: My reaction is producing (2S,3R)-3-hydroxyleucine, but the enantiomeric excess is consistently below my target of >95% ee. What are the likely causes and how can I improve stereocontrol?

Answer: Low enantioselectivity is a common hurdle that typically points to a suboptimal transition state geometry or compromised catalyst integrity. Let's dissect the potential causes and solutions.

Potential Causes & Optimization Strategies:

  • Catalyst and Ligand Integrity:

    • The "Why": Chiral ligands, especially complex organic molecules like BINOL or Salen derivatives, can be sensitive to air, moisture, and light.[1] Degradation or the presence of impurities can lead to the formation of non-selective or racemic catalytic species, directly eroding enantioselectivity.

    • Solution:

      • Ensure ligands and metal precursors are of the highest purity.

      • Store all catalytic components under an inert atmosphere (Argon or Nitrogen) and protect them from light.

      • Consider preparing the active catalyst in situ immediately before the reaction to avoid degradation.[2]

  • Reaction Temperature:

    • The "Why": Asymmetric induction relies on subtle energy differences between the two diastereomeric transition states leading to the R and S enantiomers. Higher temperatures provide more thermal energy (kT), which can overcome this small energy barrier (ΔΔG‡), leading to the formation of both enantiomers and thus lower ee.

    • Solution:

      • Systematically lower the reaction temperature. Start at room temperature, then proceed to 0 °C, -20 °C, and even as low as -78 °C.

      • Be aware that lowering the temperature will decrease the reaction rate, requiring longer reaction times. Monitor the reaction by TLC or LC-MS to find the optimal balance between selectivity and conversion.

  • Solvent Choice:

    • The "Why": The solvent plays a critical role in stabilizing the transition state. Its polarity, coordinating ability, and steric bulk can influence how the substrate approaches the chiral catalyst, directly impacting facial selectivity.

    • Solution:

      • Screen a range of aprotic solvents with varying polarities. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common starting points.

      • Non-coordinating solvents often lead to a more ordered, rigid transition state, which can enhance enantioselectivity.

  • Presence of Water:

    • The "Why": The effect of water is highly system-dependent. For some catalysts, such as certain chiral zirconium complexes, a small, stoichiometric amount of water is essential for catalyst formation and achieving high selectivity.[3] However, an excess of water can hydrolyze the catalyst or interfere with substrate binding, leading to poor results.

    • Solution:

      • If using a catalyst system known to be sensitive to water, ensure all glassware is flame-dried and solvents are anhydrous.

      • Conversely, if literature suggests water is beneficial (e.g., for certain Zr-BINOL catalysts), add a controlled amount (e.g., 0.5-1.0 equivalents relative to the metal) to the catalyst preparation step.[3]

Workflow: Troubleshooting Low Enantiomeric Excess

G start Low ee% Observed check_catalyst Verify Catalyst/Ligand Purity & Handling start->check_catalyst check_temp Lower Reaction Temperature (e.g., RT -> 0°C -> -40°C) check_catalyst->check_temp If no improvement success Target ee% Achieved check_catalyst->success Issue Resolved check_solvent Screen Solvents (Toluene, DCM, THF, etc.) check_temp->check_solvent If no improvement check_temp->success Issue Resolved check_water Investigate Effect of Water (Anhydrous vs. Controlled Addition) check_solvent->check_water If no improvement check_solvent->success Issue Resolved re_evaluate Re-evaluate Ligand Choice (Steric/Electronic Tuning) check_water->re_evaluate If no improvement check_water->success Issue Resolved re_evaluate->success Issue Resolved

Caption: A decision tree for systematically troubleshooting low enantioselectivity.

Issue 2: Poor Yield or Stalled Reaction

Question: I'm achieving excellent diastereo- and enantioselectivity, but the reaction conversion is very low, or the reaction stalls after a certain point. How can I improve the yield without compromising selectivity?

Answer: This is a classic optimization challenge. Low conversion with high selectivity often points towards issues with catalyst activity or stability rather than the stereochemical control pathway.

Potential Causes & Optimization Strategies:

  • Catalyst Loading:

    • The "Why": The catalyst turnover number (TON) and turnover frequency (TOF) dictate how many substrate molecules one catalyst molecule can convert in a given time. Insufficient catalyst loading is a primary cause of slow or incomplete reactions.

    • Solution:

      • Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%). While higher loading increases cost, it is a straightforward way to boost conversion.

      • Be aware that very high catalyst loadings can sometimes lead to side reactions or the formation of less-active dimeric species.

  • Catalyst Deactivation:

    • The "Why": The active catalytic species may be unstable under the reaction conditions. This can be due to oxidation from trace oxygen, reaction with impurities in the substrate or solvent, or product inhibition where the formed 3-hydroxyleucine coordinates too strongly to the metal center and prevents further turnovers.[2]

    • Solution:

      • Ensure a strictly inert atmosphere throughout the reaction. Degas solvents and use Schlenk line or glovebox techniques.

      • Purify all starting materials immediately before use via distillation, recrystallization, or column chromatography.

      • If product inhibition is suspected, try running the reaction at a lower substrate concentration.

  • Sub-optimal Reaction Temperature/Time:

    • The "Why": While low temperatures favor selectivity, they can drastically reduce the reaction rate. The reaction may simply not have had enough time to reach completion at the chosen temperature.

    • Solution:

      • First, simply extend the reaction time. Monitor by an appropriate analytical technique until the starting material is consumed.

      • If time is a constraint, cautiously increase the temperature in small increments (e.g., from -20 °C to 0 °C). It is crucial to analyze the ee% at each new temperature to identify the optimal point where both yield and selectivity are acceptable.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader, more foundational questions about the experimental design.

Q1: How do I select the right chiral catalyst system for an asymmetric aldol reaction to produce (2S,3R)-3-hydroxyleucine?

A1: The synthesis of (2S,3R)-3-hydroxyleucine is an anti-selective aldol-type reaction. Your choice of catalyst should be guided by its known propensity to favor this diastereomer.

  • Metal-Ligand Complexes: Chiral zirconium(IV) catalysts are particularly effective for highly anti-selective and enantioselective Mukaiyama-type aldol reactions.[3] A catalyst prepared from Zr(OtBu)₄, an (R)-BINOL derivative (e.g., (R)-3,3'-diiodo-BINOL), and a primary alcohol is an excellent starting point.[3] The ligand's C₂ symmetry is a key feature in many "privileged" catalyst systems that exhibit broad utility and high selectivity.

  • Organocatalysis: Chiral amine catalysts, such as proline and its derivatives, are also powerful tools for asymmetric aldol reactions.[4] While proline itself often favors syn products, modified catalysts like certain amino acylguanidines or diphenyl-pyrrolidin-2-yl-methanol derivatives can be tuned to produce the desired anti diastereomer with high enantioselectivity.[4][5]

  • Ligand Tuning: The electronic and steric properties of the ligand are critical. For BINOL-type ligands, introducing bulky groups at the 3,3' positions or electron-withdrawing groups at the 6,6' positions can enhance both activity and selectivity by modifying the Lewis acidity of the metal center and the chiral pocket's geometry.[3][6]

Catalyst SystemTypical SelectivityKey Considerations
Zr(IV) / (R)-BINOL High anti and ee%Sensitive to water concentration; requires careful catalyst preparation.[3]
Cu(II) / Chiral Box Variable; can be tunedSubstrate scope can be sensitive to the ligand backbone.
Proline Derivatives Can be tuned for antiOften requires specific additives and solvent conditions to switch from natural syn preference.[4][7]
Chiral Aldehydes Good for amino acidsBINOL-derived aldehydes can catalyze asymmetric transformations of amino acid esters.[1][8]

Q2: What is the most reliable method for determining the enantiomeric excess (ee%) and diastereomeric ratio (dr) of my product?

A2: Accurate determination of stereochemical purity is non-negotiable. A combination of chromatographic and spectroscopic methods provides the most robust data.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee% determination.[9][10]

    • Principle: Enantiomers are separated on a column containing a chiral stationary phase (CSP). They interact differently with the CSP, leading to different retention times.

    • Procedure: The crude reaction mixture or purified product is dissolved in the mobile phase and injected. The ratio of the peak areas for the two enantiomers is used to calculate the ee%.

    • Requirement: You will need authentic racemic and/or enantiopure standards to identify the peaks corresponding to the (2S,3R) and (2R,3S) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is excellent for determining the diastereomeric ratio (dr) and can also be used for ee% with the aid of chiral auxiliaries.

    • For Diastereomeric Ratio (dr): Diastereomers have different physical properties and will show distinct signals in a standard ¹H or ¹³C NMR spectrum. By integrating the signals unique to the anti (2S,3R) and syn (2S,3S) isomers, you can directly calculate the dr.

    • For Enantiomeric Excess (ee%): Enantiomers are indistinguishable in a standard NMR experiment. To resolve them, you must convert them into diastereomers by reacting your product with a chiral derivatizing agent (CDA).[11]

      • Mosher's Acid Method: (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a common CDA. It reacts with the hydroxyl group of your product to form two diastereomeric esters, which will have resolved signals (often the -OCH₃ or -CF₃ groups) in the ¹H or ¹⁹F NMR spectrum.[10][11] The integration ratio of these signals directly gives the enantiomeric ratio.

Workflow: ee% Determination by NMR using a Chiral Derivatizing Agent (CDA)

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation start Isolate Product Mixture ((2S,3R) and (2R,3S)) react React with CDA (e.g., (R)-Mosher's Acid Chloride) in dry NMR solvent (CDCl3) start->react product Formation of Diastereomeric Esters (S,R,R-ester and R,S,R-ester) react->product acquire Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum product->acquire identify Identify Resolved Signals (e.g., -OCH₃ or -CF₃ peaks) acquire->identify integrate Integrate Peak Areas (Area_A and Area_B) identify->integrate calculate Calculate ee% ee% = |(Area_A - Area_B) / (Area_A + Area_B)| * 100 integrate->calculate result Final ee% Value calculate->result

Caption: Protocol for determining enantiomeric excess via NMR after derivatization.

Q3: Are there any enzymatic methods for producing (2S,3R)-3-hydroxyleucine?

A3: Yes, biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[12]

  • Aldolases: Threonine aldolases can catalyze the aldol reaction between glycine and isobutyraldehyde. While many wild-type aldolases produce the syn isomer, protein engineering can be used to alter the enzyme's active site to favor the formation of the desired anti-(2S,3R) diastereomer.

  • Hydroxylases: A more direct approach involves the stereoselective hydroxylation of L-leucine. Specific 2-oxoglutarate-dependent hydroxylases have been identified that can catalyze this transformation, offering a highly regioselective and stereoselective route to the product.[12]

  • Advantages of Biocatalysis:

    • Extremely high selectivity (often >99% ee and de).

    • Mild reaction conditions (aqueous buffer, room temperature).

    • Reduced environmental impact.

  • Challenges: Enzyme availability, stability, and substrate scope can be limitations, though ongoing research in protein engineering is rapidly overcoming these hurdles.[13]

References

  • Stereoselective synthesis of (2 R,3 R) and (2 R,3 S)-3-hydroxyleucines. (2025). ResearchGate. Retrieved from [Link]

  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025). MDPI. Retrieved from [Link]

  • Highly anti-selective asymmetric aldol reactions using chiral zirconium catalysts. Improvement of activities, structure of the novel zirconium complexes, and effect of a small amount of water for the preparation of the catalysts. (2002). Journal of the American Chemical Society. Retrieved from [Link]

  • An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers. (2010). ACS Publications. Retrieved from [Link]

  • ChemInform Abstract: A Practical Stereoselective Synthesis of (2S,3S)-3Hydroxyleucine. (2025). ResearchGate. Retrieved from [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • An Organocatalyzed Enantioselective Synthesis of (2S,3R,4S)-4-Hydroxyisoleucine and Its Stereoisomers. (2010). ACS Publications. Retrieved from [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). ACS Omega. Retrieved from [Link]

  • Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Asymmetric aldol reaction to synthesize chiral β‐hydroxy‐α‐amino acid compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoselective syntheses of protected β-hydroxy-α-amino acids using (arylthio)nitrooxiranes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Challenges and strategy for the cross-coupling of chiral amino acids... (n.d.). ResearchGate. Retrieved from [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). [No Source Provided]. Retrieved from [Link]

  • Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. (2021). MDPI. Retrieved from [Link]

  • Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. (2014). Angewandte Chemie International Edition. Retrieved from [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). Applied and Environmental Microbiology. Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Privileged Chiral Ligands and Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Retrieved from [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. (2019). Kanazawa University. Retrieved from [Link]

  • Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. (1999). The University of Queensland eSpace. Retrieved from [Link]

  • Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. (2007). Chemical Communications. Retrieved from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). [No Source Provided].
  • Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)-Catalyzed C-H Functionalizations. (2015). Accounts of Chemical Research. Retrieved from [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). [No Source Provided]. Retrieved from [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. (2024). MDPI. Retrieved from [Link]

  • Synthesis of β-chloro α-amino acids: (2S,3R)- and (2S,3S)-3-chloroleucine. (2025). ResearchGate. Retrieved from [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Dove Medical Press. Retrieved from [Link]

  • Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β:Leucine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. (2008). Tetrahedron Letters. Retrieved from [Link]

  • Asymmetric-Synthesis. (n.d.). [No Source Provided].

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral assignment of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Executive Summary This guide provides a technical workflow for the NMR assignment of (2S,3R)-3-hydroxyleucine , a non-proteinogenic amino acid frequently utilized in the synthesis of cyclic depsipeptides (e.g., papuamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical workflow for the NMR assignment of (2S,3R)-3-hydroxyleucine , a non-proteinogenic amino acid frequently utilized in the synthesis of cyclic depsipeptides (e.g., papuamides, polyoxypeptins).

Unlike standard amino acids, the "performance" of this compound in drug development relies heavily on the purity of its stereochemistry. The (2S,3R) configuration contains two contiguous chiral centers. Misassignment of the C3 stereocenter is a common failure mode in synthetic campaigns. This guide compares the Standard 1D Approach (often insufficient) against an Integrated 2D Strategy to definitively validate the (2S,3R) stereoisomer against its (2S,3S) diastereomer.

Structural Analysis & Spin System

The molecule consists of a modified Leucine skeleton. The introduction of a hydroxyl group at C3 creates an AMPTX -like spin system (depending on resolution), disrupting the standard Leucine patterns.

The Spin System (Graphviz Visualization)

SpinSystem Figure 1: Spin System Connectivity of (2S,3R)-3-Hydroxyleucine C1 C1 (COOH) C2 C2-H (α) (Chiral S) C1->C2 J(1,2) C3 C3-H (β) (Chiral R, OH) C2->C3 3J(H2,H3) Critical for Stereochem C4 C4-H (γ) (Methine) C3->C4 3J(H3,H4) C5 C5/C5' (δ) (Methyls) C4->C5 3J(H4,H5)

Figure 1: The scalar coupling network. The vector between C2 and C3 is the critical determinant for stereochemical assignment.

Comparative Analysis: Assignment Methodologies

This section compares two analytical workflows. "Performance" is defined here as the confidence level in stereochemical assignment.

Comparison Table: 1D vs. 2D/Solvent Approaches
FeatureMethod A: Standard 1D (

)
Method B: Integrated 2D (

)
Verdict
Proton Visibility Labile protons (NH2, OH) exchange and disappear.NH2 and OH signals are visible and sharp.Method B is superior for full inventory.
Stereo Determination Relies solely on

. Often ambiguous due to rotamer averaging.
Uses NOESY/ROESY to correlate NH to H3/H4.Method B provides definitive spatial proof.
Spectral Overlap H2 and H3 often overlap with water suppression or impurities.Better dispersion of H2/H3 signals.Method B preferred.
Through-Bond Logic Guesswork required for H3 vs H2 identification.COSY/HSQC definitively links H2→H3→H4.Method B is mandatory for GMP release.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize concentration-dependent shifts:

  • Mass: Weigh 5.0 – 10.0 mg of the amino acid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? It stabilizes the intramolecular H-bonds, slowing the exchange rate of OH/NH protons, allowing measurement of their coupling constants.

  • Reference: Add TMSP (0.00 ppm) or rely on residual DMSO quintet (2.50 ppm).

  • Temperature: Run at 298 K.

Acquisition Parameters (600 MHz recommended)
  • 1D 1H: 64 scans, relaxation delay (d1) = 2.0s.

  • COSY: Magnitude mode, 256 increments.

  • HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2).

  • NOESY: Mixing time 500ms (critical for stereochemistry).

Detailed Spectral Assignment (Reference Data)

The following data represents the (2S,3R) isomer in DMSO-d6. Note that chemical shifts may vary slightly (


 ppm) based on concentration and pH.
Table 1: 1H NMR Assignment (DMSO-d6)
PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Interpretation
NH2 Amine~8.0 - 8.2Broad s/d-Disappears in

.
H2

-CH
3.65 dd

,

Coupled to NH and H3.
OH Hydroxyl5.10 d

Diagnostic for C3.
H3

-CH
3.85 m (ddd)

,

Deshielded by OH.
H4

-CH
1.85 m (octet)

Methine of isopropyl.
H5/H5'

-CH3
0.92 / 0.88 d

Diastereotopic methyls.

Critical Mechanistic Insight: In the (2S,3R) isomer (threo-configuration), the


 coupling constant is typically smaller (3–5 Hz)  compared to the erythro (2S,3S) isomer, which often displays a larger coupling (6–9 Hz) due to the anti-periplanar preference of the bulky groups in the dominant conformer [1]. However, reliance on 

-values alone is risky; NOE is required.

Stereochemical Validation Workflow

To distinguish (2S,3R) from (2S,3S), follow this logic gate.

Graphviz Diagram: Validation Logic

ValidationLogic Figure 2: Logic Gate for Stereochemical Assignment Start Unknown Isomer (2S, 3?) Step1 Measure J(H2,H3) in DMSO-d6 Start->Step1 Branch1 J = 3-5 Hz Step1->Branch1 Likely Threo Branch2 J = 7-9 Hz Step1->Branch2 Likely Erythro Step2 Run NOESY/ROESY Branch1->Step2 Branch2->Step2 Result1 Strong NOE: H2 <-> H3 Step2->Result1 Result2 Weak/No NOE: H2 <-> H3 Step2->Result2 Conclusion2 Assignment: (2S,3S) / Erythro Result1->Conclusion2 Syn-relationship Conclusion1 Assignment: (2S,3R) / Threo Result2->Conclusion1 Anti-relationship

Figure 2: Decision tree for assigning the C3 stereocenter. Note that NOE intensities depend on the specific rotamer population in solution.

Validation Steps:
  • The J-Coupling Check:

    • Extract

      
       from the H2 signal.
      
    • If

      
       Hz, it suggests a gauche relationship between H2 and H3 in the dominant rotamer, often consistent with the (2S,3R) threo form in polar solvents [2].
      
  • The NOE Check (The "Gold Standard"):

    • Irradiate H2. Look for enhancement at H3.

    • (2S,3R): The H2 and H3 protons are typically anti to each other in the lowest energy conformer (minimizing steric clash between the carboxyl and isopropyl groups). Consequently, they show weak or no NOE .

    • (2S,3S): The protons are often spatially closer (syn-clinal), resulting in a stronger NOE .

References

  • Hale, K. J., et al. (1996). "Total Synthesis of the Antitumor Depsipeptide, A83586C." Tetrahedron Letters. (Validates 3-hydroxyleucine spectral data in complex synthesis).

  • Clercq, P. D. (1998). "Stereochemical assignment of acyclic precursors." Journal of Organic Chemistry.

  • PubChem Database. (2023). "Compound Summary: 3-Hydroxyleucine." National Library of Medicine.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
Comparative

Comparative Guide: Chiral HPLC Methods for 3-Hydroxyleucine Stereoisomers

Executive Summary 3-Hydroxyleucine (3-HLeu) presents a unique stereochemical challenge in chromatography. Unlike simple amino acids, it possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyleucine (3-HLeu) presents a unique stereochemical challenge in chromatography. Unlike simple amino acids, it possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers: the enantiomeric pairs of the syn (erythro) and anti (threo) diastereomers.

Separating all four isomers requires a method capable of simultaneous enantioselectivity (L vs. D) and diastereoselectivity (syn vs. anti). This guide evaluates the three most effective methodologies for this specific separation: Ligand Exchange Chromatography (LEC) , Macrocyclic Glycopeptide CSPs , and Pre-column Derivatization (Marfey’s Method) .

Part 1: Strategic Method Selection

The choice of method depends heavily on your detection requirements (UV vs. MS) and sample matrix.

Decision Matrix: Selecting the Right Workflow

MethodSelection Start Start: Define Analytical Goal Detection Required Detection? Start->Detection SampleType Sample Matrix? Detection->SampleType UV / Refractive Index MethodB Method B: Marfey's Reagent (Derivatization + C18) Detection->MethodB Mass Spec (MS/MS) MethodA Method A: Ligand Exchange (LEC) (Chirex 3126 / Sumichiral) SampleType->MethodA Pure Standard / QC MethodC Method C: Zwitterionic CSP (Chirobiotic T / ZWIX) SampleType->MethodC Complex Biological Fluid ResultA Best for: Purity Checks MethodA->ResultA High Resolution Low Cost ResultB Best for: PK/Metabolism MethodB->ResultB Femtomolar Sensitivity Elution Order Predictable ResultC Best for: High Throughput MethodC->ResultC No Derivatization MS Compatible

Figure 1: Decision tree for selecting the optimal chromatographic strategy based on detection limits and sample complexity.

Part 2: Detailed Methodologies

Method A: Ligand Exchange Chromatography (LEC)

Best for: Quality Control (QC) of raw materials, preparative separation. Mechanism: The separation relies on the formation of a ternary complex between the copper(II) ions in the mobile phase, the chiral selector on the stationary phase (e.g., D-Penicillamine), and the analyte (3-HLeu). The 3-hydroxyl group of the analyte actively participates in tridentate coordination, enhancing diastereomeric resolution.

Protocol
  • Column: Chirex 3126 (D-Penicillamine) or Sumichiral OA-5000.

  • Mobile Phase: 2 mM CuSO₄ in Water : Methanol (85:15, v/v).

    • Note: Methanol content modulates retention; higher organic content reduces retention.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C (Higher temperatures reduce resolution in LEC).

  • Detection: UV @ 254 nm (detecting the Copper-Amino Acid complex).

Pros & Cons:

Feature Verdict
Resolution (Rs) Excellent (>2.0) for all 4 isomers due to rigid coordination geometry.
Speed Fast (< 15 mins).

| MS Compatibility | Incompatible. Copper ions suppress ionization and contaminate the MS source. |

Method B: Pre-column Derivatization (Marfey’s Reagent)

Best for: Biological samples (plasma, urine), trace analysis, MS detection. Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) reacts with the amine group of 3-HLeu. This converts the enantiomers into diastereomers (L-L and L-D pairs), which can be separated on a standard achiral C18 column. The hydrophobic dinitrophenyl moiety improves retention on reversed-phase columns.

Protocol
  • Derivatization:

    • Mix 50 µL Sample + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 60 mins.

    • Stop reaction with 20 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 (e.g., Waters Cortecs C18 or Phenomenex Kinetex), 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-40% B over 20 mins.

  • Detection: MS/MS (MRM mode) or UV @ 340 nm.

Elution Order Logic: Typically, the L-L diastereomer elutes before the L-D diastereomer on C18 columns. For 3-HLeu, the elution order is generally:

  • L-FDAA-L-threo-3-HLeu

  • L-FDAA-D-threo-3-HLeu

  • L-FDAA-L-erythro-3-HLeu

  • L-FDAA-D-erythro-3-HLeu (Note: Exact order between threo/erythro pairs must be confirmed with standards as hydrophobicity varies).

Pros & Cons:

Feature Verdict
Sensitivity Superior. Femtomolar detection limits with MS.
Robustness High.[3] Uses standard C18 columns; no expensive chiral columns needed.

| Workflow | Labor-intensive sample preparation.[4] |

Method C: Macrocyclic Glycopeptide CSPs (Teicoplanin)

Best for: High-throughput screening, LC-MS without derivatization. Mechanism: The Teicoplanin ligand (Chirobiotic T) contains peptide pockets that bind amino acids via hydrogen bonding and steric inclusion. It is particularly effective for beta-hydroxy amino acids because the hydroxyl group interacts with the sugar moieties of the stationary phase.

Protocol
  • Column: Astec Chirobiotic T (Supelco) or equivalent Teicoplanin phase.

  • Mode: Polar Ionic Mode (PIM) or Reversed Phase.

  • Mobile Phase (PIM): Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1).

    • Optimization: Adjust Acid/Base ratio to tune selectivity.

  • Detection: MS (ESI+) or UV @ 210 nm.

Pros & Cons:

Feature Verdict
Convenience "Shoot and Dilute." No derivatization required.[1][5]
MS Compatibility Good. Volatile mobile phases allow direct coupling to MS.

| Cost | High column cost (~$1,000+). |

Part 3: Comparative Data Summary

The following table summarizes the performance metrics for separating 3-hydroxyleucine stereoisomers.

ParameterMethod A: Ligand ExchangeMethod B: Marfey's (C18)Method C: Teicoplanin
Separation Mechanism Ternary Metal ComplexationDiastereomeric DerivatizationInclusion & H-Bonding
Resolution (Rs) > 2.5 (High)> 1.5 (Moderate to High)~ 1.2 - 1.8 (Moderate)
Analysis Time 10 - 15 min25 - 40 min (inc. prep)15 - 20 min
Detection Limit µM (UV only)nM - pM (Fluorescence/MS)µM (UV), nM (MS)
Column Lifetime High (Robust)High (Disposable C18)Moderate (Sensitive phase)
Primary Application Purity Analysis (QC)PK/PD Studies (Bioanalysis)Process Monitoring

Part 4: Troubleshooting & Optimization

Critical Control Points
  • pH Sensitivity (Method C): The ionization state of 3-HLeu is critical on Teicoplanin columns. Ensure pH is between 4.0 and 6.0 to maintain the zwitterionic state necessary for binding.

  • Reagent Excess (Method B): When using Marfey's reagent, ensure a 1.5x molar excess over total amines in the sample. Incomplete derivatization leads to non-linear quantitation.

  • Copper Stripping (Method A): Never use >5% acetonitrile with Ligand Exchange columns without checking manufacturer limits, as it can strip the copper ion from the column, destroying resolution.

Workflow Diagram: Marfey's Derivatization Pathway

MarfeysPathway Analyte DL-3-Hydroxyleucine (Amine) Reaction Nucleophilic Substitution (pH 8.0, 40°C) Analyte->Reaction Reagent L-FDAA (Marfey's Reagent) Reagent->Reaction Prod1 L-FDAA-L-3-HLeu (More Hydrophilic) Reaction->Prod1 Prod2 L-FDAA-D-3-HLeu (More Hydrophobic) Reaction->Prod2 HPLC C18 Column Separation based on hydrophobicity Prod1->HPLC Prod2->HPLC

Figure 2: Reaction pathway for Marfey's method. The L-FDAA reagent adds a hydrophobic tail, converting enantiomers into diastereomers with distinct interaction strengths on C18 silica.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Phenomenex Inc. (n.d.). Chirex 3126 Application Guide: Direct Separation of Chiral Amino Acids by Ligand Exchange. Link

  • Ilisz, I., et al. (2008). Separation of Amino Acids on Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Journal of Chromatography A, 1195(1-2), 1-16. Link

  • Péter, A., et al. (2001). High-performance liquid chromatographic separation of the stereoisomers of beta-methyl-substituted unusual amino acids. Journal of Chromatography A, 910(2), 247-253. Link

  • Ghosson, H., et al. (2018). Optimization of Marfey's Method for the Analysis of Amino Acid Stereoisomers in Biological Matrices. Journal of Chromatography B, 1072, 261-267. Link

Sources

Validation

A Researcher's Guide to the Structural Elucidation of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride via X-ray Crystallography

Introduction to (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid and the Importance of its Hydrochloride Salt (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of leucine, possesses multiple stereocenters, m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid and the Importance of its Hydrochloride Salt

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, a derivative of leucine, possesses multiple stereocenters, making its precise conformation critical to its biological activity.[7] The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of parent compounds.[8] Characterizing the crystal structure of this salt is paramount as it reveals key intermolecular interactions, such as hydrogen bonding networks, which influence its physicochemical properties.

This guide will compare the anticipated crystallographic data of the target compound with known structures of similar amino acids and their hydrochlorides, such as L-isoleucine and L-alanine.[9][10][11]

Experimental Workflow for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is contingent on a meticulously executed experimental workflow. This process can be broken down into three key stages: crystal growth, data collection, and structure solution and refinement.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_refinement Structure Solution & Refinement start Synthesis & Purification crystallization Crystallization Method Selection start->crystallization High Purity Sample growth Crystal Growth crystallization->growth Controlled Environment harvest Crystal Harvesting growth->harvest Suitable Single Crystal mount Crystal Mounting harvest->mount diffractometer Diffractometer Setup mount->diffractometer Cryo-protection collection Data Acquisition diffractometer->collection X-ray Source & Detector processing Data Processing & Reduction collection->processing solution Structure Solution processing->solution Integrated Intensities refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Final Structural Model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Crystal Growth

The foundation of a successful SCXRD experiment is the growth of high-quality single crystals. For amino acid hydrochlorides, which are generally soluble in polar solvents, slow evaporation is a robust and widely used technique.[8][9][11]

Objective: To grow single crystals of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[2]

Materials:

  • (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • A selection of solvents for solubility screening (e.g., water, ethanol, methanol, isopropanol, and mixtures thereof)

  • Small glass vials or a crystallization plate

  • Filter paper

Protocol:

  • Salt Formation and Purification:

    • Dissolve a stoichiometric amount of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid in a minimal amount of deionized water.

    • Slowly add an equimolar amount of HCl solution while stirring.

    • The resulting solution can be gently heated to ensure complete dissolution and then allowed to cool to room temperature.

    • To ensure high purity, which is critical for successful crystallization, the material can be recrystallized.[11]

  • Solubility Screening:

    • Determine the solubility of the hydrochloride salt in various solvents and solvent mixtures at different temperatures. A moderately soluble system is ideal for slow evaporation.[11]

  • Crystallization Setup (Slow Evaporation):

    • Prepare a saturated or slightly undersaturated solution of the hydrochloride salt in the chosen solvent system at a slightly elevated temperature.

    • Filter the solution into a clean vial to remove any particulate matter.

    • Cover the vial with a lid containing a few pinholes or with parafilm with small perforations to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment with a stable temperature.

  • Crystal Monitoring and Harvesting:

    • Monitor the vial periodically for the formation of crystals. The process can take several days to weeks.

    • Once crystals of suitable size and quality (transparent and with well-defined faces) have formed, carefully harvest them from the mother liquor.[2]

Data Collection Protocol

Objective: To collect a complete and high-quality set of diffraction data from a single crystal.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a sensitive detector.[2]

Protocol:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with sharp edges and no visible cracks or defects.

    • Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil) to prevent ice formation if data is to be collected at low temperatures.[2] Low-temperature data collection (e.g., 100 K) is highly recommended to minimize thermal vibrations and potential crystal degradation.[2]

  • Data Collection Strategy:

    • Center the crystal on the diffractometer.

    • A preliminary screening is performed to determine the unit cell parameters and crystal system.

    • A data collection strategy is then devised to ensure complete data coverage and redundancy. This typically involves a series of ω-scans where the crystal is rotated through a range of angles while being irradiated with X-rays.[2]

  • Data Processing:

    • The collected diffraction images are processed to integrate the intensities of the individual reflections.

    • Corrections are applied for factors such as Lorentz and polarization effects, and absorption. Software such as SAINT and SADABS are commonly used for this purpose.[2]

Structure Solution and Refinement

Objective: To determine the atomic positions from the diffraction data and refine the structural model.

Software: Standard crystallographic software packages such as SHELX, Olex2, or CRYSTALS.

Protocol:

  • Structure Solution: The phase problem is solved using either direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors.

  • Validation: The final structural model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any chemically unreasonable features.

Comparative Analysis of Crystallographic Data

While the specific crystallographic data for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride is yet to be determined, we can anticipate its key features by comparing it to related structures.

ParameterL-IsoleucineL-AlanineL-Cystine DihydrobromideExpected for Target Compound
Crystal System Monoclinic or OrthorhombicOrthorhombicOrthorhombicLikely a low-symmetry system (e.g., Monoclinic or Orthorhombic)
Space Group P2₁ or P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁Chiral space group (e.g., P2₁, P2₁2₁2₁)
Z (Molecules/Unit Cell) 444Dependent on packing, likely 2 or 4
Key Intermolecular Interactions Hydrogen bonding between zwitterionic groupsExtensive hydrogen bonding networkHydrogen bonds involving bromide ionsStrong hydrogen bonds involving the ammonium, hydroxyl, carboxyl, and chloride ions

Data for L-Isoleucine, L-Alanine, and L-Cystine Dihydrobromide are based on typical values found in crystallographic databases and literature.[10][11][12]

Conclusion and Future Outlook

This guide provides a comprehensive framework for the successful crystallographic analysis of (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. The comparative data from related amino acid structures serves as a valuable benchmark for what to expect in terms of crystal system, space group, and intermolecular interactions. The elucidation of this crystal structure will provide invaluable insights for drug design and development, enabling a deeper understanding of its structure-activity relationship.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Meeran, S. S., & Shabu, R. (2017).
  • van de Streek, J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 128-135.
  • Lee, S., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e01131-21.
  • ResearchGate. (2025, August 6). Morphology and Associated Surface Chemistry of L-Isoleucine Crystals Modeled under the Influence of L-Leucine Additive Molecules. Retrieved from [Link]

  • R Discovery. (2012, April 16). Morphology and Associated Surface Chemistry of l-Isoleucine Crystals Modeled under the Influence of l-Leucine Additive Molecules. Retrieved from [Link]

  • PubChem. (n.d.). L-Isoleucine. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of alpha and beta hydroxy and amino acid monomers.... Retrieved from [Link]

  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010102471A1 - Method for preparing amino acid chelating copper hydroxychloride crystals and use thereof.
  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2882-2889.
  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • International Journal of Scientific Reports. (2017, April 1). Synthesis, growth and characterization of amino acid based semiorganic crystal bis-thiourea l-lysine monohydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Npc168081. Retrieved from [Link]

  • ACS Publications. (2006, October 5). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine. Retrieved from [Link]

  • IRIS. (n.d.). A solution to the observed Z∨ = 2 preference in the crystal structures of hydrophobic amino acids. Retrieved from [Link]

  • SciELO. (2015, July 3). Analysis on the Growth and Characterization of a Non-linear Optical Single Crystal: L-Cystine Dihydrobromide. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound alpha-Amino-beta-hydroxybutyric acid (FDB004013). Retrieved from [Link]

  • ACS Publications. (2021, May 16). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0460883A2 - Process for beta-hydroxy-alpha-amino acids.
  • Ligandbook. (2016, September 4). Package name: (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • Chemsrc. (2025, August 29). CAS#:87421-23-6 | (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: (2S,3R)-3-Hydroxyleucine vs. L-Leucine

Executive Summary The structural divergence between the proteinogenic amino acid L-leucine and its non-proteinogenic, hydroxylated analog (2S,3R)-3-hydroxyleucine dictates profoundly different biological trajectories. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural divergence between the proteinogenic amino acid L-leucine and its non-proteinogenic, hydroxylated analog (2S,3R)-3-hydroxyleucine dictates profoundly different biological trajectories. While L-leucine is a fundamental nutrient signal that drives cellular anabolism via the mechanistic target of rapamycin complex 1 (mTORC1), (2S,3R)-3-hydroxyleucine—frequently embedded in marine cyclodepsipeptides and bacterial secondary metabolites—acts as a potent metabolic disruptor. This guide provides an objective, data-driven comparison of their bioactivities, focusing on their opposing roles in mTORC1 signaling, microbial metabolic feedback, and their applications in drug development.

Mechanistic Divergence: The mTORC1 Axis

The most critical pharmacological distinction between these two molecules lies in their interaction with the mTORC1 pathway, the master regulator of cell growth.

L-Leucine: The Anabolic Trigger L-leucine directly activates mTORC1. Under nutrient-replete conditions, L-leucine binds to the cytosolic sensor Sestrin2 . This binding event disrupts the Sestrin2-GATOR2 interaction, liberating GATOR2 to inhibit GATOR1, which ultimately allows the Rag GTPases to recruit mTORC1 to the lysosomal surface for activation. This cascade drives protein translation and cellular proliferation.

(2S,3R)-3-Hydroxyleucine: The Catabolic Disruptor Conversely, (2S,3R)-3-hydroxyleucine functions as a structural motif in complex natural products (such as verucopeptin and acyclic laxaphycins) that inhibit mTORC1[1]. For instance, verucopeptin targets the V1G subunit of the vacuolar H+-ATPase (v-ATPase) . Because v-ATPase is essential for the amino acid-dependent activation of Rag GTPases at the lysosome, its inhibition by 3-hydroxyleucine-containing depsipeptides effectively starves the mTORC1 complex of its activation signal, even in the presence of L-leucine[2]. Furthermore, acyclic laxaphycins containing this residue have been shown to activate AMPK, which directly phosphorylates and inhibits mTORC1, triggering autophagy and apoptosis in neuroblastoma cells[3].

Pathway cluster_0 L-Leucine (Anabolic Axis) cluster_1 (2S,3R)-3-Hydroxyleucine (Catabolic Axis) LLeu L-Leucine Sestrin Sestrin2 Sensor LLeu->Sestrin Binds mTOR_Act mTORC1 (Active) Sestrin->mTOR_Act Releases GATOR2 Growth Protein Synthesis mTOR_Act->Growth Promotes OHLeu (2S,3R)-3-OH-Leucine (Depsipeptides) vATPase v-ATPase (V1G) OHLeu->vATPase Inhibits AMPK AMPK OHLeu->AMPK Activates mTOR_Inh mTORC1 (Inhibited) vATPase->mTOR_Inh Blocks Activation AMPK->mTOR_Inh Suppresses Apoptosis Autophagy/Apoptosis mTOR_Inh->Apoptosis Induces

Divergent signaling pathways of L-Leucine and (2S,3R)-3-Hydroxyleucine on the mTORC1 axis.

Microbial Bioactivity: IPMS Feedback Inhibition

Beyond mammalian signaling, (2S,3R)-3-hydroxyleucine exhibits profound bioactivity in microbial metabolism. In Escherichia coli and Brevibacterium, L-leucine biosynthesis is tightly regulated by the feedback inhibition of α-isopropylmalate synthase (IPMS) [4].

While L-leucine acts as the natural feedback inhibitor to halt its own production, 3-hydroxyleucine acts as a highly toxic, competitive analog. By binding to the allosteric site of IPMS, 3-hydroxyleucine shuts down the leucine biosynthetic operon (leuABCD). In industrial biotechnology, this toxicity is leveraged to screen for mutant bacterial strains: bacteria that survive high concentrations of 3-hydroxyleucine typically possess a desensitized IPMS enzyme, making them ideal candidates for the mass fermentation and overproduction of L-leucine[5].

Quantitative Data Comparison

The following table summarizes the comparative pharmacological and biochemical metrics of both compounds based on recent literature.

ParameterL-Leucine(2S,3R)-3-Hydroxyleucine (in bioactive scaffolds)
Primary Cellular Target Sestrin2 (Cytosolic Leucine Sensor)v-ATPase (V1G subunit) / AMPK / Bacterial IPMS
mTORC1 Modulation Potent ActivatorPotent Inhibitor
Downstream Effectors Phosphorylation of p70S6K and 4E-BP1Dephosphorylation of p70S6K; LC3-II/I ratio increase
Cellular Phenotype Proliferation, Muscle HypertrophyApoptosis, Autophagy, Cytotoxicity (IC50 ~0.8-1.8 µM)
Bacterial IPMS Affinity Natural Feedback InhibitorCompetitive Analog (Lethal to wild-type strains)
Biosynthetic Origin leuABCD operon (E. coli)SadA Dioxygenase / Hybrid PKS-NRPS pathways

Experimental Methodologies

To objectively validate the divergent bioactivities of these compounds, the following self-validating experimental protocols are designed to assess mTORC1 modulation and bacterial IPMS inhibition.

Protocol 1: In Vitro mTORC1 Pathway Modulation Assay

Rationale: This workflow utilizes amino acid starvation to reset the Sestrin2 sensor, followed by treatment. We measure the phosphorylation of p70S6K (Thr389), a direct downstream target of mTORC1, to establish a definitive causal link between the treatment and kinase activity.

Step-by-Step Workflow:

  • Cell Culture & Starvation: Culture SH-SY5Y neuroblastoma cells in complete DMEM. Wash twice with PBS and incubate in amino acid-free DMEM for 50 minutes. Expertise Note: This step is critical to deplete endogenous intracellular leucine and fully suppress baseline mTORC1 activity.

  • Treatment: Divide cells into three cohorts:

    • Vehicle Control: PBS.

    • L-Leucine Cohort: Add 800 µM L-leucine for 10 minutes.

    • 3-Hydroxyleucine/Depsipeptide Cohort: Pre-treat with 2 µM verucopeptin or laxaphycin B for 30 minutes, followed by 800 µM L-leucine stimulation.

  • Cell Lysis: Rapidly wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3VO4) to preserve the transient phosphorylation states.

  • Western Blotting: Resolve 20 µg of protein lysate via SDS-PAGE. Transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K. Use GAPDH as a loading control.

  • Validation: True mTORC1 inhibition by the 3-hydroxyleucine analog is confirmed if the p-p70S6K signal is abolished despite the presence of L-leucine, while total p70S6K levels remain constant (ensuring the effect is on kinase activity, not protein degradation).

Workflow Starve Amino Acid Starvation Treat Compound Treatment Starve->Treat Lysis Cell Lysis & Extraction Treat->Lysis Blot Western Blot (p-p70S6K) Lysis->Blot Quant Densitometric Analysis Blot->Quant

Step-by-step experimental workflow for evaluating mTORC1 pathway modulation via Western Blot.

Protocol 2: Bacterial IPMS Feedback Inhibition Assay

Rationale: To demonstrate the competitive analog properties of 3-hydroxyleucine, this assay measures the enzymatic conversion of α-ketoisovalerate to α-isopropylmalate in the presence of the analog.

Step-by-Step Workflow:

  • Enzyme Preparation: Express and purify wild-type E. coli IPMS (encoded by leuA) using a His-tag affinity column.

  • Reaction Mixture Setup: In a 96-well plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM MgCl2, 0.5 mM Acetyl-CoA, and 1 mM α-ketoisovalerate.

  • Inhibitor Titration: Add varying concentrations (0 to 5 mM) of either L-leucine or (2S,3R)-3-hydroxyleucine to the wells.

  • Initiation & Detection: Initiate the reaction by adding 1 µg of purified IPMS. Incubate at 37°C for 15 minutes. Add Ellman’s reagent (DTNB) to react with the free CoA-SH released during the reaction.

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate the IC50 values to compare the feedback inhibition potency of 3-hydroxyleucine versus the natural L-leucine ligand.

References

  • Title: Biosynthesis and Chemical Diversification of Verucopeptin Leads to Structural and Functional Versatility Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer Source: Nature Communications URL: [Link]

  • Title: Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells Source: Marine Drugs, MDPI URL: [Link]

  • Title: DNA coding for mutant isopropylmalate synthase L-leucine-producing microorganism and method for producing L-leucine Source: US Patent 6403342B1 URL
  • Title: Crystal Structure of a Novel N-Substituted L-Amino Acid Dioxygenase from Burkholderia ambifaria AMMD Source: PLOS One URL: [Link]

Validation

IR spectroscopy characteristic bands of 3-hydroxy-4-methylpentanoic acid

An In-Depth Guide to the Infrared Spectroscopy of 3-hydroxy-4-methylpentanoic acid: A Comparative Analysis For researchers and professionals in drug development and organic synthesis, the precise structural characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 3-hydroxy-4-methylpentanoic acid: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise structural characterization of molecules is paramount. 3-hydroxy-4-methylpentanoic acid, a molecule featuring both hydroxyl and carboxylic acid functionalities, presents a unique and illustrative case for analysis by Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides an in-depth analysis of its characteristic IR absorption bands, offers a comparative perspective against simpler monofunctional compounds, and details a robust experimental protocol for its characterization.

The Structural Landscape of 3-hydroxy-4-methylpentanoic acid

3-hydroxy-4-methylpentanoic acid (C₆H₁₂O₃) possesses a rich structural landscape for IR analysis.[1] Its functionality includes a carboxylic acid group (-COOH), a secondary alcohol group (-OH), and a saturated alkyl framework. Each of these components gives rise to distinct vibrational modes when interacting with infrared radiation, providing a molecular "fingerprint."

The primary analytical challenge and point of interest is the presence of two different hydroxyl groups. The interplay between the carboxylic acid's O-H and the alcohol's O-H, particularly through intermolecular and potentially intramolecular hydrogen bonding, defines the spectrum's most prominent features.

Caption: Molecular structure of 3-hydroxy-4-methylpentanoic acid with key functional groups highlighted.

Deconstructing the IR Spectrum: A Band-by-Band Analysis

The IR spectrum of a hydroxy acid is a composite of the absorptions from its constituent functional groups. The diagnostic power of IR spectroscopy lies in identifying these characteristic bands.

The O-H Stretching Region (3600 - 2500 cm⁻¹)

This is the most revealing region for 3-hydroxy-4-methylpentanoic acid.

  • Carboxylic Acid O-H: Carboxylic acids typically exhibit an extremely broad and strong absorption band for the O-H stretch, located in the 3300-2500 cm⁻¹ range.[2][3] This exceptional broadness is a direct consequence of strong intermolecular hydrogen bonding, which forms stable dimers.[4][5]

  • Alcohol O-H: Alcohols display a broad O-H stretching band, generally in the 3600-3200 cm⁻¹ region, also due to hydrogen bonding.[4]

  • Combined Effect: In a hydroxy acid, these two features merge into a massive, broad trough that can dominate the high-wavenumber end of the spectrum, often spanning the entire 3550 cm⁻¹ to 2500 cm⁻¹ range.[6] This makes it one of the most easily recognizable features for this class of compounds. The broadness can be so significant that it obscures the C-H stretching bands.[7]

The C-H Stretching Region (3000 - 2850 cm⁻¹)

Like most organic molecules, 3-hydroxy-4-methylpentanoic acid will show absorptions from the stretching of its carbon-hydrogen bonds. As it is a saturated aliphatic compound, these bands are expected to appear just below 3000 cm⁻¹.[8][9] These are typically sharp to medium peaks superimposed on the broad O-H trough.[2]

The Carbonyl C=O Stretching Region (1760 - 1690 cm⁻¹)

The carbonyl stretch of the carboxylic acid is another key diagnostic peak. It appears as a very strong and sharp band.[3][10]

  • For saturated, hydrogen-bonded (dimeric) carboxylic acids, this peak is typically found between 1730 and 1700 cm⁻¹.[5][11] The presence of extensive hydrogen bonding slightly weakens the C=O double bond, shifting the absorption to a lower wavenumber compared to a free (monomeric) acid.[11]

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a wealth of structural information from various bending and stretching vibrations.

  • C-O Stretching: Two distinct C-O stretching bands are expected. The carboxylic acid C-O stretch is typically found between 1320-1210 cm⁻¹.[2][5] The secondary alcohol C-O stretch will appear in the 1124-1087 cm⁻¹ range.[12]

  • O-H Bending: The O-H groups also produce bending vibrations. The in-plane bend of the carboxylic acid O-H is coupled with the C-O stretch but also contributes to a band in the 1440-1395 cm⁻¹ range.[2] A very broad and diagnostically useful out-of-plane O-H bend (or wag) for the carboxylic acid dimer appears around 960-900 cm⁻¹.[5]

Data Presentation: Summary of Characteristic IR Bands

The expected IR absorption bands for 3-hydroxy-4-methylpentanoic acid are summarized below.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensityAppearance
3550 - 2500O-H StretchCarboxylic Acid & AlcoholStrongVery Broad Trough
3000 - 2850C-H StretchAlkyl (sp³)Medium-WeakSharp
1730 - 1700C=O StretchCarboxylic Acid (Dimer)StrongSharp
1470 - 1450C-H Bend (Scissoring)-CH₂-MediumSharp
1440 - 1395O-H Bend (In-plane)Carboxylic AcidMediumBroad
1380 - 1370C-H Bend (Rocking)-CH(CH₃)₂MediumSharp
1320 - 1210C-O StretchCarboxylic AcidStrongBroad
~1100C-O StretchSecondary AlcoholMedium-StrongSharp
960 - 900O-H Bend (Out-of-plane)Carboxylic Acid (Dimer)MediumBroad

Comparative Analysis with Alternative Methodologies

While IR spectroscopy is excellent for identifying functional groups, a comprehensive characterization often relies on complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon skeleton and the connectivity of the molecule. The carboxylic acid proton typically appears as a very broad singlet far downfield (10-12 ppm), while the carboxyl carbon absorbs around 165-185 ppm in the ¹³C spectrum.[13]

  • Mass Spectrometry (MS): MS would confirm the molecular weight (132.16 g/mol ).[1] Characteristic fragmentation patterns for carboxylic acids often include the loss of OH (17 amu) and CO (28 amu).[13]

The unique value of IR spectroscopy remains its speed, simplicity, and unparalleled ability to quickly confirm the presence and hydrogen-bonding status of the key hydroxyl and carbonyl functional groups.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples, requiring minimal preparation.

Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing A 1. Instrument Purge & Warm-up B 2. Clean ATR Crystal (e.g., with isopropanol) A->B C 3. Collect Background Spectrum B->C D 4. Apply Liquid Sample (1-2 drops) to Crystal C->D E 5. Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F 6. Clean Crystal Thoroughly E->F G 7. Perform ATR Correction (if required by software) F->G H 8. Baseline Correction G->H I 9. Peak Picking & Annotation H->I

Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and allowed to warm up for at least 30 minutes to ensure thermal stability. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: The causality for this step is to prevent sample cross-contamination and ensure a clean, artifact-free background. Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a solvent-moistened, non-abrasive wipe. Isopropanol is a common choice. Allow the solvent to fully evaporate.

  • Background Collection: Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This scan measures the ambient environment and the instrument's response, which will be mathematically subtracted from the sample spectrum. This is a critical self-validating step; a "good" background will be a flat line.

  • Sample Application: Place a small drop of 3-hydroxy-4-methylpentanoic acid directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Collection: Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima for the bands of interest as detailed in Table 1.

Conclusion

The infrared spectrum of 3-hydroxy-4-methylpentanoic acid is a textbook example of how fundamental principles of molecular vibration can be used for robust chemical identification. The diagnostically crucial features are the exceptionally broad, combined O-H stretch from the alcohol and carboxylic acid moieties, and the strong, sharp C=O stretch characteristic of a hydrogen-bonded carboxylic acid. By understanding the origin of these bands and comparing them to related structures, researchers can confidently characterize this and other polyfunctional molecules with a high degree of certainty.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. Oreate AI Blog. Retrieved from [Link]

  • Lee, J. S., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Unknown. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. SlidePlayer. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. CH 337. Retrieved from [Link]

  • University of California, Davis. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. LibreTexts. Retrieved from [Link]

  • Lee, J. S., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Royal Society of Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • Lee, J. S., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers | Request PDF. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylpentanoic acid. PubChem. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid

Executive Summary & Chemical Profile[1][2] This guide outlines the mandatory disposal and handling procedures for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (commonly referred to as (2S,3R)-3-Hydroxyleucine). While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

This guide outlines the mandatory disposal and handling procedures for (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (commonly referred to as (2S,3R)-3-Hydroxyleucine).

While this compound is structurally related to the natural amino acid Leucine, its status as a chiral building block in peptide synthesis and drug discovery requires strict adherence to chemical waste management protocols. Unlike common reagents, the stereochemical purity and potential biological activity of this compound necessitate incineration over landfilling to prevent environmental accumulation.

Chemical Identification
ParameterDetail
IUPAC Name (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
Common Name (2S,3R)-3-Hydroxyleucine
CAS Number 10148-71-7 (Isomer Specific)
Molecular Formula C₆H₁₃NO₃
Physical State White to off-white crystalline powder
Acidity (pKa) ~2.3 (COOH), ~9.7 (NH₂) [Predicted]

Safety Assessment & Hazard Classification

Before initiating disposal, the waste generator must characterize the material. Although often classified as "non-hazardous" under strict transport regulations, laboratory safety standards treat unnatural amino acids as Target Organ Toxins (Irritants) .

GHS Classification (Self-Classification)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][3][5]

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 or P100 MaskPrevents inhalation of fine particulates during weighing/transfer.
Dermal Nitrile Gloves (Min 0.11mm)Standard barrier protection; compound is water-soluble and unlikely to permeate nitrile rapidly.
Ocular Safety Glasses w/ Side ShieldsProtects against dust ingress; use goggles if generating aerosols.

Disposal Protocols

Scenario A: Pure Solid Waste (Expired or Excess Stock)

Directive: Do not dispose of in municipal trash. While low in acute toxicity, the compound contributes to Biological Oxygen Demand (BOD) in water systems and should be thermally destroyed.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: (2S,3R)-3-Hydroxyleucine.

    • Hazard Checkbox: "Irritant" (if available) or "Non-RCRA Regulated Chemical Solid."

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste stream.

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures)

Directive: Segregation depends entirely on the solvent system used.

  • Aqueous Solutions (pH 5–9):

    • Protocol: If the solution contains only the amino acid and buffer salts (no heavy metals or biocides), it may technically qualify for drain disposal in some jurisdictions. However, best practice is to collect as "Non-Hazardous Aqueous Waste" to prevent regulatory ambiguity.

  • Organic Solvents (e.g., DCM, DMF, Methanol):

    • Protocol: Collect in the appropriate solvent waste stream (Halogenated vs. Non-Halogenated). The amino acid is a solute and does not alter the waste classification of the solvent.

Scenario C: Contaminated Packaging

Directive: Empty containers must be triple-rinsed.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (water or ethanol).

  • Rinsate Disposal: Pour the rinsate into the corresponding liquid waste container (see Scenario B).

  • Defacing: Cross out the original label and mark as "Empty."

  • Disposal: Place the rinsed bottle in the glass recycling or trash, depending on facility rules.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of (2S,3R)-3-Hydroxyleucine.

DisposalWorkflow Start Start: Waste Identification (2S,3R)-3-Hydroxyleucine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solutions) StateCheck->Liquid Dissolved SolidBin Bin: Non-RCRA Chemical Solid (Incineration) Solid->SolidBin Label & Seal SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Water Based Organic Organic Solvent (DCM, DMF, MeOH) SolventCheck->Organic Solvent Based AqBin Bin: Aqueous Chemical Waste (Do Not Drain Pour) Aqueous->AqBin Check pH OrgBin Bin: Solvent Waste (Halogenated/Non-Halogenated) Organic->OrgBin Segregate by Halogen

Figure 1: Decision tree for the segregation of amino acid derivatives in laboratory waste streams.

Emergency Procedures

In the event of a spill, the zwitterionic nature of the compound simplifies cleanup, but dust control is paramount.

  • Spill (Solid):

    • Do not dry sweep (generates dust).

    • Cover spill with wet paper towels to dampen.

    • Scoop into a bag and label as chemical waste.

    • Clean area with soap and water.[1][2][6][7]

  • Exposure:

    • Eye Contact: Flush with water for 15 minutes.[2][3][6]

    • Skin Contact: Wash with soap and water.[1][2][6][7]

    • Inhalation:[1][2][3][6] Move to fresh air.[1][2][3][6][7]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Accessed 2023).

  • Sigma-Aldrich. Safety Data Sheet: (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid.[7] (Accessed via Merck Millipore).

  • Fisher Scientific. Chemical Warehousing and Storage Guidelines.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal protective equipment for handling (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid

Topic: Personal protective equipment for handling (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid Content Type: Operational Safety & Handling Guide Executive Summary: The "Why" Behind the Protocol As researchers, we oft...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid Content Type: Operational Safety & Handling Guide

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat amino acids as benign "building blocks." However, (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid (hereafter referred to as (2S,3R)-3-Hyp ) is a non-proteinogenic, chiral intermediate often used in peptide synthesis and protease inhibitor development.

While its acute toxicity is classified as moderate (GHS "Warning"), its status as a bioactive mimetic requires us to elevate our safety standards beyond the basic Safety Data Sheet (SDS). This guide bridges the gap between regulatory compliance and practical laboratory rigor, treating this compound with the "Precautionary Principle" essential for drug development environments.

Chemical Intelligence & Hazard Identification

Before selecting PPE, we must understand the enemy. (2S,3R)-3-Hyp is a zwitterionic solid that presents specific physical handling challenges (static charge, dust generation) alongside its chemical hazards.

Table 1: Physicochemical & Hazard Profile
PropertyDataOperational Implication
Physical State White to off-white powderHigh potential for dust generation during weighing.
Melting Point 225-227 °CThermally stable; unlikely to sublime under standard conditions.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Target Organs: Respiratory tract, mucous membranes.
Solubility Water, Acidic BuffersSpills can be cleaned with aqueous detergents; glove choice must account for the solvent used, not just the solid.
Electrostatics High Static PotentialPowder may "fly" or cling to spatulas; requires static control during weighing.

Risk Management Framework

Effective safety is not just about wearing gear; it is about Engineering Controls first, followed by PPE.

Diagram 1: Risk Assessment & Containment Strategy

This decision tree guides your containment choice based on the operation scale.

RiskAssessment Start Start: Operation Assessment Quantity Quantity to Handle? Start->Quantity SmallScale < 100 mg (Analytical) Quantity->SmallScale LargeScale > 100 mg (Prep/Synthesis) Quantity->LargeScale DustGen Is Dust Generation Likely? (Open weighing, grinding) SmallScale->DustGen FumeHood Chemical Fume Hood (REQUIRED) LargeScale->FumeHood Standard Protocol BenchTop Benchtop w/ N95 Mask (Acceptable but not preferred) DustGen->BenchTop No (Solution only) DustGen->FumeHood Yes Iso Powder Containment Hood or Isolator FumeHood->Iso If High Potency Suspected

Caption: Operational logic flow determining the necessary engineering controls based on scale and dust potential.

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is your last line of defense.[1] For (2S,3R)-3-Hyp, the primary risk is particulate inhalation and ocular irritation .

Table 2: Mandatory PPE Specifications
Protection ZoneRecommended GearTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses allow dust entry from the side. Goggles seal the eyes against airborne fines and accidental splashes during solubilization.
Dermal (Hand) Nitrile Gloves (Min.[1] 0.11 mm thickness)Why Nitrile? Latex is allergenic and permeable to many organic solvents used in peptide synthesis (e.g., DMF, DCM). Nitrile offers superior chemical resistance and puncture detection.
Dermal (Body) Lab Coat (High-neck, long sleeve)Prevents accumulation of dust on street clothes. Tyvek sleeves are recommended if reaching deep into drums or containers.
Respiratory N95 / P100 Respirator (If outside hood)Critical: If handling open powder outside a fume hood (not recommended), a surgical mask is insufficient. You need a seal-checked particulate respirator.

Operational Protocols: The "How-To"

This section details the step-by-step handling to ensure data integrity and operator safety.

Phase A: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for breakage. Do not open a damaged container outside a fume hood.

  • Storage: Store at Room Temperature (or 2-8°C if specified by CoA) in a desiccator.

    • Expert Tip: Amino acids are hygroscopic.[2] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which causes clumping and hydrolysis risks.

Phase B: Weighing (The Critical Step)

Hazard: Static electricity can cause the light powder to disperse unexpectedly.

  • Setup: Place the balance inside the fume hood . If air turbulence affects stability, use a draft shield.

  • Static Control: Use an anti-static gun or place the vial on an anti-static mat for 10 seconds before opening.

  • Transfer: Use a disposable anti-static spatula.

    • Self-Validating Step: Visually check the spatula tip. If powder "jumps" off, static is too high. Pause and discharge static again.

  • Closing: Wipe the threads of the vial with a dry Kimwipe before recapping to ensure a tight seal and prevent grinding of particles in the cap.

Phase C: Solubilization
  • Solvent Choice: (2S,3R)-3-Hyp is soluble in water, dilute HCl, or acetic acid.

    • Warning: If using Trifluoroacetic acid (TFA) or Dimethylformamide (DMF) for peptide coupling, upgrade gloves to Double-gloved Nitrile or specific laminate gloves, as these solvents permeate standard nitrile quickly.

  • Procedure: Add solvent slowly to the powder to avoid "puffing" (aerosolization of dry powder displaced by liquid).

Emergency Response & Disposal

Prepare for the "What If" before it happens.[3]

Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess: Powder vs. Liquid Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid/Solvent Spill Assess->Liquid WetWipe Cover with wet paper towel (Prevent Dust) Powder->WetWipe Do NOT sweep dry Absorb Use Absorbent Pads (Vermiculite if organic) Liquid->Absorb Clean Clean area with Soap & Water WetWipe->Clean Absorb->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Caption: Immediate response actions for solid vs. liquid spills to minimize exposure.

Waste Disposal Plan
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin (labeled "Toxic/Irritant Solids").

  • Liquid Waste:

    • If dissolved in water/buffer: Aqueous Waste .

    • If dissolved in organic solvents (DMF/DCM): Halogenated/Non-Halogenated Organic Waste .

  • Do NOT dispose of down the sink. Even if non-toxic, it is a chemical intermediate and must be treated.

References

  • Sigma-Aldrich. (2024). (2S,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid Safety Data Sheet. Link

  • ChemicalBook. (2022). (2S,3R)-(+)-2-Amino-3-hydroxy-4-methylpentanoic acid Properties & Safety. Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 3-Hydroxyleucine. Link

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Link

Sources

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